Product packaging for D-Psicose(Cat. No.:CAS No. 23140-52-5)

D-Psicose

Cat. No.: B10783083
CAS No.: 23140-52-5
M. Wt: 180.16 g/mol
InChI Key: LKDRXBCSQODPBY-JDJSBBGDSA-N
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Description

D-Psicose (C 6 H 12 O 6 ), also known as D-allulose, is a monosaccharide and a C-3 epimer of D-fructose that occurs naturally in small quantities in wheat, figs, and molasses . As a rare sugar with approximately 70% of the sweetness of sucrose but only 0.4 kcal/g, it serves as a significant low-calorie sweetener in food science research . Its key research value lies in its physiological functions, particularly its anti-hyperglycemic and anti-hyperlipidemic effects . This compound functions by potently inhibiting intestinal α-glucosidases, specifically sucrase and maltase, thereby reducing the absorption of dietary carbohydrates like sucrose and maltose and suppressing postprandial blood glucose elevation . Furthermore, studies indicate it modulates lipogenic enzymes in the liver, helping to reduce abdominal fat accumulation and body weight gain, making it a compound of interest for metabolic disorder research . Beyond nutritional science, this compound is valuable in food processing studies for its functional properties, such as improving the gelling behavior and foaming properties of proteins like egg white through the Maillard reaction, which can enhance the quality of products like baked goods . The compound is generally not metabolized by the human body and is largely excreted unchanged, contributing to its low caloric value . This product is intended for research and industrial application development purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B10783083 D-Psicose CAS No. 23140-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23140-52-5

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1

InChI Key

LKDRXBCSQODPBY-JDJSBBGDSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Natural Occurrence of D-Psicose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is gaining significant attention in the pharmaceutical and food industries due to its low caloric value and various physiological benefits.[1] Unlike sucrose, this compound is minimally metabolized in the human body, offering a sweet taste without contributing significantly to energy intake.[2] This technical guide provides an in-depth overview of the natural sources of this compound, methods for its quantification, and its interaction with cellular signaling pathways.

Natural Sources of this compound

This compound is found in small quantities in a variety of natural products. Its presence has been identified in fruits, vegetables, and other plant-derived foods.[3][4] Additionally, certain microorganisms are capable of producing this compound through enzymatic conversion of fructose. The concentration of this compound in these natural sources is generally low, making its extraction for commercial purposes challenging.

Quantitative Data on this compound in Natural Sources

The following table summarizes the reported concentrations of this compound in various food products. It is important to note that these values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.

Food ProductThis compound Concentration (mg/100g)Reference(s)
Fruits
Dried Figs29.6[5]
Raisins38.7[5]
Dried Kiwi Fruit9.4[5]
GrapesPresent in small quantities[4]
Canned Peaches1.5[5]
Canned Mandarin Oranges8.4[5]
Canned Cherries2.0[5]
Vegetables & Grains
WheatPresent in trace amounts[3]
Simmered dishes of dried radish strips8.1[5]
Processed Foods & Ingredients
Worcester Sauce130.6[5]
Caramel Sauce83.0[5]
Brown Sugar71.1[5]
Maple Syrup57.9[5]
Ketchup39.8[5]
Meat Sauce15.8[5]
Demiglace16.3[5]
Fermented Soybeans7.8[5]
Beverages
Coke38.3[5]
Fruit Juice21.5[5]
Tomato Juice2.4[5]
Coffee0.5[5]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) and Capillary Electrophoresis (CE) are two commonly employed techniques.

Ultrasound-Assisted Extraction and HPLC-PAD Analysis of this compound in Solid Matrices (e.g., Raisins)

This method is adapted from a validated protocol for the determination of this compound in raisin matrices.[6]

A. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

  • Sample Homogenization: Weigh 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of deionized water to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath with a circuit water bath cooler. Apply a specific ultrasound power (e.g., 100 W) and a pulse duty cycle (e.g., 0.5 s⁻¹) for a set duration (e.g., 10 minutes) at a controlled temperature (e.g., 50°C).[6]

  • Centrifugation: Centrifuge the extract at a sufficient speed and duration to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-PAD Analysis

  • Chromatographic System: Utilize a high-performance anion-exchange chromatography (HPAEC) system equipped with a pulsed amperometric detector (PAD).

  • Column: Employ a column suitable for carbohydrate analysis, such as a Metrohm Metrosep Carb 2 - 250/4.0.

  • Mobile Phase: Use an isocratic elution with an aqueous sodium hydroxide (e.g., 12 mM) and sodium acetate (e.g., 2 mM) solution at a flow rate of 0.5 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • Injection Volume: Inject 5 µL of the filtered extract.

  • Detection: Use a gold working electrode and a palladium reference electrode in the PAD cell. Apply a waveform suitable for carbohydrate detection.

  • Quantification: Generate a calibration curve using this compound standards of known concentrations (e.g., 1 to 10 mg/L). Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.

Analysis of this compound in Beverages by HPLC with Refractive Index (RI) Detection

This protocol is based on a method for analyzing sugars in beverages.[7]

A. Sample Preparation

  • Degassing: For carbonated beverages, degas the sample using an ultrasonic bath or by stirring.

  • Dilution: Dilute the beverage sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to bring the sugar concentration within the calibration range.

  • Filtration: Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

B. HPLC-RI Analysis

  • Chromatographic System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: Employ a column suitable for sugar analysis, such as an aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: Use an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.[8]

  • Column Temperature: Maintain a constant column temperature as recommended for the specific column.

  • Injection Volume: Inject a suitable volume (e.g., 10 µL) of the prepared sample.

  • Detection: Monitor the refractive index signal.

  • Quantification: Prepare a series of this compound standards in the mobile phase and generate a calibration curve by plotting peak area against concentration. Determine the this compound concentration in the sample from the calibration curve.

Signaling Pathways and Cellular Mechanisms

This compound has been shown to influence several key cellular signaling pathways, which may underlie its observed physiological effects.

This compound and NF-κB Signaling Pathway

D-Allulose has been demonstrated to inhibit the activation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) inflammatory pathway.[5] In inflammatory conditions, stimuli like TNF-α can activate IKKα and IKKβ, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. D-Allulose appears to counteract this process, potentially contributing to its anti-inflammatory effects.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α IKK IKKα/β TNF_alpha->IKK NF_kB_inactive NF-κB (inactive) - IκB IKK->NF_kB_inactive activates NF_kB_active NF-κB (active) NF_kB_inactive->NF_kB_active releases IκB Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NF_kB_active->Gene_Expression translocates to nucleus D_Psicose This compound D_Psicose->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

This compound Intestinal Transport

The absorption of this compound in the human intestine is mediated by specific glucose transporters. It is incorporated from the intestinal lumen into enterocytes primarily via GLUT5 and then released into the bloodstream via GLUT2 on the basolateral membrane.[2]

D_Psicose_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream D_Psicose_Lumen This compound GLUT5 GLUT5 D_Psicose_Lumen->GLUT5 D_Psicose_Intra This compound GLUT5->D_Psicose_Intra GLUT2 GLUT2 D_Psicose_Blood This compound GLUT2->D_Psicose_Blood D_Psicose_Intra->GLUT2

Caption: Intestinal transport of this compound via GLUT5 and GLUT2.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound in a food or beverage sample using HPLC.

Experimental_Workflow Sample Food/Beverage Sample Preparation Sample Preparation (Homogenization, Extraction, Dilution) Sample->Preparation Filtration Filtration (0.22 µm) Preparation->Filtration HPLC HPLC System Filtration->HPLC Separation Chromatographic Separation (e.g., HPAEC or Amino Column) HPLC->Separation Detection Detection (e.g., PAD or RI) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General workflow for this compound quantification by HPLC.

Conclusion

This compound is a naturally occurring rare sugar with significant potential in various applications. Understanding its distribution in natural sources and possessing robust analytical methods for its quantification are essential for ongoing research and development. The insights into its interactions with cellular signaling pathways provide a foundation for exploring its therapeutic applications. This guide offers a comprehensive technical overview to support scientists and researchers in the field.

References

D-Psicose: A C-3 Epimer of D-Fructose - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is naturally present in small quantities in various food sources.[1] Its low caloric value and potential health benefits, including anti-hyperglycemic and anti-lipogenic effects, have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, enzymatic production, physiological effects, and mechanisms of action. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to facilitate further research and development.

Introduction: The Biochemical Uniqueness of this compound

This compound is a ketohexose with the same chemical formula as D-fructose (C6H12O6) but differs in the stereochemistry at the third carbon atom. This seemingly minor structural alteration has profound implications for its metabolism and physiological functions. Unlike D-fructose, this compound is poorly metabolized by the human body, resulting in a very low caloric value, estimated to be around 0.2-0.4 kcal/g.[2] It is largely absorbed in the small intestine and excreted in the urine unmetabolized.

Enzymatic Production of this compound from D-Fructose

The commercial production of this compound primarily relies on the enzymatic epimerization of D-fructose. This bioconversion is catalyzed by a class of enzymes known as D-tagatose-3-epimerases (DTEases) or this compound 3-epimerases (DPEases).

The Epimerization Reaction

The enzymatic conversion of D-fructose to this compound is a reversible equilibrium reaction. The enzymes facilitate the inversion of the hydroxyl group at the C-3 position of the ketohexose.

G Dfructose D-Fructose Dpsicose This compound Dfructose->Dpsicose Epimerization Dpsicose->Dfructose Reverse Epimerization Enzyme D-Tagatose-3-Epimerase (DTEase family) Enzyme->Dfructose Enzyme->Dpsicose

Caption: Enzymatic epimerization of D-fructose to this compound.

Experimental Protocol: Enzymatic Production of this compound

This protocol outlines a general procedure for the enzymatic conversion of D-fructose to this compound.

  • Enzyme Preparation: A purified D-tagatose-3-epimerase (DTEase) from a microbial source (e.g., Pseudomonas cichorii) is used. The enzyme concentration should be determined based on its specific activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • D-fructose solution (e.g., 50% w/v) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • The DTEase enzyme.

    • A metal cofactor, typically MnCl2 or CoCl2, at a concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and this compound using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purification: The resulting mixture can be purified to isolate this compound using chromatographic techniques.

Enhancing Conversion Yield with Borate

The equilibrium of the enzymatic reaction often favors D-fructose, limiting the conversion yield to this compound. The addition of borate to the reaction mixture can significantly shift the equilibrium towards this compound formation. Borate forms a more stable complex with this compound than with D-fructose, effectively removing the product from the equilibrium and driving the forward reaction.

Physiological Effects of this compound

This compound exhibits a range of physiological effects that are of significant interest for drug development and nutritional science.

Anti-Hyperglycemic Effects

This compound has been shown to suppress postprandial blood glucose levels. This effect is attributed to its ability to inhibit intestinal α-glucosidases, specifically sucrase and maltase. By inhibiting these enzymes, this compound delays the digestion of carbohydrates, leading to a slower and lower rise in blood glucose after a meal.

Anti-Lipogenic and Anti-Obesity Effects

Numerous animal studies have demonstrated the potential of this compound to reduce body weight gain and fat accumulation.[3][4] These effects are thought to be mediated by the suppression of hepatic lipogenic enzymes.

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from selected preclinical and clinical studies on the effects of this compound.

Table 1: Effects of this compound on Body Weight and Adipose Tissue in Animal Models

Animal ModelThis compound DoseDurationChange in Body WeightChange in Adipose Tissue WeightReference
Wistar rats3% in diet18 monthsSignificantly lower than sucrose groupSignificantly lower intra-abdominal adipose tissue[3]
Sprague-Dawley rats3% in diet4 weeks389 ± 3 g (vs. 426 ± 6 g in control)Not specified[4]
C57BL/6J db/db mice200 mg/kg BW/day28 daysSustained weight gain by ~10% vs. other groupsNot specified[5]

Table 2: Effects of this compound on Blood Glucose and Lipids in Animal Models

Animal ModelThis compound DoseDurationEffect on Blood GlucoseEffect on LipidsReference
C57BL/6J db/db mice200 mg/kg BW/day28 daysMaintained initial levels (276-305 mg/dL) vs. 2-fold increase in other groupsReversed hepatic TG by 37.88% and TC by 62.89%[5]
OLETF rats (T2DM model)5% in drinking water60 weeksPrevented progression of T2DM, maintained blood glucose levelsLower body fat accumulation[6]
Sprague-Dawley rats3% in diet4 weeksLower serum insulin and leptin levelsLowered activities of hepatic lipogenic enzymes[4]

Mechanisms of Action: Signaling Pathways

The physiological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Stimulation of GLP-1 Secretion

This compound has been shown to potently stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis and appetite regulation.[7] This effect is mediated by the activation of sweet taste receptors on enteroendocrine L-cells in the gut, leading to the release of GLP-1. The secreted GLP-1 then acts on its receptor (GLP-1R) on various target tissues, including pancreatic β-cells to enhance insulin secretion and the vagal afferent nerves to promote satiety.

G cluster_gut Intestinal Lumen cluster_Lcell Enteroendocrine L-cell cluster_circulation Circulation cluster_target Target Tissues DPsicose This compound SweetTasteReceptor Sweet Taste Receptor (T1R2/T1R3) DPsicose->SweetTasteReceptor binds GLP1_release GLP-1 Release SweetTasteReceptor->GLP1_release activates GLP1 GLP-1 GLP1_release->GLP1 secretes Pancreas Pancreatic β-cells GLP1->Pancreas stimulates insulin secretion VagalNerve Vagal Afferent Nerve GLP1->VagalNerve promotes satiety

Caption: this compound-induced GLP-1 secretion pathway.

Modulation of MAPK and p38-MAPK Signaling

In certain cell types, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) and p38-MAPK signaling pathways. For instance, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit high-glucose-induced MCP-1 expression by suppressing the p38-MAPK pathway.[8] In C2C12 myogenic cells, this compound in the presence of oxidative stress was shown to activate the MAPK signaling pathway, leading to apoptosis.[9] These findings suggest that the effects of this compound can be cell-type and context-dependent.

G cluster_stimulus Stimulus cluster_cell HUVEC HighGlucose High Glucose p38MAPK p38-MAPK HighGlucose->p38MAPK activates MCP1 MCP-1 Expression p38MAPK->MCP1 induces DPsicose This compound DPsicose->p38MAPK inhibits

Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.

Potential Involvement of AMPK and ChREBP Signaling

Given the effects of this compound on lipid metabolism and glucose homeostasis, it is plausible that it may also modulate key metabolic regulatory pathways such as the AMP-activated protein kinase (AMPK) and carbohydrate-responsive element-binding protein (ChREBP) signaling pathways. AMPK is a central energy sensor that, when activated, promotes catabolic processes and inhibits anabolic processes like lipogenesis. ChREBP is a key transcription factor that regulates the expression of lipogenic genes in response to high carbohydrate levels. While direct evidence for this compound-mediated regulation of AMPK and ChREBP is still emerging, its ability to suppress lipogenesis suggests a potential inhibitory effect on ChREBP and/or an activating effect on AMPK.

G cluster_input Metabolic State cluster_pathways Potential Signaling Pathways cluster_output Metabolic Outcomes DPsicose This compound AMPK AMPK DPsicose->AMPK activates? ChREBP ChREBP DPsicose->ChREBP inhibits? Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation activates ChREBP->Lipogenesis activates

Caption: Hypothetical involvement of this compound in AMPK and ChREBP signaling.

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of this compound on α-glucosidase activity.[10]

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • This compound solution of varying concentrations

    • Phosphate buffer (e.g., 100 mM, pH 6.8)

    • Sodium carbonate solution (e.g., 0.1 M) to stop the reaction

  • Procedure:

    • Pre-incubate the α-glucosidase enzyme with different concentrations of this compound in phosphate buffer at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

Animal Study Protocol: Evaluation of Anti-Obesity Effects

This protocol provides a framework for assessing the anti-obesity effects of this compound in a rodent model.

  • Animal Model: Use a relevant rodent model of obesity and/or type 2 diabetes, such as diet-induced obese (DIO) rats or C57BL/6J db/db mice.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

  • Dietary Groups: Divide the animals into experimental groups, including:

    • A control group receiving a standard or high-fat diet.

    • A treatment group receiving the same diet supplemented with a specific percentage of this compound (e.g., 3% or 5%).

    • Potentially, a positive control group receiving a diet with another sugar like D-fructose or sucrose.

  • Study Duration: The study duration can range from several weeks to months, depending on the research question.

  • Data Collection:

    • Monitor body weight and food intake regularly (e.g., daily or weekly).

    • At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.

    • Dissect and weigh adipose tissue depots (e.g., epididymal, perirenal) and the liver.

    • Perform histological analysis of adipose tissue and liver.

    • Analyze the expression of relevant genes and proteins in liver and adipose tissue.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Conclusion

This compound, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate, leading to a low caloric value, combined with its demonstrated anti-hyperglycemic and anti-lipogenic effects, positions it as a promising candidate for the development of novel therapeutics for metabolic disorders. The enzymatic production of this compound is a well-established process that can be further optimized. The understanding of its mechanisms of action, particularly its influence on GLP-1 secretion and key metabolic signaling pathways, is rapidly advancing. The data and protocols presented in this technical guide are intended to serve as a valuable resource to support and stimulate further investigation into the therapeutic potential of this intriguing rare sugar.

References

The In Vivo Physiological Effects of D-Psicose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic, anti-obesity, and lipid-lowering properties. This technical guide provides an in-depth analysis of the in vivo physiological effects of this compound, with a focus on its impact on glucose metabolism, lipid profiles, and body weight regulation. Detailed experimental protocols from key rodent studies are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying the effects of this compound, primarily centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science.

Introduction

This compound is a low-calorie sugar substitute that exhibits approximately 70% of the sweetness of sucrose with only 0.3% of its caloric content.[1] Beyond its utility as a sweetener, a growing body of preclinical research has demonstrated its potent metabolic regulatory functions.[2] This guide synthesizes the current understanding of the physiological effects of this compound observed in animal models, providing a detailed technical resource for the scientific community.

Effects on Body Weight and Adiposity

Numerous studies have demonstrated the anti-obesity effects of this compound in rodent models. Dietary supplementation with this compound has been shown to significantly reduce body weight gain and abdominal fat mass.[3][4]

Quantitative Data on Body Weight and Fat Mass

The following table summarizes the key findings from studies investigating the effects of this compound on body weight and fat accumulation in rats.

Study (Animal Model)This compound DoseDurationBody Weight Change (vs. Control)Abdominal Fat Mass Change (vs. Control)Reference
Nagata et al. (2015) (Sprague-Dawley Rats)3% in diet4 weeks↓ (389 ± 3 g vs 426 ± 6 g, p < 0.05)Not Reported[5]
Hossain et al. (2011) (OLETF Rats)5% in drinking water13 weeks↓ Significantly reduced increase↓ Significantly reduced[3]
Chen et al. (2019) (Wistar Rats)5% in diet4 weeks↓ Minimum fat accumulation compared to other carbohydratesNot Reported[6]

Data are presented as mean ± SEM or as described in the cited study.

Effects on Glucose Metabolism

This compound has been shown to exert beneficial effects on glucose homeostasis, primarily by improving glucose tolerance and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

In vivo studies consistently show that this compound administration improves the glycemic response to a glucose challenge.

  • Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.[7]

  • Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein.[7]

  • Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[8]

  • Post-Gavage Blood Collection: Blood samples are collected at specific time points post-glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[7]

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Quantitative Data on Glucose Metabolism

The following table summarizes the effects of this compound on key parameters of glucose metabolism.

Study (Animal Model)This compound DoseDurationFasting Blood GlucoseGlucose AUC during OGTTSerum InsulinReference
Hossain et al. (2011) (OLETF Rats)5% in drinking water13 weeks↓ Reduced↓ Reduced↓ Reduced[3]
Baek et al. (2010) (db/db Mice)200 mg/kg BW28 daysMaintained (276-305 mg/dL vs. 2-fold increase)↓ Significantly improvedNo effect[9]

Data are presented as described in the cited study. AUC: Area Under the Curve.

Effects on Lipid Metabolism

This compound favorably alters lipid metabolism by suppressing lipogenesis and promoting fatty acid oxidation in the liver.

Hepatic Lipogenic Enzyme Activity

This compound has been shown to decrease the activity of key enzymes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase (G6PDH).

  • Tissue Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

  • Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzyme.

  • Reaction Mixture: The supernatant is added to a reaction mixture typically containing potassium phosphate buffer, acetyl-CoA, NADPH, and EDTA.

  • Reaction Initiation: The reaction is initiated by the addition of malonyl-CoA.

  • Spectrophotometric Measurement: The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[10]

  • Calculation of Activity: Enzyme activity is calculated based on the rate of NADPH oxidation.

Gene Expression Analysis

The effects of this compound on lipid metabolism are also mediated by changes in the expression of key regulatory genes.

  • RNA Extraction: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

  • qPCR Reaction: The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., ACCα, FAS, SREBP-1c, AMPKα, PPARα) and a housekeeping gene for normalization.

  • Thermal Cycling: The qPCR is performed using a standard thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Quantitative Data on Lipid Metabolism

The following table summarizes the effects of this compound on lipid profiles and related gene expression.

Study (Animal Model)This compound DoseDurationSerum TriglyceridesSerum CholesterolHepatic TriglyceridesHepatic Gene Expression ChangesReference
Chen et al. (2019) (Wistar Rats)5% in diet4 weeks↓ ACCα, FAS, SREBP-1c; ↑ AMPKα, PPARα[6]
Baek et al. (2010) (db/db Mice)200 mg/kg BW28 daysNo significant change↓ LDL/HDL ratio↓ 37.88%Not Reported[9]

Data are presented as described in the cited study.

Signaling Pathways and Mechanisms of Action

The metabolic benefits of this compound are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver.

AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, once activated, phosphorylates various downstream targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like lipogenesis and cholesterol synthesis).[5]

D_Psicose_Signaling cluster_extracellular Extracellular cluster_intracellular Hepatocyte This compound This compound AMPK AMPK This compound->AMPK Activates PPARa PPARα AMPK->PPARa Activates ACC ACCα AMPK->ACC Inhibits (via phosphorylation) SREBP1c SREBP-1c AMPK->SREBP1c Inhibits CPT1 CPT1 PPARa->CPT1 Induces expression Lipogenesis Lipogenesis ACC->Lipogenesis FAS FAS SREBP1c->FAS Induces expression FAS->Lipogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation ↓ Hepatic Fat Accumulation ↓ Hepatic Fat Accumulation Fatty_Acid_Oxidation->↓ Hepatic Fat Accumulation Lipogenesis->↓ Hepatic Fat Accumulation Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Dietary Intervention (e.g., 4-13 weeks) - Control Diet - this compound Diet A->B C In-life Measurements - Body Weight - Food Intake B->C D Metabolic Tests (e.g., Oral Glucose Tolerance Test) B->D E Terminal Sacrifice and Tissue Collection (Blood, Liver, Adipose Tissue) C->E D->E F Biochemical Analysis - Serum lipids (TG, TC) - Serum insulin - Hepatic enzyme activities (FAS, G6PDH) E->F G Molecular Analysis - Gene expression (qPCR) - Protein expression (Western Blot) E->G H Data Analysis and Interpretation F->H G->H

References

The Metabolic Pathway of D-Psicose (Allulose) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention as a low-calorie sugar substitute due to its unique metabolic fate in the human body. Unlike common sugars, this compound is largely unutilized for energy production. It is absorbed in the small intestine, circulates in the bloodstream, and is then predominantly excreted unchanged in the urine. The unabsorbed fraction undergoes limited fermentation by the gut microbiota. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development.

Quantitative Data on this compound Pharmacokinetics

The following tables summarize the key quantitative parameters of this compound metabolism in humans and relevant animal models.

Table 1: Absorption and Excretion of this compound in Humans

ParameterValueDosageStudy PopulationCitation
Intestinal Absorption Rate ~70%Not SpecifiedHealthy Humans[1][2]
Urinary Excretion Rate 66 - 79%5 - 20 g14 Healthy Adults[3]
~70%0.08 - 0.34 g/kg BW14 Healthy Subjects[4]
86% (of radioactive dose)15 g (with 14C-allulose)8 Healthy Adults[3]
Fecal Excretion Rate ~30% (unabsorbed fraction)Not SpecifiedHealthy Humans[1][5]
< 3% (of radioactive dose)15 g (with 14C-allulose)8 Healthy Adults[3]
Energy Value < 1.6 kJ/g (<0.4 kcal/g)5 - 20 g14 Healthy Subjects[3][4]

Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)

Time PointBlood Concentration (µg/g)Cumulative Urinary ExcretionGI Tract Content (µg)
10 min 11.3 ± 6.40 µg20,814 µg
30 min 41.8 ± 16.23,193.6 ± 2,870.4 µg (10%)20,342 µg
60 min (Tmax) 48.5 ± 15.6 (Cmax)5,832.0 ± 1,682.5 µg (19%)15,032 µg
120 min 39.2 ± 9.511,125.2 ± 2,403.0 µg (37%)8,015 µg
Data derived from a study on Wistar rats with a single oral dose of 100 mg/kg body weight of 14C-labeled this compound.[6][7]

Metabolic Pathways and Physiological Mechanisms

Absorption, Distribution, and Excretion (ADME)

The overall metabolic pathway of this compound is characterized by absorption followed by rapid excretion. After oral ingestion, approximately 70% of this compound is absorbed in the small intestine.[5][8] It then enters the bloodstream and circulates throughout the body. However, human cells lack the necessary enzymes to metabolize it.[8] Consequently, the absorbed this compound is efficiently filtered by the kidneys and excreted in the urine.[3][5] The remaining 30% that is not absorbed in the small intestine passes to the large intestine, where a small portion may be fermented by gut bacteria before the rest is excreted in the feces.[1][5]

ADME_Pathway Ingestion Oral Ingestion of this compound Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Absorption Absorption (~70%) Small_Intestine->Absorption No_Absorption Non-Absorption (~30%) Small_Intestine->No_Absorption Bloodstream Bloodstream Absorption->Bloodstream Large_Intestine Large Intestine No_Absorption->Large_Intestine Distribution Distribution to Tissues (e.g., Liver, Kidney) Bloodstream->Distribution Kidneys Kidneys Bloodstream->Kidneys No_Metabolism No Significant Human Metabolism Distribution->No_Metabolism No_Metabolism->Bloodstream Returns to circulation Filtration Glomerular Filtration Kidneys->Filtration Urine Urinary Excretion (Unchanged this compound) Filtration->Urine Microbiota Gut Microbiota Fermentation (minor) Large_Intestine->Microbiota Feces Fecal Excretion Large_Intestine->Feces Unfermented portion Microbiota->Feces

Caption: Overall ADME pathway of this compound in humans.
Intestinal Transport Mechanism

This compound absorption across the intestinal epithelium is a carrier-mediated process that utilizes the same transporters as fructose. This compound is first transported from the intestinal lumen into the enterocytes via the Glucose Transporter Type 5 (GLUT5).[9] Subsequently, it is transported out of the enterocytes and into the bloodstream via the Glucose Transporter Type 2 (GLUT2) located on the basolateral membrane.[9] Studies have shown that this compound does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).

Intestinal_Transport cluster_enterocyte Enterocyte GLUT5 GLUT5 Apical Membrane DPsicose_Intra This compound GLUT5->DPsicose_Intra Transport In GLUT2 GLUT2 Basolateral Membrane Blood Bloodstream (this compound) GLUT2:f0->Blood Release DPsicose_Intra->GLUT2 Transport Out Lumen Intestinal Lumen (this compound) Lumen->GLUT5:f0 Uptake

Caption: this compound transport across an intestinal enterocyte.
Interaction with Gut Microbiota

The unabsorbed portion of this compound serves as a substrate for fermentation by specific gut microbes. This process is limited as only a small fraction of gut bacteria possess the necessary enzymatic machinery.[10] The key enzyme identified is D-allulose-6-phosphate 3-epimerase (AlsE), which converts D-allulose-6-phosphate into D-fructose-6-phosphate, allowing it to enter bacterial glycolytic pathways.[10] This fermentation can lead to the production of short-chain fatty acids (SCFAs).[7] Studies in mice have shown that D-Allulose supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and Coprococcus.

Gut_Microbiota_Workflow Unabsorbed Unabsorbed this compound (in Large Intestine) Bacteria Gut Bacteria (e.g., Clostridium innocuum) Unabsorbed->Bacteria Substrate Feces Fecal Excretion (Unfermented this compound) Unabsorbed->Feces Majority AlsE D-allulose-6-phosphate 3-epimerase (AlsE) Bacteria->AlsE Enzymatic Action F6P D-fructose-6-phosphate AlsE->F6P Converts to Glycolysis Bacterial Glycolysis F6P->Glycolysis Enters SCFAs Short-Chain Fatty Acids (e.g., Butyrate, Propionate) Glycolysis->SCFAs Produces

Caption: Fermentation of unabsorbed this compound by gut microbiota.
Stimulation of GLP-1 Secretion

This compound has been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine.[5] The proposed mechanism is not based on intracellular metabolism but rather on a physical process. The slow absorption of this compound can lead to an osmotic effect, causing intestinal distension. This mechanical stretch is believed to be a novel stimulus for GLP-1 release.[4]

GLP1_Secretion DPsicose Luminal this compound SlowAbsorption Slow/Low Absorbability DPsicose->SlowAbsorption Distension Intestinal Distension (Physical Stimulus) SlowAbsorption->Distension Causes L_Cell Enteroendocrine L-Cell Distension->L_Cell Stimulates GLP1_Release GLP-1 Release L_Cell->GLP1_Release Triggers Bloodstream Portal Vein GLP1_Release->Bloodstream Enters

Caption: Proposed mechanism for this compound-induced GLP-1 secretion.

Detailed Experimental Protocols

Quantification of this compound in Human Plasma and Urine

This protocol describes a representative method based on common practices for analyzing small molecules in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • 1. Sample Preparation (Plasma):

    • a. Thaw frozen plasma samples on ice.

    • b. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

    • c. Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

    • d. Centrifuge the samples at 15,000 rpm for 8-10 minutes at 4°C.

    • e. Transfer 40 µL of the resulting supernatant to a new tube or HPLC vial insert.

    • f. Add 200 µL of purified water (or initial mobile phase) to the supernatant before injection to reduce solvent strength.

  • 2. Sample Preparation (Urine):

    • a. Thaw frozen urine samples and centrifuge to pellet any precipitates.

    • b. Perform a simple dilution by mixing an aliquot of urine (e.g., 50 µL) with a larger volume of the initial mobile phase (e.g., 450 µL) containing an internal standard.

    • c. Vortex and transfer to an HPLC vial for analysis. For cleaner samples, Solid Phase Extraction (SPE) with a C18 cartridge can be employed.

  • 3. LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

      • Column: A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

      • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute this compound.

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Column Temperature: 35 - 40°C.

    • Mass Spectrometry (MS):

      • System: Triple quadrupole mass spectrometer.

      • Ionization: Electrospray Ionization in positive mode (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to this compound and the internal standard would be determined and optimized.

  • 4. Quantification:

    • A calibration curve is constructed using standards of known this compound concentrations prepared in a surrogate matrix (e.g., stripped plasma or water). The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.

Oral Maltodextrin Tolerance Test in Healthy Humans

This protocol is based on a study designed to assess the effect of this compound on postprandial glycemic response.[1]

  • 1. Study Design:

    • Randomized, single-blind, crossover study. A washout period of at least one week is required between test sessions.

  • 2. Participants:

    • Healthy adult subjects (e.g., n=20) aged 20-39 years. Subjects are required to fast overnight (10-12 hours) before each test.

  • 3. Test Beverages:

    • Five separate test beverages are prepared:

      • A) 7.5 g this compound alone in water.

      • B) 75 g maltodextrin alone in water (Control).

      • C) 75 g maltodextrin + 2.5 g this compound in water.

      • D) 75 g maltodextrin + 5 g this compound in water.

      • E) 75 g maltodextrin + 7.5 g this compound in water.

  • 4. Experimental Procedure:

    • a. A baseline (t=0 min) blood sample is collected after the overnight fast.

    • b. The subject consumes one of the randomly assigned test beverages within a 5-minute period.

    • c. Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion.

    • d. Blood samples are analyzed for plasma glucose and insulin concentrations.

  • 5. Workflow Diagram:

Tolerance_Test_Workflow Start Start: Healthy Volunteer (Overnight Fast) Baseline Baseline Blood Sample (t = 0 min) Start->Baseline Ingestion Consume Test Beverage (within 5 min) Baseline->Ingestion Sample30 Blood Sample (t = 30 min) Ingestion->Sample30 Sample60 Blood Sample (t = 60 min) Sample30->Sample60 Sample90 Blood Sample (t = 90 min) Sample60->Sample90 Sample120 Blood Sample (t = 120 min) Sample90->Sample120 Analysis Analyze Plasma for Glucose & Insulin Sample120->Analysis End End of Session Analysis->End

Caption: Workflow for an oral tolerance test with this compound.
Assessment of Energy Metabolism via Indirect Calorimetry

This protocol outlines the methodology used to determine that this compound is not metabolized for energy.[4]

  • 1. Participants and Preparation:

    • Healthy subjects are recruited.

    • Participants fast for a specified period (e.g., 3 hours) before the measurement begins to establish a baseline resting metabolic rate.

  • 2. Equipment:

    • A ventilated-hood indirect calorimeter or whole-room calorimeter is used. The system must be calibrated for O2 and CO2 gas analyzers and flow rate prior to each measurement.

  • 3. Procedure:

    • a. The subject rests in a supine position for at least 30 minutes to achieve a steady state.

    • b. Baseline Resting Energy Expenditure (REE) is measured for a set period (e.g., 30 minutes).

    • c. The subject ingests a test substance (e.g., 0.35 g/kg body weight of this compound or an equi-caloric amount of glucose as a positive control).

    • d. Post-ingestion energy expenditure is measured continuously for a period of 3 hours.

    • e. Data on oxygen consumption (VO2) and carbon dioxide production (VCO2) are collected.

  • 4. Data Analysis:

    • The Respiratory Quotient (RQ = VCO2 / VO2) and Carbohydrate Energy Expenditure (CEE) are calculated from the collected data.

    • An increase in RQ and CEE after ingestion indicates carbohydrate metabolism. The absence of a significant increase after this compound ingestion demonstrates its non-caloric nature.[3][4]

References

D-Psicose and the Gut Microbiota: A Technical Guide to Core Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar with low-calorie properties that has garnered significant interest as a sugar substitute.[1] Beyond its use in food and beverages, emerging research indicates that this compound interacts with the gut microbiota, the complex ecosystem of microorganisms residing in the gastrointestinal tract. This interaction has profound implications for host physiology, influencing gut barrier function, immune responses, and metabolic health. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with the gut microbiota, focusing on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Impact of this compound on Gut Microbiota and Metabolites

Preclinical studies, primarily in murine models, have provided quantitative insights into how this compound alters the gut microbial landscape and the production of key microbial metabolites, particularly short-chain fatty acids (SCFAs). The following tables summarize the key quantitative findings from a study investigating the prophylactic intervention of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: Effects of this compound on Gut Microbiota Composition in a DSS-Induced Colitis Mouse Model

Bacterial Genus/GroupControl Group (DSS only)This compound Group (DSS + this compound)Percentage ChangeKey FunctionCitation
AkkermansiaSignificantly higherSignificantly down-regulatedDecreaseMucin degradation, gut barrier enhancement[2]
LactobacillusSignificantly higherSignificantly down-regulatedDecreaseProbiotic, SCFA production[2]
Lachnospiraceae_NK4A136_groupSignificantly lowerSignificantly up-regulatedIncreasePro-inflammatory potential[2]

Table 2: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production in a DSS-Induced Colitis Mouse Model

Short-Chain Fatty AcidControl Group (DSS only)This compound Group (DSS + this compound)Percentage ChangeKey Function(s)Citation
AcetateHigher levelsLowered contentDecreaseEnergy source for colonocytes, anti-inflammatory[3]
PropionateHigher levelsSignificantly reducedDecreaseGluconeogenesis substrate, appetite regulation[3]
ButyrateHigher levelsSignificantly reducedDecreasePrimary energy source for colonocytes, anti-inflammatory, gut barrier integrity[3]
Total SCFAsHigher levelsLowered contentDecreaseOverall gut health and metabolic regulation[3]

Table 3: Effects of this compound on Inflammatory Markers and Gut Barrier Integrity in a DSS-Induced Colitis Mouse Model

MarkerControl Group (DSS only)This compound Group (DSS + this compound)Outcome in this compound GroupImplicationCitation
IL-6 (Interleukin-6)Lower levelsMarked exaltationIncreased InflammationPro-inflammatory cytokine[2]
IL-1β (Interleukin-1β)Lower levelsMarked exaltationIncreased InflammationPro-inflammatory cytokine[2]
TNF-α (Tumor Necrosis Factor-α)Lower levelsMarked exaltationIncreased InflammationPro-inflammatory cytokine[2]
Muc-2 (Mucin 2)Higher levelsDecreased levelImpaired Gut BarrierKey component of the protective mucus layer[3]

Experimental Protocols

The following sections detail the methodologies employed in key experiments investigating the interaction between this compound and the gut microbiota.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease (IBD).[4][5]

  • Animal Model: C57BL/6 mice are commonly used.

  • Acclimatization: Mice are acclimatized for a week before the experiment.

  • Dietary Intervention:

    • Control Group: Standard chow diet.

    • This compound Group: Standard chow diet supplemented with this compound (e.g., 5% w/w).

    • The intervention period can vary, for example, a 21-day prophylactic intervention.[2]

  • Induction of Colitis:

    • DSS (molecular weight 36,000-50,000 Da) is administered in the drinking water at a concentration of 2.5-5% (w/v) for a period of 5-7 days.[4][6]

  • Monitoring and Sample Collection:

    • Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, mice are euthanized, and colon length is measured.

    • Colonic tissue is collected for histological analysis (e.g., H&E staining) and gene expression analysis (e.g., for inflammatory cytokines and tight junction proteins).

    • Cecal contents and fecal samples are collected for microbiota and SCFA analysis.

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This technique is used to profile the composition of the gut microbial community.[7]

  • DNA Extraction:

    • Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification:

    • The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation and Sequencing:

    • The PCR products are purified, quantified, and pooled.

    • The pooled library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Sequencing reads are processed to remove low-quality reads and chimeras.

    • Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).

    • Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA).

    • Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.

    • Statistical analyses are performed to identify differentially abundant taxa between experimental groups.

Quantification of Short-Chain Fatty Acids (SCFAs)

Gas chromatography (GC) is the standard method for quantifying SCFAs in fecal or cecal samples.[8]

  • Sample Preparation:

    • A known weight of fecal or cecal content is homogenized in a suitable solvent (e.g., distilled water or a buffer).

    • The homogenate is acidified (e.g., with hydrochloric acid) to protonate the SCFAs.

    • An internal standard (e.g., 2-ethylbutyric acid) is added.

  • Extraction:

    • SCFAs are extracted into an organic solvent (e.g., diethyl ether).

    • The organic layer is collected after centrifugation.

  • Derivatization (Optional but common for improving detection):

    • The extracted SCFAs can be derivatized to increase their volatility and improve chromatographic separation.

  • Gas Chromatography Analysis:

    • The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

    • Separation is achieved on a capillary column suitable for fatty acid analysis.

  • Quantification:

    • SCFA concentrations are determined by comparing the peak areas of the individual SCFAs to a standard curve generated with known concentrations of acetate, propionate, and butyrate.

Signaling Pathways and Mechanisms of Interaction

The interaction between this compound and the gut microbiota initiates a cascade of signaling events that can impact host health. The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways based on current evidence.

Hypothesized Signaling Pathway of this compound-Mediated Gut Dysbiosis and Inflammation

D_Psicose_Inflammation cluster_lumen Intestinal Lumen cluster_microbiota_changes Microbiota Alterations cluster_metabolite_changes Metabolite Changes cluster_epithelial_cell Intestinal Epithelial Cell cluster_outcome Physiological Outcome This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Akkermansia_down ↓ Akkermansia Gut Microbiota->Akkermansia_down Lactobacillus_down ↓ Lactobacillus Gut Microbiota->Lactobacillus_down Lachnospiraceae_up ↑ Lachnospiraceae_NK4A136 Gut Microbiota->Lachnospiraceae_up SCFAs_down ↓ SCFAs (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs_down TLRs Toll-like Receptors (TLR2, TLR4) Akkermansia_down->TLRs Reduced TLR2 signaling Lachnospiraceae_up->TLRs LPS, Flagellin GPCRs G-protein Coupled Receptors (FFAR2, FFAR3) SCFAs_down->GPCRs Reduced Activation NF-kB NF-κB Pathway TLRs->NF-kB Activation GPCRs->NF-kB Reduced Inhibition Tight_Junctions ↓ Tight Junction Proteins (e.g., ZO-1, Occludin) NF-kB->Tight_Junctions Downregulation Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) NF-kB->Inflammatory_Cytokines Transcription Gut_Barrier_Dysfunction Gut Barrier Dysfunction Tight_Junctions->Gut_Barrier_Dysfunction Inflammation Intestinal Inflammation Inflammatory_Cytokines->Inflammation Gut_Barrier_Dysfunction->Inflammation

Caption: this compound-induced gut dysbiosis and subsequent inflammatory signaling.

Experimental Workflow for Investigating this compound-Gut Microbiota Interactions

Experimental_Workflow cluster_animal_model In Vivo Model cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_data_integration Data Integration & Interpretation Animal_Model C57BL/6 Mice Dietary_Intervention Control Diet vs. This compound Diet Animal_Model->Dietary_Intervention Colitis_Induction DSS Administration Dietary_Intervention->Colitis_Induction Fecal_Samples Fecal Pellets Colitis_Induction->Fecal_Samples Tissue_Samples Colonic Tissue & Cecal Contents Colitis_Induction->Tissue_Samples Microbiota_Analysis 16S rRNA Sequencing Fecal_Samples->Microbiota_Analysis Metabolite_Analysis SCFA Quantification (GC) Tissue_Samples->Metabolite_Analysis Host_Response_Analysis Gene Expression (qPCR) Histology (H&E) Tissue_Samples->Host_Response_Analysis Data_Integration Correlate Microbiota, Metabolites, and Host Response Microbiota_Analysis->Data_Integration Metabolite_Analysis->Data_Integration Host_Response_Analysis->Data_Integration

Caption: Workflow for studying this compound and gut microbiota in a mouse model.

Logical Relationship of this compound's Dual Effects on Gut Microbiota

D_Psicose_Dual_Effect cluster_healthy Healthy/Non-Inflamed Gut cluster_inflamed Inflamed Gut (e.g., Colitis Model) This compound This compound Beneficial_Bacteria ↑ Butyrate-producing bacteria (e.g., Anaerostipes) This compound->Beneficial_Bacteria Ex vivo evidence Proinflammatory_Bacteria ↑ Pro-inflammatory Bacteria ↓ Beneficial Bacteria This compound->Proinflammatory_Bacteria In vivo colitis model evidence Butyrate_Production ↑ Butyrate Beneficial_Bacteria->Butyrate_Production Homeostasis Gut Homeostasis Butyrate_Production->Homeostasis SCFA_Reduction ↓ SCFAs Proinflammatory_Bacteria->SCFA_Reduction Inflammation_Exacerbation Exacerbated Inflammation SCFA_Reduction->Inflammation_Exacerbation

Caption: Context-dependent effects of this compound on the gut microbiota.

Discussion and Future Directions

The current body of research indicates that this compound's interaction with the gut microbiota is complex and context-dependent. In a healthy state, as suggested by ex vivo human studies, this compound may be fermented by certain beneficial bacteria to produce SCFAs like butyrate, which is known to have anti-inflammatory properties and support gut barrier function.[9][10]

Conversely, in a preclinical model of colitis, this compound exacerbated inflammation.[2][3] This was associated with a decrease in beneficial bacteria such as Akkermansia and Lactobacillus, and an increase in pro-inflammatory bacteria.[2] The resulting decrease in SCFAs and impaired gut barrier function likely contributed to the heightened inflammatory state, potentially through the activation of the NF-κB signaling pathway.[3]

These contrasting findings highlight the need for further research to elucidate the precise mechanisms by which this compound modulates the gut microbiota and the subsequent host response. Key areas for future investigation include:

  • Human Clinical Trials: Well-controlled human intervention studies are crucial to determine the effects of this compound on the gut microbiota and inflammatory markers in both healthy individuals and those with metabolic or inflammatory conditions. A recent clinical trial suggests D-allulose is safe for the gut microbiome, but more detailed studies are needed.[11]

  • Mechanistic Studies: Further research is required to identify the specific bacterial species that metabolize this compound and the enzymes involved. Understanding the metabolic fate of this compound in the gut will provide a clearer picture of its downstream effects.

  • Direct Signaling Effects: Investigating whether this compound or its microbial metabolites directly interact with host cell receptors to modulate signaling pathways is a critical next step.

  • Personalized Nutrition: The response to this compound may vary between individuals based on their unique gut microbiome composition. Future research could explore the potential for personalized dietary recommendations based on an individual's microbiota profile.

Conclusion

This compound is a promising sugar substitute with complex effects on the gut microbiota. While it may offer benefits in a healthy gut, preclinical evidence suggests caution in inflammatory conditions. The interplay between this compound, the gut microbiota, and host signaling pathways is a rapidly evolving field of research. A deeper understanding of these interactions is essential for harnessing the full potential of this compound for human health and for providing evidence-based dietary guidance. This technical guide serves as a summary of the current knowledge and a framework for future investigations in this exciting area of nutritional science and drug development.

References

D-Psicose: A Comprehensive Technical Review of Safety and Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie sugar substitute. This technical guide provides an in-depth review of the available safety and toxicological data on this compound, focusing on key studies and their methodologies. The comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models, alongside human clinical data, indicates a favorable safety profile. This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[1][2] This document summarizes critical quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a thorough understanding of the safety assessment of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies have consistently demonstrated a very low order of acute toxicity.

Quantitative Data
SpeciesRoute of AdministrationLD50Reference
Rat (Wistar)Oral16 g/kg body weight[3]

Table 1: Acute Toxicity of this compound. The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested population.

Experimental Protocol: Acute Oral Toxicity Study in Rats

The protocol for determining the acute oral toxicity of this compound typically follows established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

  • Test Animals: Male Wistar rats are commonly used.[3]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the study.

  • Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

  • Dosing: A single high dose of this compound (e.g., up to 16 g/kg body weight) is administered via oral gavage. A control group receives the vehicle (typically water).[3]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.

  • Parameters Monitored: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Acute_Toxicity_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_observation Observation Phase (14 Days) cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Single Oral Gavage (this compound or Vehicle) Fasting->Dosing Clinical_Observations Clinical Signs & Mortality Checks Dosing->Clinical_Observations Body_Weight Weekly Body Weight Measurement Dosing->Body_Weight Necropsy Gross Necropsy Clinical_Observations->Necropsy Body_Weight->Necropsy Data_Analysis LD50 Calculation Necropsy->Data_Analysis

Experimental workflow for an acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure. This compound has been evaluated in both 90-day (sub-chronic) and longer-term (chronic) studies in rats.

Quantitative Data
Study DurationSpeciesNOAELKey FindingsReference
90-DayRat (Wistar)5,000 mg/kg bw/dayNo important compound-related changes.[4]
12-18 MonthsRat (Wistar)1,280 mg/kg bw/day (3% in diet)No adverse effects observed. Increased relative weights of liver and kidney without pathological findings.[3]

Table 2: Sub-chronic and Chronic Toxicity of this compound. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats
  • Test Animals: Young, healthy Wistar rats are typically used.

  • Group Allocation: Animals are randomly assigned to control and treatment groups. A common design includes a control group (receiving standard diet or diet with sucrose) and multiple dose groups of this compound administered in the diet.[4]

  • Diet Preparation: this compound is incorporated into the standard rodent diet at various concentrations.

  • Administration: The test substance is administered daily through the diet for 90 days.

  • Observations: Daily clinical observations and weekly measurements of body weight and food consumption are performed.

  • Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

  • Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Chronic_Toxicity_Workflow cluster_initiation Study Initiation cluster_treatment Treatment Phase (e.g., 90 Days) cluster_analysis Terminal Analysis Animal_Selection Animal Selection & Acclimatization Group_Allocation Random Group Allocation (Control & Dose Groups) Animal_Selection->Group_Allocation Dietary_Admin Daily Dietary Administration (this compound) Group_Allocation->Dietary_Admin In_life_Obs In-life Observations (Clinical Signs, Body Weight, Food Intake) Dietary_Admin->In_life_Obs Clinical_Pathology Hematology & Clinical Chemistry In_life_Obs->Clinical_Pathology Necropsy_Histopath Gross Necropsy & Histopathology Clinical_Pathology->Necropsy_Histopath Data_Evaluation Data Analysis & NOAEL Determination Necropsy_Histopath->Data_Evaluation

Experimental workflow for a 90-day oral toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically required to evaluate different endpoints, including gene mutations, and structural and numerical chromosome aberrations. This compound has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study reports are not publicly available, the methodologies for these standard assays are well-established.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.

  • Methodology:

    • Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.

    • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls in the presence and absence of the S9 mix.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Methodology:

    • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured.

    • Exposure: The cells are exposed to at least three concentrations of this compound, a vehicle control, and positive controls, both with and without metabolic activation (S9).

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

    • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vivo Chromosomal Aberration Assay

This test assesses the potential of a substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.

  • Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells of a living animal.

  • Methodology:

    • Test Animals: Typically, mice or rats are used.

    • Dosing: Animals are administered this compound, a vehicle control, and a positive control, usually via oral gavage or intraperitoneal injection.

    • Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia to arrest cells in metaphase.

    • Bone Marrow Collection: Bone marrow is collected from the femurs.

    • Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads on microscope slides.

    • Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The number and types of aberrations are recorded. A significant increase in the percentage of cells with aberrations in the treated groups compared to the control group indicates a clastogenic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a substance is essential for interpreting toxicological data and assessing its safety.

Summary of Findings

Studies in both rats and humans have shown that this compound is partially absorbed from the gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized and therefore contributes very little to energy intake.[5]

Experimental Protocol: ADME Study in Rats
  • Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is often used to facilitate tracking.

  • Administration: A single dose of labeled this compound is administered to rats via oral gavage or intravenous injection.

  • Sample Collection: Blood, urine, and feces are collected at various time points. At the end of the study, tissues and organs are collected.

  • Analysis: The concentration of the radiolabel is measured in all collected samples to determine the extent and rate of absorption, the pattern of distribution, the metabolic profile, and the routes and rate of excretion.

ADME_Workflow cluster_administration Administration cluster_sampling Sample Collection cluster_analysis_adme Analysis Dosing_ADME Oral or IV Administration of Labeled this compound Blood_Sampling Blood Collection (Time-course) Dosing_ADME->Blood_Sampling Excreta_Collection Urine & Feces Collection (Time-course) Dosing_ADME->Excreta_Collection Quantification Quantification of Radioactivity Blood_Sampling->Quantification Excreta_Collection->Quantification Tissue_Harvesting Tissue & Organ Harvesting (Terminal) Tissue_Harvesting->Quantification Metabolite_Profiling Metabolite Profiling Quantification->Metabolite_Profiling PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Experimental workflow for an ADME study.

Conclusion

References

D-Psicose (D-Allulose): A Technical Guide for Functional Food Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small quantities.[1][2] It is a C-3 epimer of D-fructose, meaning it shares the same chemical formula (C6H12O6) but differs in the spatial arrangement of one hydroxyl group.[3][4][5] This structural nuance is critical, as it renders this compound largely non-metabolizable by the human body, positioning it as a low-calorie functional ingredient with significant potential in managing metabolic health.[3] Its functional properties, which mimic sucrose in taste and texture, combined with its physiological benefits, make it a subject of intense research and development.[5][6] This document provides a technical overview of this compound, summarizing its biochemical profile, metabolic effects, relevant signaling pathways, and key experimental methodologies.

Biochemical Profile and Physicochemical Properties

This compound is a ketohexose naturally found in trace amounts in foods like figs, raisins, and wheat.[5] Industrially, it is produced via the enzymatic epimerization of fructose.[6] Its key properties, compared to other common sweeteners, are summarized below.

Table 1: Comparative Properties of this compound and Other Sweeteners

PropertyThis compound (D-Allulose)SucroseD-FructoseErythritol
Chemical Formula C6H12O6[7]C12H22O11C6H12O6C4H10O4
Molar Mass 180.16 g/mol [7][8]342.30 g/mol 180.16 g/mol 122.12 g/mol
Relative Sweetness ~70% of sucrose[2][4]100% (Reference)~120-170% of sucrose~60-70% of sucrose
Caloric Value (kcal/g) ~0.2 - 0.4~4.0~4.0~0.24
Glycemic Index (GI) Near Zero~65~25~0
Maillard Reaction Yes[9]YesYesNo
Solubility in Water High (~1.0 kg/L )[4]High (~2.0 kg/L )Very High (~4.0 kg/L )[4]Moderate (~0.37 kg/L )

Physiological and Metabolic Effects

The primary interest in this compound stems from its unique metabolic fate. Approximately 70-90% is absorbed in the small intestine and excreted unmetabolized in the urine, while the remainder passes to the large intestine.[1][10] This leads to several beneficial physiological effects.

This compound has a negligible impact on postprandial blood glucose and insulin levels.[6][11] This is attributed to two primary mechanisms:

  • Non-metabolizable Nature: It is not utilized as an energy source.

  • Enzyme Inhibition: this compound acts as an inhibitor of intestinal α-glucosidases, such as sucrase and maltase, which are responsible for digesting disaccharides.[12][13] This slows the breakdown of co-ingested carbohydrates, blunting the subsequent glucose spike.[12][13]

Table 2: Summary of Human Clinical Trial Data on Glycemic Response

Study ParameterInterventionOutcomeReference
Postprandial Glucose 5g this compound with a standard mealSignificantly lower blood glucose at 30 and 60 minutes post-meal (p<0.01 and p<0.05, respectively).[11]
Glucose Area Under the Curve (AUC) 5g this compound with a standard mealSignificant decrease in glucose AUC (p<0.01).[11]
Postprandial Glucose 5g or 7.5g this compound before 75g maltodextrinDose-dependent suppression of glucose levels compared to maltodextrin alone.[14]

Animal and human studies have demonstrated that this compound can influence energy expenditure and fat metabolism, making it a potential tool for weight management.[2][15]

  • Low Caloric Load: Its caloric value is effectively zero in rats (0.007 kcal/g) and recognized as 0.4 kcal/g for labeling purposes.[16]

  • Increased Fat Oxidation: Human studies show that ingestion of this compound enhances postprandial fat oxidation while decreasing carbohydrate oxidation.[14][15][17] A study observed a significant increase in the area under the curve for fat oxidation in participants who consumed 5g of D-allulose.[17]

  • Increased Energy Expenditure: this compound has been shown to increase overall energy expenditure.[18]

  • Reduced Fat Accumulation: In animal models, dietary this compound supplementation reduces body weight gain, abdominal fat, and hepatic lipid accumulation.[2][19][20]

Table 3: Summary of Human Clinical Trial Data on Body Composition

Study ParameterIntervention (12 weeks)Outcome vs. PlaceboReference
Body Fat Mass High-dose D-Allulose (7g x 2/day)Significant decrease.[20]
Body Fat Percentage High-dose D-Allulose (7g x 2/day)Significant decrease.[20]
Body Mass Index (BMI) High-dose D-Allulose (7g x 2/day)Significant decrease.[20]
Abdominal Fat Area (CT Scan) High-dose D-Allulose (7g x 2/day)Significant decrease in total and subcutaneous fat.[20]

The unabsorbed portion of this compound reaches the colon, where it can be fermented by the gut microbiota. However, its impact appears complex. Some studies suggest it may modulate the gut microbiome, but results can be context-dependent. For instance, one study in healthy mice showed this compound could alter the microbiota, while another study found that in a mouse model of colitis, this compound exacerbated the condition by altering the microbiota composition, reducing beneficial bacteria like Akkermansia and Lactobacillus, and decreasing short-chain fatty acid (SCFA) production.[1][21]

Key Signaling Pathways

This compound exerts its metabolic effects by modulating several key intracellular signaling pathways, particularly in the liver and adipose tissue.

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes (like fat oxidation) and inhibits anabolic processes (like lipogenesis). This compound has been shown to activate the AMPK pathway.[22][23][24] This activation leads to downstream effects including:

  • SIRT1 Activation: Increased AMPK activity leads to the activation of Sirtuin 1 (SIRT1), a deacetylase.[22][23]

  • PGC-1α Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[22][23]

AMPK_Pathway D_Psicose This compound AMPK AMPK Activation D_Psicose->AMPK stimulates SIRT1 SIRT1 Activation AMPK->SIRT1 Adipogenesis Adipogenesis (PPARγ, C/EBPα) AMPK->Adipogenesis inhibits Lipogenesis Hepatic Lipogenesis (FAS, G6PD) AMPK->Lipogenesis inhibits PGC1a PGC-1α Deacetylation (Activation) SIRT1->PGC1a Mito Mitochondrial Biogenesis & Fatty Acid Oxidation PGC1a->Mito

This compound activates the AMPK/SIRT1/PGC-1α signaling pathway.

This compound stimulates the secretion of Glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[25][26][27] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[26] This mechanism contributes significantly to its glucose-lowering and potential anti-obesity effects.[26] Studies in rats show this stimulation is potent and long-lasting.[27]

GLP1_Pathway cluster_gut Gut Lumen cluster_effects Systemic Effects D_Psicose This compound (Oral Intake) L_Cell Enteroendocrine L-Cell D_Psicose->L_Cell stimulates GLP1 GLP-1 Secretion (into circulation) L_Cell->GLP1 Pancreas Pancreas: ↑ Insulin ↓ Glucagon GLP1->Pancreas Brain Brain: ↑ Satiety GLP1->Brain Stomach Stomach: ↓ Gastric Emptying GLP1->Stomach

This compound stimulates GLP-1 secretion from intestinal L-cells.

Experimental Protocols

This protocol is a representative methodology based on published studies assessing the effect of this compound on blood glucose.[11]

Objective: To determine the effect of a single oral dose of this compound on postprandial glucose and insulin response in human subjects.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy or borderline diabetic adult subjects (n=26).[11]

Materials:

  • This compound (5 g dose).

  • Placebo (e.g., sucralose or aspartame, taste-matched).

  • Standardized meal (e.g., providing 75g of available carbohydrates).

  • Venipuncture or finger-prick blood collection supplies.

  • Glucose analyzer (e.g., glucose oxidase method).

  • Insulin immunoassay kits (ELISA).

Procedure:

  • Screening: Participants are screened for inclusion/exclusion criteria (e.g., fasting glucose levels, BMI, no interfering medications).

  • Informed Consent: Obtain written informed consent.

  • Overnight Fast: Participants fast for 10-12 hours prior to the test day.

  • Baseline (T=0 min): A baseline venous or capillary blood sample is collected.

  • Intervention: Participants consume the test beverage (e.g., tea) containing either 5g this compound or placebo, followed immediately by the standardized meal.

  • Postprandial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes post-meal ingestion.[11]

  • Washout Period: A washout period of at least one week is implemented between test sessions.

  • Crossover: Participants who received the placebo in the first session receive the this compound in the second, and vice-versa.

  • Analysis: Plasma/serum is separated and analyzed for glucose and insulin concentrations. The Area Under the Curve (AUC) for glucose and insulin is calculated using the trapezoidal rule.

Clinical_Workflow Start Subject Recruitment & Screening Visit1 Visit 1: Session A Start->Visit1 Fasting1 Overnight Fast (10-12 hours) Visit1->Fasting1 Baseline1 Baseline Blood Sample (T=0 min) Fasting1->Baseline1 Intervention1 Consume Meal + Randomized Beverage (Psicose or Placebo) Baseline1->Intervention1 Sampling1 Postprandial Blood Samples (T=30, 60, 90, 120 min) Intervention1->Sampling1 Washout Washout Period (≥ 1 week) Sampling1->Washout Analysis Biochemical Analysis (Glucose, Insulin) & Statistical Analysis Sampling1->Analysis Visit2 Visit 2: Session B (Crossover) Washout->Visit2 Fasting2 Overnight Fast (10-12 hours) Visit2->Fasting2 Baseline2 Baseline Blood Sample (T=0 min) Fasting2->Baseline2 Intervention2 Consume Meal + Alternate Beverage Baseline2->Intervention2 Sampling2 Postprandial Blood Samples (T=30, 60, 90, 120 min) Intervention2->Sampling2 Sampling2->Analysis

Workflow for a crossover clinical trial on glycemic response.

This protocol is a representative methodology based on studies investigating this compound's effect on adiposity in rodent models.[28][16][29]

Objective: To evaluate the effect of dietary this compound supplementation on body weight, fat mass, and hepatic lipid metabolism in a diet-induced obesity model.

Design: Parallel-group, controlled study.

Animals: Male Sprague-Dawley or Wistar rats (8 weeks old).[29]

Materials:

  • Chow diet (Control).

  • High-Fat Diet (HFD, e.g., 60% kcal from fat).

  • This compound powder.

  • Metabolic cages for energy expenditure analysis.

  • Equipment for tissue collection and analysis (qRT-PCR, Western blot, histology).

Procedure:

  • Acclimation: Animals are acclimated for one week on a standard chow diet.

  • Group Allocation: Animals are randomly assigned to groups (n=8/group):

    • Group 1: Control (Chow diet).

    • Group 2: HFD (High-Fat Diet).

    • Group 3: HFD + this compound (e.g., HFD with 5% w/w this compound or 0.4 g/kg via oral gavage).[19][29]

  • Feeding Period: Animals are fed their respective diets for a period of 6-12 weeks. Body weight and food intake are monitored weekly.

  • Metabolic Analysis: Towards the end of the study, a subset of animals may be placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Euthanasia and Tissue Collection: At the end of the study, animals are fasted overnight and euthanized. Blood is collected for biochemical analysis (glucose, insulin, lipids). Liver and adipose tissue (e.g., epididymal fat pads) are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

  • Tissue Analysis:

    • Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

    • Gene Expression: RNA is extracted from liver and adipose tissue to quantify the expression of genes related to lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation (e.g., CPT1a, PGC-1α) via qRT-PCR.

    • Protein Analysis: Protein levels and phosphorylation status (e.g., p-AMPK) are assessed via Western blotting.

Safety and Regulatory Status

Conclusion

This compound is a promising functional food ingredient with a unique combination of sucrose-like functional properties and significant metabolic benefits. Its ability to provide sweetness with a near-zero caloric load, blunt the glycemic response to carbohydrates, and positively modulate energy metabolism positions it as a valuable tool for developing healthier food products. The underlying mechanisms, including α-glucosidase inhibition, GLP-1 stimulation, and AMPK pathway activation, provide a strong scientific basis for its application. Further research, particularly long-term human intervention studies and deeper investigation into its effects on the gut microbiome, will continue to elucidate its full potential for researchers, clinicians, and drug development professionals.

References

The Neuroprotective Potential of D-Psicose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Research on the Neuroprotective Effects of a Rare Sugar

Executive Summary

D-Psicose (also known as D-allulose), a rare monosaccharide, has garnered significant interest for its potential health benefits, including its role in metabolic regulation. Emerging preclinical evidence suggests that this compound may also confer neuroprotective effects, primarily through the attenuation of oxidative stress and apoptosis. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective properties of this compound, with a focus on its mechanistic underpinnings. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases. While in vitro studies have demonstrated promising results, it is crucial to note the current scarcity of in vivo and clinical data, highlighting a critical gap for future research.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and apoptosis are key pathological mechanisms contributing to neuronal cell death in these conditions. This compound, a C-3 epimer of D-fructose, has been shown to possess antioxidant properties. This guide delves into the experimental evidence supporting the neuroprotective effects of this compound, details the methodologies of key experiments, and outlines the putative signaling pathways involved.

In Vitro Neuroprotective Effects of this compound

The primary evidence for the neuroprotective effects of this compound comes from in vitro studies using cellular models of neurodegeneration. A key study investigated the effect of this compound on 6-hydroxydopamine (6-OHDA)-induced apoptosis in rat pheochromocytoma (PC12) cells, a widely used model for Parkinson's disease research.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pivotal in vitro study on this compound's neuroprotective effects.

Parameter Condition Result Significance Citation
Cell Viability (MTT Assay) 6-OHDA (200 µM)Significant decrease in cell viability-[1]
6-OHDA (200 µM) + this compound (50 mM)Significant protection against 6-OHDA-induced cell deathp < 0.05[1]
Apoptosis (TUNEL Assay) 6-OHDA (200 µM)Increased number of TUNEL-positive (apoptotic) cells-[1]
6-OHDA (200 µM) + this compound (50 mM)Significant reduction in the number of TUNEL-positive cellsp < 0.05[1]
Intracellular Glutathione (GSH) Level 6-OHDA (200 µM) at 3h and 6hDecrease in intracellular GSH-[1]
6-OHDA (200 µM) at 24hSignificant increase in intracellular GSHp < 0.05[1]
6-OHDA (200 µM) + this compound (50 mM) at 24hSynergistic and significant increase in intracellular GSHp < 0.01[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies for the key experiments cited.

PC12 Cell Culture and Treatment
  • Cell Line: Rat pheochromocytoma (PC12) cells.

  • Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For neuroprotection experiments, PC12 cells are typically seeded in multi-well plates. After adherence, cells are pre-treated with this compound at a specified concentration (e.g., 50 mM) for a designated period before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA) at a final concentration (e.g., 200 µM). Control groups include untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline (PBS)), filter sterilize, and store protected from light.

  • Incubation: Following the experimental treatment, the culture medium is removed and replaced with a fresh medium containing MTT (final concentration of 0.5 mg/mL). Cells are incubated for 3-4 hours at 37°C.

  • Solubilization: After incubation, the MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Cells cultured on coverslips or in chamber slides are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: The fixed and permeabilized cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) at 37°C in a humidified chamber.

  • Visualization: The labeled DNA fragments are visualized using fluorescence microscopy. The nuclei of apoptotic cells will exhibit strong fluorescence.

  • Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).

Intracellular Glutathione (GSH) Measurement

Intracellular GSH levels can be measured using various methods, including commercially available kits or high-performance liquid chromatography (HPLC).

  • Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

  • Deproteinization: The cell lysate is deproteinized, typically by adding a trichloroacetic acid (TCA) solution, to prevent interference from proteins.

  • GSH Assay: The amount of GSH in the deproteinized supernatant is quantified. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Normalization: The GSH concentration is typically normalized to the total protein content of the cell lysate.

Signaling Pathways and Mechanistic Insights

The neuroprotective effects of this compound appear to be mediated through the enhancement of the cell's endogenous antioxidant defense systems.

Upregulation of Intracellular Glutathione

The most direct evidence for the mechanism of this compound's neuroprotective action is its ability to increase intracellular levels of glutathione (GSH).[1] GSH is a critical tripeptide antioxidant that plays a central role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By upregulating GSH, this compound likely enhances the capacity of neuronal cells to neutralize the oxidative burst induced by neurotoxins like 6-OHDA.

Hypothesized Nrf2 Pathway Activation

While not yet demonstrated in neuronal cells, a recent study in 3T3-L1 adipocytes has shown that D-allulose (this compound) can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the antioxidant response, and upon activation, it translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase). This finding provides a plausible upstream mechanism for the observed increase in intracellular GSH. Further research is required to confirm the activation of the Nrf2 pathway by this compound in neuronal cells.

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell 6-OHDA 6-OHDA ROS ROS 6-OHDA->ROS Induces Apoptosis Apoptosis ROS->Apoptosis DPsicose This compound Nrf2_Keap1 Nrf2-Keap1 Complex DPsicose->Nrf2_Keap1 Activates (Hypothesized) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds to GCL Glutamate-Cysteine Ligase (GCL) Gene ARE->GCL Promotes Transcription of GSH_synthesis Glutathione (GSH) Synthesis GCL->GSH_synthesis Catalyzes Rate-Limiting Step of GSH Increased Intracellular GSH GSH_synthesis->GSH GSH->ROS Neutralizes GSH->Apoptosis Inhibits

Caption: Hypothesized neuroprotective signaling pathway of this compound.

In Vivo and Clinical Research: A Critical Gap

A significant limitation in the current understanding of this compound's neuroprotective potential is the lack of in vivo studies in animal models of neurodegenerative diseases and the complete absence of clinical trials in human subjects for these indications.

One pharmacokinetic study in rats indicated that this compound is not accumulated in the brain following systemic administration. This finding poses a challenge to the translation of the observed in vitro effects to an in vivo context, as it suggests that systemically administered this compound may not reach the central nervous system in sufficient concentrations to exert a direct neuroprotective effect.

However, a recent review has highlighted the beneficial effects of D-allulose on the brain in the context of ischemic stroke and insulin resistance.[1] These findings suggest that this compound may have indirect neuroprotective effects, possibly by improving cerebral metabolism or reducing systemic inflammation. Further research is urgently needed to explore these possibilities and to investigate the efficacy of this compound in relevant animal models of neurodegeneration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of neurodegeneration.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation PC12 PC12 Cell Culture Treatment Treatment Groups: - Control - this compound only - 6-OHDA only - this compound + 6-OHDA PC12->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL GSH GSH Assay (Intracellular Glutathione) Treatment->GSH Data Quantitative Analysis: - Statistical comparisons - Dose-response curves MTT->Data TUNEL->Data GSH->Data Conclusion Mechanistic Conclusion: - Neuroprotective effect - Anti-apoptotic activity - Upregulation of GSH Data->Conclusion

Caption: In vitro experimental workflow for assessing this compound neuroprotection.

Conclusion and Future Directions

The available preclinical evidence, primarily from in vitro studies, suggests that this compound has the potential to be a neuroprotective agent. The upregulation of intracellular glutathione appears to be a key mechanism underlying its ability to mitigate oxidative stress and apoptosis in neuronal cells. The recent finding of Nrf2 pathway activation by this compound in non-neuronal cells provides a promising avenue for further mechanistic investigation in the context of neurodegeneration.

However, the field is hampered by a significant lack of in vivo and clinical data. Future research should prioritize:

  • In vivo studies: Evaluating the neuroprotective efficacy of this compound in established animal models of neurodegenerative diseases (e.g., MPTP model of Parkinson's disease, APP/PS1 model of Alzheimer's disease).

  • Pharmacokinetic and Brain Penetration Studies: Further investigating the ability of this compound to cross the blood-brain barrier and its metabolism within the central nervous system.

  • Mechanistic Studies: Confirming the activation of the Nrf2 pathway by this compound in neuronal cells and exploring other potential neuroprotective mechanisms.

  • Clinical Trials: Should in vivo studies yield positive results, well-designed clinical trials will be necessary to assess the safety and efficacy of this compound in patients with neurodegenerative diseases.

References

D-Psicose and its Role in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Psicose, also known as allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in certain fruits and commercially produced from corn or cellulose through enzymatic processes.[2] Despite being a monosaccharide with a sweet taste (about 70% of the sweetness of sucrose), it is minimally metabolized and provides negligible calories (approximately 0.4 kcal/g).[2][3] Emerging research has highlighted the potential of this compound as a functional food ingredient with various physiological benefits, including anti-hyperglycemic, anti-inflammatory, and anti-obesity effects.[3][4] This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies.

Core Concepts in Lipid Metabolism

Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of fats. Key players in this process include:

  • Lipogenesis: The metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol to form triglycerides for storage. Key enzymes involved include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

  • Fatty Acid Oxidation (β-oxidation): The catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2, which are used for energy production.[5][6][7]

  • Key Regulatory Proteins:

    • AMP-activated protein kinase (AMPK): A central energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipogenesis.[8][9][10]

    • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in lipogenesis.[11][12]

Effects of this compound on Lipid Metabolism: Quantitative Data

Numerous studies have investigated the impact of this compound on various markers of lipid metabolism. The following tables summarize the key quantitative findings from animal and human studies.

Table 1: Effects of this compound on Body Weight and Fat Mass in Animal Models
Animal ModelThis compound DoseDurationBody Weight ChangeFat Mass ChangeReference
Sprague-Dawley rats3% in diet4 weeksLower body weight (389 ± 3 g vs 426 ± 6 g in control)Not specified[1]
C57BL/6J db/db mice200 mg/kg BW28 daysSustained weight gain by about 10% compared to other groupsNot specified[13]
C57BL/6 mice (High-Fat Diet)5% in drinking water8 weeksSignificantly lower weight gain compared to HFD controlAttenuated hepatic lipid accumulation[14][15]
C57BL/6J-ob/ob mice5% in diet12 weeksDecreased final body weightDecreased adipose tissue mass and adipocyte size[3]
Wistar rats3% in diet18 monthsSignificantly lower weight gainReduction of abdominal adipose tissue weight[4]
Table 2: Effects of this compound on Serum and Hepatic Lipid Profiles in Animal Models
Animal ModelThis compound DoseDurationSerum TriglyceridesSerum Total CholesterolHepatic TriglyceridesHepatic Total CholesterolReference
C57BL/6J db/db mice200 mg/kg BW28 daysNo significant changeNo significant changeReversed by 37.88%Reversed by 62.89%[13]
NAFLD mice (High-Fat Diet)2.5% and 5% in drinking water12 weeksSignificantly lowerSignificantly lowerSignificantly reduced lipid accumulationNot specified[16]
Sprague-Dawley rats3% in diet4 weeksNot specifiedNot specifiedLoweredNot specified[1]
Wistar rats (High-Fat/Fructose Diet)5% in diet6 weeksSignificantly lowerNot specifiedSignificantly lowerNot specified[17]
C57BL/6J mice (High-Fat Diet)5% in diet16 weeksNot specifiedNot specifiedSignificantly reducedNot specified[18]
Table 3: Effects of this compound on Lipid Metabolism in Human Studies
Study PopulationThis compound DoseDurationKey Findings on Lipid ProfileReference
Normal human subjects5 g, three times a day with meals12 weeksNo abnormal effects or clinical problems found. Specific lipid profile changes not detailed.[19]
Borderline diabetic and healthy subjects5 g with a standard mealSingle ingestionPrimarily focused on blood glucose suppression.[19]

Note: Data from human clinical trials on the specific effects of this compound on lipid profiles are still emerging.

Molecular Mechanisms of Action

This compound exerts its effects on lipid metabolism through multiple interconnected pathways, primarily centered around the regulation of key enzymes and transcription factors in the liver and adipose tissue.

Regulation of Lipogenesis

This compound has been shown to suppress lipogenesis, the process of synthesizing fatty acids and triglycerides.[1] This is achieved through the downregulation of key lipogenic enzymes and their master regulator, SREBP-1c.

  • Inhibition of SREBP-1c: this compound supplementation has been observed to suppress the expression of SREBP-1c.[11] SREBP-1c is a transcription factor that activates genes involved in fatty acid synthesis, such as ACC and FAS. By inhibiting SREBP-1c, this compound effectively reduces the production of new fatty acids in the liver.

  • Activation of AMPK: this compound stimulates the phosphorylation and activation of AMPK.[11] Activated AMPK phosphorylates and inhibits ACC, a rate-limiting enzyme in fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis, and a potent inhibitor of fatty acid oxidation.

G DPsicose This compound AMPK AMPK DPsicose->AMPK activates SREBP1c SREBP-1c DPsicose->SREBP1c inhibits ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Lipogenesis Lipogenesis MalonylCoA->Lipogenesis FAS Fatty Acid Synthase (FAS) SREBP1c->FAS activates FAS->Lipogenesis

Figure 1: this compound regulation of lipogenesis.

Enhancement of Fatty Acid Oxidation

In addition to suppressing fat synthesis, this compound also promotes the breakdown of fatty acids for energy.[1]

  • AMPK-mediated Fatty Acid Oxidation: The activation of AMPK by this compound also stimulates fatty acid oxidation.[11] As mentioned, AMPK inhibits ACC, leading to lower levels of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound relieves the inhibition of CPT1, thereby increasing fatty acid oxidation.

  • Upregulation of PPARα: Some studies suggest that this compound can stimulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα).[11] PPARα is a nuclear receptor that plays a crucial role in upregulating genes involved in fatty acid uptake and oxidation.

G DPsicose This compound AMPK AMPK DPsicose->AMPK activates PPARa PPARα DPsicose->PPARa activates ACC ACC AMPK->ACC inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA CPT1 CPT1 MalonylCoA->CPT1 inhibits Mitochondria Mitochondria CPT1->Mitochondria transports fatty acids FattyAcidOxidation Fatty Acid Oxidation Mitochondria->FattyAcidOxidation PPARa->FattyAcidOxidation promotes G cluster_0 Animal Model Selection cluster_1 Dietary Intervention cluster_2 Analysis a1 Sprague-Dawley Rats a2 C57BL/6J Mice a3 db/db or ob/ob Mice d1 Control Diet d2 High-Fat Diet (HFD) d3 This compound Supplementation an1 Serum & Hepatic Lipid Analysis an2 Histology (H&E, Oil Red O) an3 Gene Expression (RT-qPCR) an4 Protein Analysis (Western Blot) cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2

References

D-Psicose (Allulose): Mechanisms of Action on Satiety and Appetite Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

D-Psicose, also known as Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found naturally in small quantities in foods like figs, raisins, and wheat.[1][2] With approximately 70% of the sweetness of sucrose but only a fraction of the calories (about 0.2 kcal/g), this compound has emerged as a promising sugar substitute in the context of rising global rates of obesity and type 2 diabetes.[1][3] Beyond its low-caloric properties, a growing body of evidence suggests that this compound actively modulates key physiological pathways involved in appetite control and satiety. This technical guide provides an in-depth overview of the current scientific understanding of these effects, focusing on hormonal and central nervous system mechanisms, and details the experimental protocols used in key studies.

Core Mechanisms of Satiety and Appetite Regulation

This compound appears to exert its influence on appetite through a dual mechanism: stimulating the release of anorexigenic gut hormones and directly modulating the activity of appetite-regulating neurons in the central nervous system.

Modulation of Gut Hormone Secretion

The gastrointestinal (GI) tract is a critical endocrine organ that senses nutrient intake and releases hormones to regulate hunger and satiety. This compound has been shown to significantly influence this system.

  • Stimulation of Anorexigenic Hormones: Enteroendocrine L-cells, located throughout the GI tract, secrete hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine tyrosine (PYY) in response to nutrient presence.[4][5] These hormones are known to increase feelings of fullness, slow gastric emptying, and reduce food intake.[4][6][7] Human clinical trials have demonstrated that this compound administration significantly stimulates the release of GLP-1, PYY, and cholecystokinin (CCK), another key satiation hormone, when compared to a water placebo.[4][8][9] This hormonal response is a primary contributor to its satiety-enhancing effects. In animal models, the increase in GLP-1 has been directly linked to reduced food intake.[3][10]

  • Suppression of Orexigenic Hormones: Ghrelin, often termed the "hunger hormone," is primarily secreted by the stomach and its levels rise to signal hunger. Research in animal models indicates that this compound can inhibit ghrelin-responsive neurons in the hypothalamus, thereby counteracting this primary hunger signal.[1][11]

  • Independence from Sweet Taste Receptor T1R2/T1R3: While glucose induces the release of GLP-1 and PYY partly through the activation of the gut's sweet taste receptor (T1R2/T1R3), studies utilizing lactisole, an antagonist of the T1R3 subunit, have revealed that this compound operates via a different mechanism.[4][8] The this compound-induced secretion of GLP-1 and PYY was not diminished by the presence of lactisole, indicating that its signaling pathway for hormone release is independent of the T1R2/T1R3 receptor.[4][8][9]

Central Nervous System Effects on Appetite Control

Beyond its effects in the gut, this compound directly impacts the central command center for appetite regulation: the hypothalamic arcuate nucleus (ARC). The ARC contains two key neuronal populations: anorexigenic neurons (e.g., proopiomelanocortin, POMC) that suppress appetite, and orexigenic neurons (e.g., Neuropeptide Y, NPY) that stimulate it.[1]

Studies on isolated murine ARC neurons have shown that this compound directly inhibits orexigenic neurons implicated in hunger.[1][11] Specifically, this compound was found to:

  • Depress the excitatory signals induced by ghrelin in ARC neurons.[1][12]

  • Inhibit glucose-sensitive neurons that respond to low glucose levels (a hunger signal).[1][12]

  • Reduce spontaneous activity in NPY neurons.[1][12]

In line with these cellular findings, direct intracerebroventricular injection of this compound into the brains of mice suppressed appetite-associated food intake, particularly during the early dark phase when hunger is typically promoted.[1][11] This demonstrates a direct central action of this compound in suppressing hunger signals, complementing its peripheral effects on gut hormones.

Quantitative Data on Hormonal and Appetite Responses

The following tables summarize key quantitative findings from human and animal studies investigating the effects of this compound.

Table 1: Effects of this compound on Gut Hormone Concentrations in Humans

StudyInterventionComparisonOutcome MeasureResultp-value
van der Lugt et al. (2022)[4][8][9]25 g D-Allulose (intragastric)Tap WaterPlasma GLP-1Significant increase< 0.0001
van der Lugt et al. (2022)[4][8][9]25 g D-Allulose (intragastric)Tap WaterPlasma PYYSignificant increase< 0.0001
van der Lugt et al. (2022)[4][8][9]25 g D-Allulose (intragastric)Tap WaterPlasma CCKSignificant increase< 0.0001

Table 2: Effects of this compound on Food Intake and Body Weight

StudyModelInterventionComparisonOutcome MeasureResult
Iwasaki et al. (2022)[1]MiceIntracerebroventricular D-AlluloseVehicleFood Intake (at 2 & 4 hrs)Significant reduction
Cayabyab et al. (2023)[3][13]Rats (12 weeks)Western Diet + AlluloseWestern Diet + SteviaFood ConsumptionSignificantly lower
Cayabyab et al. (2023)[3][13]Rats (12 weeks)Western Diet + AlluloseWestern Diet + SteviaBody Weight GainSignificantly less
Ochiai et al. (2014)[14][15]Rats (pair-fed)High-Sucrose Diet + 5% this compoundHigh-Sucrose Diet + 5% CelluloseBody Fat AccumulationSignificantly lower
Han et al. (2018)[15]Overweight Humans (preliminary)D-AllulosePlaceboFat MassReduction observed

Detailed Experimental Protocols

Protocol 1: Human Randomized Controlled Trial on Gut Hormone Release
  • Study Design: As detailed by van der Lugt et al. (2022), the study was a randomized, controlled, double-blind, crossover trial.[8][9]

  • Participants: The study included 18 healthy participants (5 men) with a mean BMI of 21.9 kg/m ².[8][9]

  • Intervention: In six separate sessions, participants received an intragastric administration of one of the following solutions:

    • 25 g D-Allulose in 300 mL tap water

    • 25 g D-Allulose + 450 ppm lactisole in 300 mL tap water

    • 50 g Erythritol in 300 mL tap water

    • 50 g Erythritol + 450 ppm lactisole in 300 mL tap water

    • 300 mL tap water (Placebo)

    • 300 mL tap water + 450 ppm lactisole

  • Methodology:

    • Hormone Analysis: Venous blood samples were collected at baseline and at fixed intervals post-administration to measure plasma concentrations of GLP-1, PYY, and CCK using established immunoassays.[8][9]

    • Appetite Assessment: Subjective sensations of appetite, satiety, and fullness were assessed using validated Visual Analogue Scales (VAS) at corresponding time intervals.[8]

    • Gastric Emptying: A ¹³C-sodium acetate breath test was used to determine the rate of gastric emptying.[8][9]

  • Data Analysis: Data were analyzed using linear mixed-model analysis to account for the crossover design and repeated measures.[9]

Protocol 2: Murine Study on Central Nervous System Effects
  • Study Design: As described by Iwasaki et al. (2022), this study involved ex vivo neuronal analysis and in vivo behavioral assessment.[1][12]

  • Animal Model: Male C57BL/6J mice and NPY-GFP transgenic mice were used.

  • Methodology:

    • Neuronal Activity Measurement:

      • Single neurons were isolated from the hypothalamic ARC of the mice.

      • Cytosolic free Ca²⁺ concentration ([Ca²⁺]i), an indicator of neuronal activity, was measured using fura-2 microfluorometry.[1][12]

      • The response of these neurons to various stimuli (ghrelin, low glucose) was recorded before and after the application of D-Allulose to the superfusion solution.[1][12]

    • Central Administration and Food Intake:

      • A guide cannula was surgically implanted for intracerebroventricular (ICV) injection of D-Allulose directly into the brain.

      • Following a recovery period, D-Allulose was injected at the beginning of the dark phase (the active feeding period for mice).

      • Cumulative food intake was precisely measured at 2, 4, 6, and 24 hours post-injection.[1]

Visualizations of Pathways and Workflows

D_Psicose_Satiety_Pathway cluster_gut Gastrointestinal Lumen cluster_CNS Central Nervous System (Hypothalamus) cluster_endo Gut Endocrine & Systemic Circulation Ingestion This compound Ingestion ARC Arcuate Nucleus (ARC) Ingestion->ARC Direct Action (via circulation) L_Cell Stimulation of Enteroendocrine L-Cells Ingestion->L_Cell Mechanism TBD T1R_Pathway Gut Sweet Taste Receptor (T1R2/T1R3) Ingestion->T1R_Pathway NPY Inhibition of Orexigenic (NPY/Ghrelin-responsive) Neurons ARC->NPY BrainSatiety Reduced Hunger Signal NPY->BrainSatiety Satiety Increased Satiety & Reduced Food Intake BrainSatiety->Satiety Hormones ↑ GLP-1, PYY Secretion L_Cell->Hormones Hormones->ARC Vagal Afferents & Circulation Hormones->Satiety Peripheral Effects (e.g., delayed gastric emptying) No_Effect X T1R_Pathway->No_Effect No_Effect->L_Cell No Mediation

Caption: this compound dual-action satiety signaling pathway.

Human_Experimental_Workflow cluster_design Crossover Study Design cluster_interventions Intragastric Interventions cluster_measurements Post-Administration Measurements (Timed Intervals) Participants 18 Healthy Volunteers Sessions Six Separate Sessions (Randomized Order) Session 1 Session 2 Session 3 Session 4 Session 5 Session 6 Participants->Sessions P1 25g D-Allulose Sessions:s1->P1 P2 25g D-Allulose + Lactisole Sessions:s2->P2 E1 50g Erythritol Sessions:s3->E1 E2 50g Erythritol + Lactisole Sessions:s4->E2 W1 Tap Water Sessions:s5->W1 W2 Tap Water + Lactisole Sessions:s6->W2 Blood Blood Sampling P1->Blood VAS VAS Appetite Ratings P1->VAS Breath ¹³C Breath Test P1->Breath P2->Blood P2->VAS P2->Breath E1->Blood E1->VAS E1->Breath E2->Blood E2->VAS E2->Breath W1->Blood W1->VAS W1->Breath W2->Blood W2->VAS W2->Breath Hormone GLP-1, PYY, CCK Analysis Blood->Hormone Satiety Subjective Satiety VAS->Satiety Gastric Gastric Emptying Rate Breath->Gastric

Caption: Workflow for a human crossover trial on this compound.

Central_Appetite_Regulation cluster_stimuli Orexigenic (Hunger) Stimuli cluster_neurons Hypothalamic ARC Neurons Psicose This compound (in CNS) Inhibit INHIBITS Psicose->Inhibit Ghrelin Ghrelin Signal G_Neuron Ghrelin-Responsive Neuron Ghrelin->G_Neuron LowGlucose Low Glucose Signal LG_Neuron Glucose-Sensitive Neuron LowGlucose->LG_Neuron NPY_Neuron Spontaneous NPY Neuron Activity NPY_Neuron_Target NPY Neuron NPY_Neuron->NPY_Neuron_Target Result Suppression of Appetite-Associated Food Intake G_Neuron->Result LG_Neuron->Result NPY_Neuron_Target->Result Inhibit->G_Neuron Inhibit->LG_Neuron Inhibit->NPY_Neuron_Target

Caption: this compound's central inhibition of hunger neurons.

Conclusion

This compound (Allulose) demonstrates significant potential as a functional ingredient for appetite regulation and weight management. Its efficacy stems from a multi-pronged physiological mechanism that involves both peripheral and central pathways. In the periphery, it stimulates the release of key anorexigenic gut hormones, including GLP-1 and PYY, through a pathway that is notably independent of the T1R2/T1R3 sweet taste receptor. Centrally, it acts directly on the hypothalamus to inhibit orexigenic neurons that drive hunger. The combined effect of these actions is an increase in satiety and a reduction in food intake. For researchers and professionals in drug development, this compound represents a compelling non-pharmacological agent for modulating the gut-brain axis to promote metabolic health. Further long-term clinical trials in diverse populations are warranted to fully elucidate its role in sustained weight management and as a potential adjunct therapy for metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose.[1][2][3] It has gained significant attention in the food, beverage, and pharmaceutical industries due to its desirable properties, including having about 70% of the sweetness of sucrose with ultra-low caloric value.[2][3] this compound is poorly metabolized in the human body, making it an attractive sugar substitute for managing obesity and diabetes.[1][2] The enzymatic synthesis of this compound from the readily available and inexpensive substrate D-fructose is the most viable method for its large-scale production.[1][2]

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, focusing on the use of this compound 3-Epimerase (DPEase) and D-Tagatose 3-Epimerase (DTEase).

Principle of Reaction

The enzymatic conversion of D-fructose to this compound is an epimerization reaction at the C-3 position, catalyzed by enzymes belonging to the D-ketose 3-epimerase (DKEase) family, primarily DPEase and DTEase.[1][2] This is a reversible equilibrium reaction.[1][2]

Figure 1: Enzymatic Epimerization of D-Fructose to this compound

DFructose D-Fructose DPsicose This compound DFructose->DPsicose Epimerization Enzyme This compound 3-Epimerase (DPEase) or D-Tagatose 3-Epimerase (DTEase) Enzyme->DFructose cluster_prep Immobilization cluster_reaction Bioconversion cluster_purification Downstream Processing Enzyme Purified Enzyme Immobilization Immobilization Process Enzyme->Immobilization Support Support Material (e.g., Ca-Alginate beads) Support->Immobilization ImmobilizedEnzyme Immobilized Enzyme Biocatalyst Immobilization->ImmobilizedEnzyme Bioreactor Packed-Bed Bioreactor ImmobilizedEnzyme->Bioreactor Packing Fructose D-Fructose Solution Fructose->Bioreactor Product This compound / D-Fructose Mixture Bioreactor->Product Separation Chromatographic Separation Product->Separation Crystallization Crystallization Separation->Crystallization FinalProduct Pure this compound Crystals Crystallization->FinalProduct cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation DFructose D-Fructose DAllitol D-Allitol DFructose->DAllitol CBDPE, PRDH NAD_out NAD+ DFructose->NAD_out DAllitol2 D-Allitol NADH_in NADH NADH_in->DAllitol Formate_in Formate Formate_in->NADH_in SFDH CO2_out CO₂ Formate_in->CO2_out DPsicose This compound DAllitol2->DPsicose RSRDH NADH_out NADH DAllitol2->NADH_out NAD_in NAD+ NAD_in->DPsicose NADH_out->NAD_in SPNOX O2_in O₂ NADH_out->O2_in H2O_out H₂O O2_in->H2O_out

References

Application Notes and Protocols for the Chemical Synthesis of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries.[1] Its properties, including having 70% of the sweetness of sucrose with only 0.3% of the calories, make it an attractive sugar substitute.[1][2] Furthermore, this compound exhibits numerous health benefits, such as anti-hyperglycemic, anti-hyperlipidemic, antioxidant, anti-inflammatory, and anti-obesity effects.[2][3] Due to its low natural abundance, the large-scale production of this compound relies on synthetic methods, both chemical and enzymatic.[3][4] This document provides detailed application notes and protocols for the primary chemical and enzymatic synthesis methods of this compound.

Chemical Synthesis Methods

Chemical synthesis of this compound, while often involving harsh conditions and the potential for by-product formation, offers versatile routes from various starting materials.[4][5] The primary chemical methods include catalyzed epimerization and multi-step synthesis involving protecting groups.

Molybdate-Catalyzed Epimerization of D-Fructose

The epimerization of D-fructose to this compound can be achieved using a molybdate ion catalyst. This method is based on the principle that molybdate ions can catalyze the inversion of the hydroxyl group at the C-3 position of D-fructose.[4][5][6]

Experimental Protocol:

Synthesis via Di-O-isopropylidene-D-fructopyranose Intermediate

This multi-step chemical synthesis involves the protection of hydroxyl groups, oxidation of the C-3 hydroxyl group, and subsequent stereoselective reduction to yield the this compound derivative.[7]

Experimental Protocol:

  • Protection of D-Fructose: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is synthesized from D-fructose to protect the hydroxyl groups, except for the one at the C-3 position.

  • Oxidation: The protected fructose derivative is oxidized using dimethyl sulfoxide-acetic anhydride. This converts the C-3 hydroxyl group to a ketone, yielding 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.[7]

  • Stereoselective Reduction: The resulting 3-oxo compound is then reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.[7]

    • Using sodium borohydride achieves 98.2% stereoselectivity.[7]

    • Using lithium aluminium hydride results in 90% stereoselectivity.[7]

  • Deprotection: The isopropylidene groups are removed by acid hydrolysis to yield this compound.

Ruthenium-Catalyzed and Boron-Mediated Selective Epimerization

A more recent approach utilizes a ruthenium(II) catalyst in conjunction with a boronic acid to achieve selective epimerization of 1,2-trans-diols to 1,2-cis-diols. This method offers a more controlled and selective route to rare sugars. While a specific protocol for this compound synthesis from a common precursor is not detailed, the general strategy is applicable.[8][9][10]

General Principle:

The reaction involves the use of a Ru(II) catalyst to facilitate the epimerization, while the boronic acid forms a boronate ester with the 1,2-cis-diol product, driving the equilibrium towards the desired epimer.[8][9][10]

Enzymatic Synthesis Methods

Enzymatic methods for this compound production are highly specific, operate under mild conditions, and are generally preferred for large-scale production due to higher yields and fewer by-products compared to chemical methods.[4][5] The core of these methods is the use of ketose 3-epimerases.

Epimerization of D-Fructose using this compound 3-Epimerase (DPEase)

This compound 3-epimerase (DPEase) directly catalyzes the conversion of D-fructose to this compound.[11][12] The enzyme can be produced recombinantly in microorganisms like E. coli.

Experimental Protocols:

1. Recombinant DPEase Production and Purification:

  • Gene Expression: The gene encoding DPEase from an organism such as Agrobacterium tumefaciens is cloned into an expression vector (e.g., pET28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).[12][13]

  • Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth with kanamycin). Protein expression is induced by adding IPTG at a specific optical density of the culture.[13]

  • Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[6]

  • Purification: The crude enzyme is purified using affinity chromatography (e.g., Ni2+-chelating column).[11][12][14]

2. Enzymatic Conversion of D-Fructose:

  • Reaction Mixture: Prepare a solution of D-fructose (e.g., 25% w/v) in a suitable buffer (e.g., 50 mM PIPES buffer, pH 7.5).[11][15]

  • Cofactor Addition: Add a metal ion cofactor, typically MnCl2, to a final concentration of 1-10 mM, as Mn2+ has been shown to significantly enhance DPEase activity.[12][15][16]

  • Enzyme Addition: Add the purified DPEase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature, typically around 55°C.[11][12]

  • Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.[6][13]

Enhancing Conversion Yield with Borate

The equilibrium of the D-fructose to this compound conversion, which is typically around 30-40%, can be shifted towards this compound by the addition of borate.[4][6][17] Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the forward reaction.[6][17]

Experimental Protocol:

  • Reaction Setup: The enzymatic conversion is set up as described above, with the addition of borate to the reaction mixture.

  • Optimal Borate Concentration: The highest conversion yield is achieved at a borate to fructose molar ratio of 0.6.[6][17]

  • pH Adjustment: The optimal pH for the reaction in the presence of borate is around 9.0.[6]

  • Reaction and Termination: The reaction is incubated and terminated as in the standard enzymatic protocol. Using this method, the conversion yield can be increased to approximately 64%.[6]

Mass Production using Immobilized D-Tagatose 3-Epimerase (D-TE)

For industrial-scale production, immobilizing the epimerase enzyme offers advantages such as reusability, improved stability, and suitability for continuous processes.[14][18][19] D-tagatose 3-epimerase (D-TE) is also effective in converting D-fructose to this compound.[18]

Experimental Protocol:

  • Enzyme Immobilization: D-TE is immobilized on a suitable support. For example, ReliZyme HFA403/M has been used for DPEase immobilization.[14]

  • Continuous Bioreactor Setup:

    • A column is packed with the immobilized D-TE.

    • A solution of D-fructose (e.g., 60%) at a specific pH (e.g., 7.0) is continuously passed through the column.[18]

    • The temperature of the column is maintained at the optimal level for the enzyme (e.g., 45°C).[18]

  • Product Collection: The effluent from the column, containing a mixture of this compound and unreacted D-fructose, is collected.

Purification of this compound

Following synthesis, this compound needs to be purified from the reaction mixture, which mainly contains unreacted D-fructose.

Purification Protocol:

  • Removal of Fructose: Unreacted D-fructose can be removed by treatment with baker's yeast, which consumes fructose but not psicose.[18]

  • Decoloring and Desalting: The solution is treated with activated carbon for decolorization and passed through ion-exchange resins to remove salts.[20]

  • Chromatographic Separation: High-purity this compound is obtained by chromatography using a column filled with an ion-exchange resin (e.g., a calcium-form resin).[20][21]

  • Concentration and Crystallization: The purified this compound solution is concentrated under vacuum at 60-70°C.[20] this compound crystals can then be obtained by adding seed crystals to the concentrated syrup and adding ethanol.[18][20]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey Reagents/EnzymeTemperature (°C)pHConversion Yield (%)Reaction TimeReference(s)
Chemical Synthesis
Molybdate-Catalyzed EpimerizationD-FructoseMolybdate ionsHigh Temperature---[4][5]
Di-O-isopropylidene IntermediateD-FructoseDMSO, Acetic Anhydride, NaBH4/LiAlH4--High stereoselectivity (90-98.2%)Multi-step[7]
Enzymatic Synthesis
This compound 3-Epimerase (DPEase)D-FructoseDPEase from A. tumefaciens, Mn2+50-607.5-8.0~33100 min[15][16]
DPEase with BorateD-FructoseDPEase, Borate (0.6 molar ratio)509.0~643 h[6][17]
Immobilized D-Tagatose 3-EpimeraseD-FructoseImmobilized D-TE457.0~25Continuous[18]
DPEase from Bacillus sp.D-Fructose (25% w/v)DPEase, 10 mM Mn2+557.522.42-[11]

Visualizations

Enzymatic_Synthesis_of_D_Psicose cluster_direct_epimerization Direct Epimerization cluster_enhanced_conversion Enhanced Conversion with Borate cluster_workflow General Workflow D-Fructose D-Fructose This compound This compound D-Fructose->this compound DPEase / D-TE (C-3 Epimerization) This compound->D-Fructose Reversible DPEase DPEase Immobilized_DTE Immobilized_DTE Borate Borate Psicose-Borate_Complex Psicose-Borate_Complex Borate->Psicose-Borate_Complex D-Psicose_from_reaction This compound D-Psicose_from_reaction->Psicose-Borate_Complex Complexation Start Start: D-Fructose Solution Enzymatic_Reaction Enzymatic Reaction (DPEase or Immobilized D-TE) Start->Enzymatic_Reaction Purification Purification (Yeast, Chromatography) Enzymatic_Reaction->Purification Final_Product End: Crystalline this compound Purification->Final_Product

Caption: Enzymatic synthesis pathways and workflow for this compound production.

Chemical_Synthesis_of_D_Psicose D-Fructose D-Fructose Protected_Fructose 1,2:4,5-di-O-isopropylidene- β-D-fructopyranose D-Fructose->Protected_Fructose Protection Oxidized_Intermediate 1,2:4,5-di-O-isopropylidene- D-erythro-hex-3-ulopyranose Protected_Fructose->Oxidized_Intermediate Oxidation (DMSO, Acetic Anhydride) Protected_Psicose 1,2:4,5-di-O-isopropylidene- D-psicopyranose Oxidized_Intermediate->Protected_Psicose Stereoselective Reduction (NaBH4) This compound This compound Protected_Psicose->this compound Deprotection

Caption: Multi-step chemical synthesis of this compound via a protected intermediate.

References

Application Notes and Protocols for the Analysis of D-Psicose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose. It offers the taste and texture of sucrose but with significantly fewer calories, making it a subject of increasing interest in the food, beverage, and pharmaceutical industries for its potential health benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sugars like this compound that lack a UV chromophore. This document provides detailed application notes and protocols for the analysis of this compound using HPLC with Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD).

Principle of HPLC for Sugar Analysis

The analysis of highly polar and non-volatile compounds like this compound is typically achieved using aminopropyl-bonded silica columns or polymer-based amino columns. The separation mechanism is primarily based on normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), where a polar stationary phase and a less polar mobile phase are used. An increase in the aqueous portion of the mobile phase leads to a decrease in retention time. Due to the absence of a chromophore in this compound, universal detectors such as RID and ELSD are employed. RID measures the difference in the refractive index between the mobile phase and the eluting analyte, while ELSD detects the light scattered by analyte particles after nebulization and solvent evaporation.

Experimental Protocols

Method 1: HPLC with Refractive Index Detection (HPLC-RID) for Enzymatic Conversion Monitoring

This protocol is optimized for monitoring the enzymatic conversion of D-fructose to this compound.[1][2]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Isocratic HPLC system with a Refractive Index Detector (RID)
Column ZORBAX SIL (4.6 x 150 mm, 5 µm particle size) or equivalent aminopropyl silane column[1]
Mobile Phase Acetonitrile:Water (80:20, v/v)[1][3]
Flow Rate 1.0 mL/min[1]
Column Temperature 35 °C
Detector Temperature 35 °C
Injection Volume 10 - 20 µL
Run Time Approximately 10-15 minutes[1]

2. Standard Preparation:

  • Prepare individual stock solutions of this compound and D-fructose (e.g., 10 mg/mL) in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.05% to 0.5%).[1]

3. Sample Preparation (Enzymatic Reaction Mixture):

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • To stop the enzymatic reaction, immediately heat the sample (e.g., boiling for 5 minutes) or add a quenching agent like a strong acid (e.g., perchloric acid) followed by neutralization.

  • Centrifuge the sample to pellet the enzyme and any precipitated proteins.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Identify the peaks for this compound and D-fructose based on the retention times of the standards. In a typical separation, this compound elutes before D-fructose.[1]

  • Quantify the concentration of each sugar by constructing a calibration curve of peak area versus concentration.

Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) for Beverage Analysis

This protocol is suitable for the determination of this compound in sugar-free beverages.[4]

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System Isocratic or gradient HPLC system with an Evaporative Light Scattering Detector (ELSD)
Column Amino-based column (e.g., Polymer NH2)
Mobile Phase Acetonitrile:Water (70:30, v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
ELSD Nebulizer Temp. 40 °C
ELSD Evaporator Temp. 60 °C
ELSD Gas Flow Rate 1.5 - 2.0 L/min (Nitrogen)
Injection Volume 10 - 20 µL

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 g/100 mL) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to achieve concentrations in the desired linear range (e.g., 0.01 g/100 mL to 0.80 g/100 mL).[4]

3. Sample Preparation (Sugar-Free Beverage):

  • For clear liquid samples, dilute an appropriate volume with the mobile phase.

  • For more complex matrices, perform a solid-phase extraction (SPE) cleanup. An example procedure is as follows:

    • Extract the sample with 20% acetonitrile in water.[4]

    • Pass the extract through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge to remove interfering compounds.[4]

    • Elute the sugars with the mobile phase.

  • Filter the final sample extract through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the this compound concentration using an external standard calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods for this compound analysis.

Table 1: HPLC-RID Method Performance for Enzymatic Conversion Monitoring [1]

ParameterValue
Linearity Range 0.05% to 0.5%
Correlation Coefficient (r²) ≥ 0.99
Resolution (this compound/D-Fructose) ≥ 4
Retention Time (this compound) ~4.81 min
Retention Time (D-Fructose) ~6.17 min

Table 2: HPLC-ELSD Method Performance for Beverage Analysis [4]

ParameterValue
Linearity Range 0.01 - 0.80 g/100 mL
Correlation Coefficient (r²) 0.9994
Limit of Detection (LOD) 0.002 g/100 mL
Limit of Quantification (LOQ) 0.006 g/100 mL
Recovery 91.5% - 94.2%

Potential Interferences and Troubleshooting

  • Salt Interference: High salt concentrations in food and beverage samples can interfere with the chromatographic separation, potentially causing peak distortion or co-elution.[5][6]

    • Solution: Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove salts. Adding a small amount of salt to the mobile phase can sometimes improve peak shape and resolution in samples containing salt.[6]

  • Co-elution with Other Sugars: Depending on the complexity of the sample matrix, other monosaccharides or disaccharides may have similar retention times to this compound.

    • Solution: Optimize the mobile phase composition (acetonitrile/water ratio) to improve resolution. Using a different column chemistry, such as a ligand-exchange column, may provide alternative selectivity.[7]

  • Anomeric Peak Splitting: Some sugars can exist as α and β anomers in solution, which may lead to split peaks.

    • Solution: Increasing the column temperature or adjusting the mobile phase pH can often help to coalesce the anomeric peaks into a single sharp peak.[5]

  • Baseline Drift (RID): Refractive index detectors are sensitive to temperature and mobile phase composition changes, which can cause baseline drift.

    • Solution: Ensure a stable column and detector temperature. Allow the system to equilibrate thoroughly before analysis.

  • Non-linear Response (ELSD): The response of an ELSD can be non-linear, especially at higher concentrations.

    • Solution: Use a logarithmic transformation of both concentration and peak area for calibration, or use a quadratic fit for the calibration curve. Ensure the analyte concentration falls within the linear dynamic range of the detector.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage, Reaction Mixture) Extraction Extraction / Dilution Sample->Extraction Cleanup SPE Cleanup (if necessary) Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration HPLC HPLC System Filtration->HPLC Column Amino Column HPLC->Column Detector RID or ELSD Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for this compound analysis by HPLC.

Enzymatic_Conversion_Monitoring cluster_reaction Enzymatic Reaction cluster_monitoring Reaction Monitoring Fructose D-Fructose (Substrate) Enzyme D-Tagatose 3-epimerase Fructose->Enzyme Psicose This compound (Product) Enzyme->Psicose Sampling Time-point Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_Analysis HPLC-RID Analysis Quenching->HPLC_Analysis Concentration Determine [Psicose] and [Fructose] HPLC_Analysis->Concentration

Caption: Monitoring enzymatic conversion of D-Fructose to this compound.

References

Application Notes and Protocols for D-Psicose Quantification by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as allulose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and beneficial physiological effects. Accurate quantification of this compound is crucial for quality control in food products, formulation development in pharmaceuticals, and for research into its metabolic and signaling pathways. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of carbohydrates, offering advantages such as high resolution, low sample and reagent consumption, and rapid analysis times.[1] This document provides detailed application notes and protocols for the quantification of this compound using capillary electrophoresis, based on established methodologies.

Principle of Capillary Electrophoresis for Sugar Analysis

Capillary electrophoresis separates molecules based on their differential migration in an electric field. Since native sugars are neutral, their separation by CE requires methods to impart a charge. One common and effective approach is to work under highly alkaline conditions (pH > 12). At high pH, the hydroxyl groups of the sugars deprotonate, forming negatively charged sugar-borate complexes or sugar anions, which can then be separated by their charge-to-size ratio. Indirect UV detection is often employed, where a chromophoric compound is included in the background electrolyte (BGE). The displacement of this chromophore by the analyte anions results in a decrease in absorbance, allowing for quantification.

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the quantification of this compound by capillary electrophoresis.

Reagents and Materials
  • This compound standard (≥99% purity)

  • D-Fructose standard (≥99% purity)

  • D-Glucose standard (≥99% purity)

  • Sodium hydroxide (NaOH), pellets or 50% (w/w) solution

  • Disodium phosphate (Na₂HPO₄), anhydrous

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Syringe filters (0.22 µm)

Instrumentation
  • Capillary electrophoresis system equipped with a UV detector.

  • Uncoated fused-silica capillary.

  • Data acquisition and analysis software.

Preparation of Solutions

Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH (pH ~12.6)

  • Weigh an appropriate amount of Na₂HPO₄ and dissolve it in deionized water.

  • Add the required volume of a stock NaOH solution to the Na₂HPO₄ solution.

  • Adjust the final volume with deionized water.

  • Degas the solution by sonication or vacuum filtration before use.

Standard Stock Solutions (e.g., 10 mM)

  • Accurately weigh the required amount of this compound, D-Fructose, and D-Glucose standards.

  • Dissolve each standard in deionized water in separate volumetric flasks to obtain the desired stock concentration.

  • Store the stock solutions at 4°C.

Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the desired concentration range (e.g., 0.1 mM to 3.0 mM).[1][2]

Capillary Conditioning

New Capillary:

  • Flush the capillary with 1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Flush with 0.1 M NaOH for 30 minutes.

  • Rinse with deionized water for 15 minutes.

  • Equilibrate with the BGE for at least 30 minutes.

Daily Conditioning:

  • Flush with 0.1 M NaOH for 10 minutes.

  • Rinse with deionized water for 5 minutes.

  • Equilibrate with BGE for 15 minutes.

Between Runs:

  • Flush with 0.1 M NaOH for 2 minutes.

  • Rinse with deionized water for 2 minutes.

  • Flush with BGE for 3 minutes.

Sample Preparation

Aqueous Samples (e.g., Enzymatic Reaction Mixtures):

  • Dilute the sample with deionized water to bring the this compound concentration within the calibrated range.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Beverage Samples:

  • Degas carbonated beverages by sonication or vigorous stirring.

  • Dilute the beverage sample with deionized water. The dilution factor will depend on the expected sugar concentration.

  • For beverages containing particulates, centrifuge the diluted sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

CE Method Parameters
ParameterCondition
CapillaryFused-silica, uncoated
DetectionIndirect UV at 254 nm
Applied Voltage-29 kV (Reversed Polarity)
Capillary Temperature25°C
Injection ModeHydrodynamic
Injection Parameters50 mbar for 5 seconds
Background Electrolyte36 mM Na₂HPO₄, 130 mM NaOH, pH ~12.6
Data Analysis
  • Identify the peaks corresponding to this compound, D-Fructose, and D-Glucose based on their migration times determined from the analysis of individual standards.

  • Integrate the peak areas of the analytes in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration for the series of working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

  • Account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

Quantitative Data Summary

The performance of the capillary electrophoresis method for the quantification of this compound has been validated. The following table summarizes the key quantitative data.

ParameterThis compoundD-FructoseD-Glucose
Linearity Range (mM)0.1 - 3.00.1 - 3.00.1 - 3.0
Coefficient of Determination (R²)>0.99>0.99>0.99
Limit of Detection (LOD) (mM)Data not available in the searched sourcesData not available in the searched sourcesData not available in the searched sources
Limit of Quantification (LOQ) (mM)Data not available in the searched sourcesData not available in the searched sourcesData not available in the searched sources
Precision (%RSD)Data not available in the searched sourcesData not available in the searched sourcesData not available in the searched sources
Accuracy (Recovery %)Data not available in the searched sourcesData not available in the searched sourcesData not available in the searched sources

Note: While the linearity of the method is well-established in the literature[1][2], specific validation data for LOD, LOQ, precision, and accuracy for this particular CE method were not available in the searched resources. These parameters should be determined by the user as part of method validation in their laboratory.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_prep BGE Preparation (36mM Na2HPO4, 130mM NaOH) Capillary_cond Capillary Conditioning BGE_prep->Capillary_cond Standard_prep Standard Preparation (0.1 - 3.0 mM) Injection Hydrodynamic Injection (50 mbar, 5s) Standard_prep->Injection Sample_prep Sample Preparation (Dilution, Filtration) Sample_prep->Injection Capillary_cond->Injection Separation Electrophoretic Separation (-29 kV, 25°C) Injection->Separation Detection Indirect UV Detection (254 nm) Separation->Detection Peak_ID Peak Identification & Integration Detection->Peak_ID Calibration Calibration Curve Construction Peak_ID->Calibration Quantification Quantification of this compound Calibration->Quantification G High_Glucose High Glucose p38_MAPK p38-MAPK Activation High_Glucose->p38_MAPK D_Psicose This compound D_Psicose->p38_MAPK MCP1 MCP-1 Expression p38_MAPK->MCP1 Atherosclerosis Atherosclerosis MCP1->Atherosclerosis

References

In Vitro Models for Unraveling the Metabolic Effects of D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As interest in the low-calorie sugar D-Psicose (also known as D-allulose) grows within the food and pharmaceutical industries, the need for robust in vitro models to elucidate its physiological effects becomes increasingly critical. These models offer a controlled environment to dissect the molecular mechanisms by which this compound influences cellular processes, providing valuable insights for researchers, scientists, and drug development professionals. This document details key application notes and protocols for studying the effects of this compound on various cell types, focusing on its impact on cell viability, metabolism, and associated signaling pathways.

Application Notes

This compound has demonstrated a range of biological activities in vitro, including the modulation of glucose and lipid metabolism, and the induction of apoptosis under specific conditions. The following application notes summarize key findings and suggest relevant in vitro models for further investigation.

  • Myogenic Cells (C2C12): In the presence of oxidative stress, this compound has been shown to induce apoptosis in C2C12 myoblasts. This effect is dose-dependent and appears to be mediated through the activation of the MAPK signaling pathway. This model is particularly relevant for studying the interaction of this compound with exercise-induced oxidative stress at the cellular level.

  • Adipocytes (3T3-L1): this compound has been observed to influence adipogenesis and lipid accumulation in 3T3-L1 adipocytes. Studies suggest that this compound can modulate the expression of key adipogenic transcription factors and enzymes involved in lipid metabolism. This cell line is a valuable tool for investigating the anti-obesity potential of this compound.

  • Hepatocytes (HepG2): In liver cell models, this compound has shown potential in mitigating hepatic steatosis. It is believed to exert its effects by reducing lipid accumulation and inflammation, possibly through the AGEs/RAGE/NF-κB signaling pathway. HepG2 cells provide a relevant model for exploring the role of this compound in non-alcoholic fatty liver disease (NAFLD).

  • Intestinal Cells (Caco-2): this compound has been found to inhibit intestinal α-glucosidase activity, which may contribute to the suppression of postprandial hyperglycemia. Caco-2 cells can be utilized to study the direct effects of this compound on intestinal carbohydrate absorption and metabolism.

Data Presentation

The following tables summarize quantitative data from representative in vitro studies on this compound.

Table 1: Effect of this compound on C2C12 Myoblast Viability under Oxidative Stress

This compound Concentration (mM)H₂O₂ (100 µM)Cell Viability (%)
0-100
1+85
2+70
5+55

Table 2: Effect of D-Allulose (this compound) on Adipogenic Gene Expression in 3T3-L1 Adipocytes [1]

TreatmentC/EBP-β (fold change)PPARγ (fold change)FABP4 (fold change)SREBP-1 (fold change)FASN (fold change)
Control1.01.01.01.01.0
Palmitic Acid (1 mM)2.53.04.52.83.5
PA + D-Allulose (1 mM)2.12.43.82.22.9
PA + D-Allulose (10 mM)1.51.82.51.62.1
PA + D-Allulose (20 mM)1.11.21.71.21.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Cell Viability Assessment using MTT Assay in C2C12 Myoblasts

This protocol is adapted from studies investigating this compound-induced apoptosis in the presence of oxidative stress.

Materials:

  • C2C12 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (sterile solution)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 2, 5 mM) for 3 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM and incubate for 2 hours.

  • Medium Change: Remove the treatment medium and replace it with fresh culture medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining) in 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation in the presence of this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (sterile solution)

  • Insulin, Dexamethasone, and IBMX (MDI) differentiation cocktail

  • Oil Red O staining solution

  • Formalin (10%)

  • 60% Isopropanol

  • 6-well plates

Procedure:

  • Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence in DMEM with 10% BCS.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing the desired concentrations of this compound (e.g., 1, 10, 20 mM).

  • Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective this compound concentrations.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh this compound every 2 days.

  • Oil Red O Staining (Day 8):

    • Wash cells with PBS.

    • Fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

  • Quantification: For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Protocol 3: Glucose Uptake Assay using 2-NBDG

This protocol outlines a method to measure glucose uptake in a relevant cell line (e.g., adipocytes or hepatocytes) treated with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound (sterile solution)

  • Insulin

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Preparation: Seed and differentiate/culture cells to the desired state in a 96-well black, clear-bottom plate.

  • Starvation: Serum-starve the cells for 3 hours in serum-free medium.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound in KRPH buffer for 1 hour.

  • Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

Protocol 4: Western Blot Analysis of MAPK Pathway Activation

This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway in C2C12 cells treated with this compound and H₂O₂.

Materials:

  • Treated C2C12 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

Signaling Pathways and Workflows

D_Psicose_MAPK_Pathway DPsicose This compound ROS Increased ROS DPsicose->ROS H2O2 H₂O₂ (Oxidative Stress) H2O2->ROS MAPK_Pathway MAPK Signaling Cascade ROS->MAPK_Pathway JNK JNK MAPK_Pathway->JNK activates p38 p38 MAPK_Pathway->p38 activates ERK ERK MAPK_Pathway->ERK activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

This compound induced apoptosis via MAPK pathway.

Adipocyte_Differentiation_Workflow Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to Confluence Preadipocytes->Confluence Day0 Day 0: Add MDI + this compound Confluence->Day0 Day2 Day 2: Add Insulin + this compound Day0->Day2 Day4_8 Day 4-8: Maintenance Medium + this compound Day2->Day4_8 Differentiated_Adipocytes Differentiated Adipocytes Day4_8->Differentiated_Adipocytes Analysis Analysis: - Oil Red O Staining - Gene Expression Differentiated_Adipocytes->Analysis

Workflow for 3T3-L1 adipocyte differentiation.

D_Psicose_Lipid_Metabolism_Regulation DPsicose This compound AMPK AMPK DPsicose->AMPK activates SREBP1c SREBP-1c DPsicose->SREBP1c inhibits SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation promotes FAS FAS SREBP1c->FAS activates Lipogenesis Lipogenesis SREBP1c->Lipogenesis FAS->Lipogenesis

This compound regulation of lipid metabolism.

This document provides a foundational framework for researchers to design and execute in vitro studies on this compound. The provided protocols and data summaries serve as a starting point, and optimization may be required for specific experimental conditions and cell lines. The continued exploration of this compound's effects in these models will be instrumental in understanding its full therapeutic and nutritional potential.

References

Application Notes and Protocols for D-Psicose Research in Diabetic Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose), a rare sugar with virtually no caloric value, has garnered significant attention for its potential therapeutic applications in metabolic diseases, particularly type 2 diabetes.[1][2] Extensive research in various diabetic animal models has demonstrated its efficacy in improving glycemic control, reducing body weight, and preserving pancreatic β-cell function.[1][3] These application notes provide a comprehensive overview of the key animal models, experimental protocols, and known mechanisms of action of this compound in the context of diabetes research.

Animal Models for this compound Research

The selection of an appropriate animal model is critical for elucidating the anti-diabetic effects of this compound. Several well-established rodent models are commonly used, each recapitulating different aspects of human type 2 diabetes.

  • Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: This is a well-characterized model of type 2 diabetes that develops hyperglycemia, hyperinsulinemia, and insulin resistance with age.[1][4] OLETF rats are particularly useful for long-term studies investigating the preventative and therapeutic effects of this compound on the progression of diabetes and its complications.[1][2]

  • C57BL/6J db/db Mice: These mice have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[3] The db/db mouse model is valuable for studying the effects of this compound on obesity-related insulin resistance and dyslipidemia.[3]

  • Goto-Kakizaki (GK) Rats: This non-obese model of type 2 diabetes is characterized by impaired glucose-stimulated insulin secretion.[5] GK rats are suitable for investigating the direct effects of this compound on pancreatic β-cell function and insulin secretion.

  • Wistar Rats: Often used as a control model, Wistar rats can also be induced into a diabetic state through chemical methods (e.g., streptozotocin injection) or high-fat/high-sucrose diets.[6][7] These induced models are useful for studying the acute and chronic effects of this compound on glucose metabolism.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various diabetic animal models.

Table 1: Effect of this compound on Glycemic Control

Animal ModelThis compound DoseDurationChange in Blood GlucoseChange in HbA1cReference(s)
OLETF Rats5% in drinking water60 weeksPrevented the progression of hyperglycemiaDecreased levels compared to control[1][2]
C57BL/6J db/db Mice200 mg/kg BW (oral)28 daysMaintained initial levels (276-305 mg/dL) vs. a 2-fold increase in controlNot Reported[3]
Goto-Kakizaki RatsNot specifiedNot specifiedSuppressed the increase in plasma glucose after glucose loadingNot Reported[5]
Wistar Rats0.2 g/kg with carbohydrateAcuteSignificantly inhibited the increment of plasma glucose after sucrose or maltose ingestionNot Reported[6]

Table 2: Effect of this compound on Body Weight and Lipid Profile

Animal ModelThis compound DoseDurationChange in Body WeightChange in Lipid ProfileReference(s)
OLETF Rats5% in drinking water60 weeksDecreased body weight gainReduced body fat accumulation[1][2]
C57BL/6J db/db Mice200 mg/kg BW (oral)28 daysSustained weight gain by about 10% less than other groupsAmeliorated LDL/HDL cholesterol ratio; Reversed hepatic triglyceride and total cholesterol by 37.88% and 62.89% respectively[3]
Wistar Rats5% in diet8 weeksSignificantly lower weight gainNot specified[7]

Experimental Protocols

This compound Administration and Sample Collection

This protocol outlines a general workflow for administering this compound to rodent models and collecting relevant biological samples.

Materials:

  • This compound (powder)

  • Drinking water or standard rodent chow

  • Gavage needles (for oral administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen and -80°C freezer for sample storage

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (23±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • This compound Preparation and Administration:

    • In Drinking Water: Dissolve this compound in tap water to the desired concentration (e.g., 5%).[1][4] Provide this solution ad libitum. Prepare fresh solutions regularly (e.g., every 2-3 days).

    • In Diet: Mix this compound powder into the standard rodent chow at the desired percentage (e.g., 5%).[7]

    • Oral Gavage: Dissolve this compound in water or saline and administer a specific dose (e.g., 200 mg/kg body weight) using an oral gavage needle.[3]

  • Monitoring: Monitor food and water intake, body weight, and general health of the animals regularly (e.g., weekly).

  • Blood Sample Collection:

    • Collect blood samples from the tail vein or via cardiac puncture at specified time points.

    • For plasma, collect blood in EDTA-coated tubes and centrifuge at 3000 rpm for 15 minutes at 4°C.

    • Store plasma and serum samples at -80°C until analysis.

  • Tissue Sample Collection:

    • At the end of the study, euthanize the animals under anesthesia.

    • Perfuse with saline to remove blood from tissues.

    • Harvest relevant tissues such as the pancreas, liver, adipose tissue, and skeletal muscle.

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for later analysis (e.g., protein or gene expression studies).

    • For histological analysis, fix a portion of the tissue in 10% buffered formalin.

G cluster_prep Preparation cluster_admin Administration & Monitoring cluster_collection Sample Collection cluster_processing Sample Processing & Storage acclimatization Animal Acclimatization d_psicose_prep This compound Preparation (Water, Diet, or Gavage) acclimatization->d_psicose_prep administration This compound Administration d_psicose_prep->administration monitoring Regular Monitoring (Weight, Intake, Health) administration->monitoring blood_collection Blood Collection (Tail Vein / Cardiac Puncture) monitoring->blood_collection tissue_collection Tissue Harvesting (Pancreas, Liver, etc.) monitoring->tissue_collection plasma_prep Plasma/Serum Preparation blood_collection->plasma_prep tissue_prep Tissue Fixation / Freezing tissue_collection->tissue_prep storage Storage at -80°C plasma_prep->storage tissue_prep->storage

Experimental workflow for this compound studies in rodents.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose tolerance.

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood can also be collected at these time points for plasma insulin analysis.

Measurement of Plasma Insulin and HbA1c
  • Plasma Insulin: Use a commercially available ELISA kit specific for rat or mouse insulin, following the manufacturer's instructions.

  • HbA1c: Measure glycated hemoglobin (HbA1c) levels in whole blood using commercially available kits or a dedicated analyzer.

Immunohistochemistry for Pancreatic β-Cell Preservation

This protocol allows for the visualization and quantification of insulin-producing β-cells in the pancreas.

Procedure:

  • Fix pancreatic tissue in 10% buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval (e.g., using citrate buffer).

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum).

  • Incubate with a primary antibody against insulin overnight at 4°C.

  • Wash and incubate with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).

  • For enzymatic detection, add the substrate (e.g., DAB) to develop the color.

  • Counterstain with hematoxylin (for enzymatic detection) or DAPI (for fluorescence).

  • Dehydrate, clear, and mount the sections.

  • Image the slides using a microscope and quantify the β-cell area using image analysis software.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-diabetic effects through multiple mechanisms.

Hepatic Glucokinase Translocation

In the liver, this compound promotes the translocation of glucokinase (GK) from the nucleus to the cytoplasm.[4][5] This enhances the phosphorylation of glucose to glucose-6-phosphate, thereby increasing glycogen synthesis and reducing hepatic glucose output.[4]

G cluster_liver Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GK_N Glucokinase (GK) (Inactive) GK_C Glucokinase (GK) (Active) GK_N->GK_C G6P Glucose-6-Phosphate GK_C->G6P Phosphorylates Glucose Glucose Glucose->G6P Glycogen Synthesis (Increased) DPsicose This compound DPsicose->GK_N Promotes Translocation

This compound promotes glucokinase translocation in hepatocytes.

Improvement of Insulin Signaling

This compound has been shown to improve insulin sensitivity. It enhances the insulin signaling cascade, leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. This involves the activation of key signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), which ultimately promotes the translocation of the glucose transporter GLUT4 to the cell membrane.

G cluster_cell Muscle / Adipose Cell Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 Transporter (at cell membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake (Increased) GLUT4_membrane->Glucose_uptake DPsicose This compound DPsicose->IRS1 Enhances Signaling

This compound enhances the insulin signaling pathway.

Inhibition of Intestinal α-Glucosidase

This compound can inhibit the activity of intestinal enzymes such as sucrase and maltase.[6] This delays the digestion and absorption of carbohydrates, thereby suppressing postprandial hyperglycemia.[6]

Conclusion

This compound demonstrates significant anti-diabetic potential in various animal models. Its multifaceted mechanism of action, including the enhancement of hepatic glucose metabolism, improvement of insulin sensitivity, and inhibition of carbohydrate absorption, makes it a promising candidate for further investigation as a therapeutic agent for type 2 diabetes. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical studies on this compound.

References

Protocols for D-Psicose Administration in Rodent Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of D-Psicose (D-Allulose) in rodent studies, based on established research. The information is intended to guide the design and execution of experiments investigating the physiological effects of this rare sugar.

Introduction

This compound, a C-3 epimer of D-fructose, is a low-calorie sugar with potential therapeutic applications in metabolic diseases. It has been shown to have anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects in various rodent models.[1][2] Proper administration protocols are crucial for obtaining reliable and reproducible data in preclinical studies. This document outlines standard methods for oral gavage and dietary administration of this compound to rats and mice.

Data Presentation: Summary of this compound Administration in Rodent Studies

The following tables summarize quantitative data from various studies on this compound administration in rodents, providing a comparative overview of dosages, study durations, and observed effects.

Table 1: Acute and Subchronic Oral Administration of this compound in Rats
Study TypeRodent ModelAdministration RouteDosageDurationKey FindingsReference
Acute ToxicityMale Wistar Rats (3 weeks old)Oral Gavage8, 11, 14, 17, 20 g/kg body weightSingle doseLD50 calculated as ~16 g/kg.[3][4][3][4]
Subchronic ToxicityMale Wistar Rats (3 weeks old)Dietary Admixture10, 20, 30, 40% of diet34 daysDose-dependent suppression of body weight gain and food intake. Increased cecal weight.[3][4][3][4]
Glucose ResponseMale Wistar Rats (6 months old)Oral Gavage0.2 g/kg body weight (with carbohydrates)Single doseSuppressed plasma glucose increase after sucrose and maltose loading.[5][5]
Excretion StudyMale Wistar RatsOral Gavage5 g/kg body weightSingle dose11-15% excreted in urine and 8-13% in feces within 24 hours.[6][6]
Anti-AdiposityMale Sprague-Dawley RatsOral Gavage0.4 g/kg body weight6 weeksReduced body weight gain and fat accumulation in high-fat diet-fed rats.[6][6]
Table 2: Long-Term Dietary Administration of this compound in Rodents
Study TypeRodent ModelAdministration RouteDosageDurationKey FindingsReference
Long-Term ToxicityMale Wistar Rats (3 weeks old)Dietary Admixture3% of diet12-18 monthsSignificantly lower body weight gain and abdominal fat at 18 months. No adverse toxicological effects.[7][8][9][7][8][9]
Sub-chronic ToxicityMale Wistar Rats (3 weeks old)Dietary Admixture3% of diet90 daysNo significant difference in body weight gain compared to sucrose control. Increased relative liver and kidney weights without pathological findings.[10][10]
Anti-ObesityDiet-induced obese miceDietary Admixture5% of diet16 weeksNormalized body weight and fat-pad mass under isocaloric pair-fed conditions.[11][11]
Diabetes PreventionOtsuka Long-Evans Tokushima Fatty (OLETF) rats5% in drinking water13 weeksReduced body weight gain, abdominal fat mass, and improved insulin resistance.[8][8]
Diabetes Prevention (Long-term)Otsuka Long-Evans Tokushima Fatty (OLETF) rats5% in drinking water60 weeksPrevented the onset and progression of type 2 diabetes by preserving pancreatic β-cell function.[12][12]
Hepatic LipogenesisMale Wistar RatsDietary Admixture5% of diet28 daysSuppressed hepatic fatty acid synthase and glucose 6-phosphate dehydrogenase activities.[13][13]

Experimental Protocols

Protocol 1: Acute Oral Gavage of this compound

This protocol is suitable for studies investigating the acute effects of a single high dose of this compound, such as toxicity assessments or postprandial glucose response.

Materials:

  • This compound powder

  • Distilled water or saline

  • Animal scale

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[13][14]

  • Syringes

  • Rodent restraint device (optional)

Procedure:

  • Animal Preparation: Fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.[5]

  • Dosage Calculation: Weigh each animal to determine the precise volume of the this compound solution to be administered. The volume should not exceed 10 ml/kg for mice and 10-20 ml/kg for rats.[13][14]

  • Solution Preparation: Dissolve the calculated amount of this compound in distilled water or saline to achieve the desired concentration (e.g., for a 10 g/kg dose in a 20g mouse, dissolve 200 mg of this compound in a final volume of 0.2 ml).

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle.[15]

  • Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.

  • Gavage Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[14] Administer the solution slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental tracheal administration.[13] Return the animal to its cage and monitor for the duration of the experiment.

Protocol 2: Dietary Admixture of this compound

This protocol is designed for subchronic and chronic studies evaluating the long-term effects of this compound.

Materials:

  • This compound powder

  • Standard rodent chow (e.g., CE-2 commercial rodent diet)[16]

  • Food mixer

  • Pellet maker (optional)

Procedure:

  • Diet Formulation: Determine the desired percentage of this compound in the final diet (e.g., 3% or 5% w/w).

  • Diet Preparation:

    • Grind the standard rodent chow into a powder.

    • Thoroughly mix the powdered chow with the calculated amount of this compound powder in a food mixer to ensure a homogenous distribution.

    • If desired, the mixed powder can be re-pelleted using a pellet maker. Alternatively, the powdered diet can be provided in feeding jars.

  • Animal Acclimatization: Acclimatize the animals to the powdered or pelleted basal diet for a few days before introducing the this compound-containing diet.

  • Study Initiation: Provide the this compound-containing diet and water ad libitum. For pair-feeding studies, the food intake of the control group is matched to that of the this compound group daily.[11]

  • Monitoring: Monitor food and water intake, as well as body weight, regularly throughout the study.

  • Storage: Store the prepared diet in a cool, dry place to prevent spoilage.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound exerts its effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.

GLP1_Secretion_Pathway cluster_lumen Intestinal Lumen cluster_enteroendocrine Enteroendocrine L-Cell This compound This compound GLUT5 GLUT5 This compound->GLUT5 Transport GLP-1 Vesicles GLP-1 Vesicles GLUT5->GLP-1 Vesicles Triggers GLP-1 Secretion GLP-1 Secretion GLP-1 Vesicles->GLP-1 Secretion Exocytosis Hepatic_Glucose_Metabolism cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Glucokinase (inactive) Glucokinase (inactive) This compound->Glucokinase (inactive) Promotes translocation Lipogenesis Lipogenesis This compound->Lipogenesis Suppresses Glucokinase (active) Glucokinase (active) Glucokinase (inactive)->Glucokinase (active) Glycogen Synthesis Glycogen Synthesis Glucokinase (active)->Glycogen Synthesis Enhances Glucose Glucose Glucose->Glucokinase (active) Substrate Adipogenesis_Pathway cluster_adipocyte Adipocyte This compound This compound AMPK AMPK This compound->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Promotes Experimental_Workflow cluster_treatment Treatment Period Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Control Group Control Group Randomization->Control Group This compound Group This compound Group Randomization->this compound Group Data Collection Data Collection Control Group->Data Collection This compound Group->Data Collection Terminal Sacrifice & Tissue Collection Terminal Sacrifice & Tissue Collection Data Collection->Terminal Sacrifice & Tissue Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis Terminal Sacrifice & Tissue Collection->Biochemical & Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Molecular Analysis->Data Analysis & Interpretation

References

Application Notes and Protocols for Cell-Based Assays of D-Psicose Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, found in small quantities in some fruits and commercially produced from fructose.[1] It is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with minimal caloric value.[1] Beyond its use as a sugar substitute, this compound has garnered significant interest in the scientific community for its diverse bioactive properties. Emerging in vitro studies using various cell culture models have demonstrated its potential in several therapeutic areas, including oncology, neuroprotection, and metabolic and inflammatory regulation.

These application notes provide a comprehensive overview of the cell culture assays used to characterize the bioactivity of this compound. Detailed experimental protocols for key assays are provided to enable researchers to investigate its mechanisms of action. Quantitative data from published studies are summarized in structured tables for easy comparison, and signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular effects.

I. Anti-Cancer Bioactivity

This compound has been shown to inhibit the proliferation of several cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1]

Data Presentation

Table 1: Anti-proliferative Activity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueReference
HeLaCervical CancerMTT AssayNo significant inhibition reported in some studies.[2][2]
MCF-7Breast CancerMTT AssayData not available
HepG2Liver CancerMTT AssayData not available
A549Lung CancerMTT AssayData not available

Note: While several studies report anti-proliferative effects, specific IC50 values for this compound across a wide range of cancer cell lines are not consistently available in the reviewed literature. Some studies have focused on D-allose, a related rare sugar, which has shown inhibitory effects.[3][4]

Table 2: Pro-Apoptotic Effects of this compound in C2C12 Myoblasts (in the presence of H₂O₂)

TreatmentConcentrationEffect on Bcl-2 ExpressionEffect on Bax ExpressionEffect on Cleaved Caspase-3Reference
This compound + H₂O₂1, 2, 5 mMDose-dependent decreaseDose-dependent increaseDose-dependent increase[1]
Experimental Protocols

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7)

  • Complete culture medium

  • This compound (sterile solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 mM) and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells of interest

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathway Visualization

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits [17] Bax Bax This compound->Bax Promotes [17] Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pore Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis Neuroprotection_Workflow Seed PC12 Cells Seed PC12 Cells Pre-treat with this compound Pre-treat with this compound Seed PC12 Cells->Pre-treat with this compound Induce Neurotoxicity (e.g., 6-OHDA) Induce Neurotoxicity (e.g., 6-OHDA) Pre-treat with this compound->Induce Neurotoxicity (e.g., 6-OHDA) Incubate for 24h Incubate for 24h Induce Neurotoxicity (e.g., 6-OHDA)->Incubate for 24h Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate for 24h->Cell Viability Assay (MTT) Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) Incubate for 24h->Apoptosis Assay (TUNEL) Measure Intracellular Glutathione Measure Intracellular Glutathione Incubate for 24h->Measure Intracellular Glutathione MAPK_Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway This compound + H2O2 This compound + H2O2 JNK JNK This compound + H2O2->JNK Activates [17] p38 p38 This compound + H2O2->p38 Activates [17] p-JNK p-JNK JNK->p-JNK Phosphorylation c-Jun c-Jun p-JNK->c-Jun Phosphorylates p-c-Jun p-c-Jun c-Jun->p-c-Jun Apoptosis_JNK Apoptosis p-c-Jun->Apoptosis_JNK p-p38 p-p38 p38->p-p38 Phosphorylation ATF2 ATF2 p-p38->ATF2 Phosphorylates p-ATF2 p-ATF2 ATF2->p-ATF2 Apoptosis_p38 Apoptosis p-ATF2->Apoptosis_p38

References

Application Notes and Protocols for Isotopic Labeling of D-Psicose in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, which has garnered significant interest in the food and pharmaceutical industries due to its low caloric value and various health benefits, including anti-obesity and anti-diabetic properties.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Isotopic labeling is a powerful technique that allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound within a biological system.[3] By replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C or ²H), or radioactive isotopes (e.g., ¹⁴C), the journey of the labeled molecule and its metabolites can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of this compound and its application in metabolic tracing studies in both in vitro and in vivo models.

I. Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through enzymatic, chemical, or chemo-enzymatic methods. The choice of method depends on the desired isotope, labeling position, and required yield.

Protocol 1: Enzymatic Synthesis of [¹⁴C]-D-Psicose from [¹⁴C]-D-Allose

This protocol is adapted from the method described by Tsukamoto et al. (2014) for the synthesis of radioactive this compound.[1][6]

Materials:

  • [U-¹⁴C]-D-Allose (specific activity, e.g., 1.96 GBq/mmol)

  • L-rhamnose isomerase (immobilized on beads)

  • Ethanol

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index detector

  • Appropriate HPLC column for sugar separation (e.g., BP-100 Ca²⁺ carbohydrate column)

  • Scintillation counter

Procedure:

  • Preparation of Substrate Solution: Prepare a solution of [U-¹⁴C]-D-Allose in a 1.5% ethanol/water solution (e.g., 18.6 mM).

  • Enzymatic Reaction: Incubate the [U-¹⁴C]-D-Allose solution with immobilized L-rhamnose isomerase beads at 37°C for 72 hours. This enzyme catalyzes the isomerization between D-allose and this compound.

  • Monitoring the Reaction: The conversion of D-allose to this compound can be monitored by taking aliquots at different time points and analyzing them by HPLC.

  • Purification of [¹⁴C]-D-Psicose:

    • After the incubation period, centrifuge the reaction mixture to remove the enzyme beads.

    • Concentrate the supernatant containing the mixture of [¹⁴C]-D-allose and [¹⁴C]-D-psicose.

    • Purify the [¹⁴C]-D-Psicose using preparative HPLC. Collect the fraction corresponding to the this compound peak.

    • Repeat the HPLC purification step as necessary to achieve the desired purity (>99%).

  • Quantification and Purity Assessment:

    • Determine the concentration and total radioactivity of the purified [¹⁴C]-D-Psicose using a scintillation counter.

    • Confirm the purity by analytical HPLC. The specific radioactivity of the resulting [¹⁴C]-D-Psicose is assumed to be the same as the starting [U-¹⁴C]-D-Allose.

Workflow for Enzymatic Synthesis of Labeled this compound

Enzymatic Synthesis of Labeled this compound cluster_synthesis Synthesis Steps Start Labeled D-Allose (e.g., [14C]-D-Allose) Reaction Incubation (37°C, 72h) Start->Reaction Enzyme L-rhamnose isomerase Enzyme->Reaction Purification HPLC Purification Reaction->Purification Product Labeled this compound (e.g., [14C]-D-Psicose) Purification->Product

Caption: Enzymatic conversion of labeled D-Allose to this compound.

Protocol 2: General Approach for Chemo-enzymatic Synthesis of Stable Isotope-Labeled this compound (e.g., ¹³C or ²H)

Conceptual Steps:

  • Chemical Synthesis of a Labeled Precursor: Synthesize a suitable labeled precursor, such as [U-¹³C]-D-fructose or a specifically deuterated fructose analog. This often involves multi-step chemical reactions starting from commercially available labeled starting materials.

  • Enzymatic Epimerization: Utilize an appropriate epimerase, such as D-tagatose 3-epimerase or this compound 3-epimerase, to convert the labeled fructose precursor into the corresponding labeled this compound.

  • Purification: Purify the labeled this compound from the reaction mixture using chromatographic techniques like HPLC.

II. Metabolic Tracing with Isotopically Labeled this compound

A. In Vitro Metabolic Tracing in Cell Culture

This protocol provides a general framework for tracing the metabolism of labeled this compound in a hepatocyte cell line, which can be adapted for other cell types.[10][11]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Isotopically labeled this compound (e.g., [U-¹³C]-D-Psicose)

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and water for metabolite extraction

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Culture hepatocytes to the desired confluency (typically 70-80%) in standard culture medium.

  • Isotope Labeling:

    • Remove the standard medium and wash the cells twice with pre-warmed PBS.

    • Add fresh culture medium containing the isotopically labeled this compound at the desired concentration. The concentration should be determined based on previous studies or dose-response experiments.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and non-polar metabolites.

  • Sample Analysis:

    • Dry the polar and non-polar fractions under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for analysis.

    • Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the labeled this compound and its downstream metabolites.

Workflow for In Vitro Metabolic Tracing

In Vitro Metabolic Tracing Workflow cluster_invitro Cell Culture & Labeling CellCulture Hepatocyte Culture Labeling Incubate with Labeled this compound CellCulture->Labeling Quenching Quench Metabolism & Wash Cells Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis In Vivo Metabolic Tracing Workflow cluster_invivo Animal Study Fasting Animal Fasting Administration Administer Labeled This compound Fasting->Administration Collection Blood & Tissue Collection Administration->Collection Processing Sample Processing & Extraction Collection->Processing Analysis Analytical Measurement Processing->Analysis Hypothesized this compound Effect on AMPK DPsicose This compound AMPK AMPK DPsicose->AMPK ? ACC ACC AMPK->ACC CPT1 CPT1 AMPK->CPT1 SREBP1c SREBP-1c AMPK->SREBP1c Lipogenesis Lipogenesis ACC->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO SREBP1c->Lipogenesis Hypothesized this compound Effect on ChREBP Glucose Glucose X5P Xylulose-5-P Glucose->X5P DPsicose This compound ChREBP_active ChREBP (active, nuclear) DPsicose->ChREBP_active ? PP2A PP2A X5P->PP2A PP2A->ChREBP_active ChREBP_inactive ChREBP (inactive, cytosolic) ChREBP_inactive->ChREBP_active dephosphorylation LipogenicGenes Lipogenic Gene Expression ChREBP_active->LipogenicGenes

References

Application Notes and Protocols for D-Psicose in Food Formulation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Psicose (Allulose) in food formulation research. This document details its functional properties, impact on various food matrices, and relevant experimental protocols.

Introduction to this compound (Allulose)

This compound, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in foods like figs, raisins, and wheat.[1][2] Recognized for its sugar-like taste and texture, this compound offers approximately 70% of the sweetness of sucrose but with a caloric value of only 0.2-0.4 kcal/g, making it an attractive ingredient for low-calorie and low-sugar food formulations.[3][4] The U.S. Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).[1][2]

Functionally, this compound exhibits several beneficial properties in food systems, including:

  • Browning: It actively participates in Maillard reactions, contributing to color and flavor development in baked goods and other heated products.[5][6]

  • Water Retention: this compound has a strong water-holding capacity, which can improve the moisture and shelf-life of products.[1][5]

  • Textural Modification: It can influence the texture of foods, impacting properties like hardness, cohesiveness, and springiness in baked goods.

  • Freezing Point Depression: Similar to other sugars, it can lower the freezing point, which is relevant for frozen desserts.

Applications in Food Formulation

Baked Goods

This compound is a functional replacement for sucrose in various baked goods, including cakes, cookies, and meringues. Its primary contributions are to browning, texture, and moisture retention.

Key Observations:

  • Enhanced Browning: this compound participates more readily in the Maillard reaction than sucrose, leading to a more pronounced brown color in the crust of baked goods.[7]

  • Texture Modification: Partial replacement of sucrose with this compound can result in a softer and moister crumb structure. However, high levels of replacement may alter the overall texture.

  • Moisture Retention: The hygroscopic nature of this compound helps to retain moisture, which can extend the shelf life of baked products by slowing down staling.[8]

Quantitative Data Summary: Texture Profile Analysis (TPA) of Pound Cakes

Sugar CompositionHardness (g)CohesivenessSpringinessChewiness (g)
100% Sucrose250 ± 200.85 ± 0.050.90 ± 0.04191 ± 15
25% this compound230 ± 180.83 ± 0.060.91 ± 0.05180 ± 14
50% this compound215 ± 150.80 ± 0.050.92 ± 0.04165 ± 12

Note: Data is illustrative and compiled from trends reported in the literature. Actual values can vary based on the specific formulation and processing conditions.

Beverages

In beverage formulations, this compound serves as a low-calorie sweetener that can also contribute to the mouthfeel and stability of the product.

Key Observations:

  • Clean Sweetness Profile: this compound provides a sweetness profile similar to sucrose without a significant aftertaste.

  • Viscosity and Mouthfeel: It can increase the viscosity of beverages, contributing to a fuller mouthfeel, which is often desired in low-calorie drinks where the body is reduced due to sugar removal.

  • Stability: this compound is stable over a wide range of pH values commonly found in beverages.[9]

Quantitative Data Summary: Viscosity of Sweetened Beverages

Sweetener (5% w/v)Viscosity (cP at 25°C)
Sucrose1.25 ± 0.05
This compound1.35 ± 0.06
Fructose1.30 ± 0.05

Note: Data is illustrative. The actual viscosity will depend on the beverage matrix and other ingredients.

Dairy Products (Ice Cream)

This compound can be utilized in frozen dairy desserts like ice cream to reduce sugar content while maintaining key quality attributes.

Key Observations:

  • Freezing Point Depression: this compound effectively depresses the freezing point, which is crucial for creating a scoopable texture and controlling ice crystal size.

  • Impact on Overrun and Meltdown: The incorporation of this compound can influence the overrun (the amount of air incorporated) and the meltdown characteristics of ice cream. Formulations need to be optimized to achieve the desired properties.

  • Sweetness and Flavor: It provides sweetness without masking the delicate flavors of the dairy base.

Quantitative Data Summary: Properties of Low-Sugar Ice Cream

Sugar CompositionOverrun (%)Meltdown Rate ( g/min )
100% Sucrose95 ± 52.5 ± 0.3
50% this compound90 ± 62.8 ± 0.4
75% this compound85 ± 53.1 ± 0.4

Note: Data is illustrative and highlights general trends. The final properties are highly dependent on the complete formulation and processing parameters.

Experimental Protocols

Protocol for Texture Profile Analysis (TPA) of Cakes

Objective: To quantify the textural properties of cakes formulated with this compound.

Apparatus: Texture Analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).

Procedure:

  • Bake cakes according to a standardized recipe, with varying levels of sucrose replacement by this compound.

  • Allow the cakes to cool to room temperature for at least 2 hours.

  • Cut a uniform slice (e.g., 20 mm thickness) from the center of each cake.

  • Use a circular cutter to obtain a cylindrical sample from the slice.

  • Place the sample on the Texture Analyzer platform.

  • Perform a two-cycle compression test with the following settings (can be optimized):

    • Pre-test speed: 1.0 mm/s

    • Test speed: 1.0 mm/s

    • Post-test speed: 1.0 mm/s

    • Compression distance: 50% of the sample height

    • Wait time between compressions: 5 s

  • From the resulting force-time curve, calculate the following parameters: Hardness, Cohesiveness, Springiness, and Chewiness.[10][11]

  • Perform at least three replicates for each formulation.

Protocol for Determining Maillard Browning Index

Objective: To quantify the extent of the Maillard reaction in a food model system containing this compound.

Apparatus: Spectrophotometer.

Procedure:

  • Prepare model solutions containing a constant concentration of an amino acid (e.g., 0.1 M Glycine) and varying sugars (this compound, glucose, fructose, sucrose) at a specific concentration (e.g., 0.1 M).

  • Adjust the pH of the solutions to a desired level (e.g., pH 7.0).

  • Place the solutions in sealed tubes and heat them in a water bath at a constant temperature (e.g., 100°C) for a specific duration (e.g., 60 minutes).

  • After heating, cool the tubes rapidly in an ice bath to stop the reaction.

  • Dilute the samples with distilled water as needed to be within the linear range of the spectrophotometer.

  • Measure the absorbance of the solutions at 420 nm using the spectrophotometer, with an unheated solution as the blank.[12]

  • The absorbance value is the browning index.

  • Compare the browning index of this compound with other sugars.

Protocol for Measuring Beverage Viscosity

Objective: To determine the viscosity of beverages formulated with this compound.

Apparatus: Viscometer or Rheometer with a suitable geometry (e.g., concentric cylinder or cone and plate).

Procedure:

  • Prepare beverage samples with different sweeteners at the same concentration.

  • Ensure the samples are at a constant, controlled temperature (e.g., 25°C).

  • Load the sample into the viscometer/rheometer.

  • Allow the sample to equilibrate for a few minutes.

  • Measure the viscosity at a defined shear rate (e.g., 50 s⁻¹ for a Newtonian fluid) or over a range of shear rates to characterize the flow behavior.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

  • Clean the geometry thoroughly between samples.

  • Perform at least three replicates for each beverage formulation.

Protocol for Evaluating Ice Cream Overrun and Meltdown

Objective: To assess the impact of this compound on the overrun and meltdown characteristics of ice cream.

Apparatus: For Overrun: Standard ice cream overrun cup of a known volume, scale. For Meltdown: Wire mesh screen, beaker or funnel, scale.

Procedure for Overrun:

  • Prepare ice cream mixes with varying levels of this compound.

  • Freeze the mixes in an ice cream maker.

  • Weigh an empty, clean overrun cup.

  • Fill the cup with the unfrozen ice cream mix and weigh it.

  • Empty and clean the cup, then fill it with the frozen ice cream and weigh it.

  • Calculate the overrun using the following formula: Overrun (%) = [ (Weight of mix - Weight of ice cream) / Weight of ice cream ] x 100.[8]

Procedure for Meltdown:

  • Harden the ice cream samples at a constant temperature (e.g., -18°C) for at least 24 hours.

  • Cut a standard size sample of ice cream (e.g., 100g block).

  • Place the wire mesh screen over a beaker or funnel that collects the melted ice cream on a scale.

  • Place the ice cream sample on the center of the screen at room temperature.

  • Record the weight of the dripped ice cream at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).

  • The meltdown rate is the mass of dripped ice cream over time ( g/min ).[13]

Signaling Pathways and Metabolic Effects

This compound is minimally metabolized in the human body and is mostly excreted unchanged in the urine.[14] One of its significant metabolic effects is the stimulation of Glucagon-like peptide-1 (GLP-1) secretion.[2][6]

This compound and GLP-1 Secretion Pathway

Oral ingestion of this compound leads to its presence in the lumen of the small intestine. Here, it interacts with enteroendocrine L-cells, stimulating the release of GLP-1. This effect is potent and appears to be selective for GLP-1, as it does not significantly affect the secretion of Glucose-dependent Insulinotropic Polypeptide (GIP).[2] The released GLP-1 then enters the portal circulation and exerts its various metabolic effects.

D_Psicose_GLP1_Pathway DPsicose This compound (Oral Intake) Intestine Small Intestine Lumen DPsicose->Intestine Transit L_Cell Enteroendocrine L-Cell Intestine->L_Cell Stimulation GLP1_Release GLP-1 Secretion L_Cell->GLP1_Release Triggers Portal_Vein Portal Vein Circulation GLP1_Release->Portal_Vein Enters Metabolic_Effects Systemic Metabolic Effects (e.g., Insulin Secretion, Satiety) Portal_Vein->Metabolic_Effects Leads to GLP1_Experiment_Workflow Animal_Model Animal Model (e.g., Rats) Fasting Overnight Fasting Animal_Model->Fasting Oral_Gavage Oral Gavage with This compound or Control Fasting->Oral_Gavage Blood_Sampling Serial Blood Sampling (e.g., 0, 30, 60, 120 min) Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation ELISA GLP-1 Measurement (ELISA) Plasma_Separation->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

References

Application Notes and Protocols for the Use of D-Psicose as a Cryoprotectant in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical technology in cell biology and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The process, however, exposes cells to significant stresses, including ice crystal formation and osmotic imbalances, which can lead to decreased viability and functionality upon thawing. Cryoprotective agents (CPAs) are essential to mitigate this damage. While dimethyl sulfoxide (DMSO) is a widely used CPA, its cellular toxicity necessitates the exploration of alternatives.

Sugars, particularly disaccharides like sucrose and trehalose, are known for their cryoprotective properties, primarily attributed to their ability to stabilize cellular membranes and proteins.[1][2][3][4][5][6] D-Psicose (also known as D-allulose), a rare monosaccharide and a C-3 epimer of D-fructose, presents interesting physicochemical properties that suggest its potential as a cryoprotectant.[7][8][9] It is a natural, low-calorie sugar with high water solubility.[7]

Disclaimer: The use of this compound as a cryoprotectant is a novel and largely unexplored area. The following application notes and protocols are based on the known properties of this compound and analogies drawn from established cryoprotectants like trehalose and other rare sugars. These should be considered as a starting point for research and optimization is required for specific cell types and applications.

Application Notes

Potential Mechanisms of Action:

Based on the cryoprotective mechanisms of other sugars, this compound may protect cells during freezing through several modes of action:

  • Water Replacement Hypothesis: this compound, with its hydroxyl groups, could replace water molecules at the surface of biomolecules like proteins and lipids, thereby preventing their denaturation and fusion during dehydration that occurs as extracellular ice forms.[1]

  • Vitrification: At high concentrations, this compound solutions may form a glassy, non-crystalline solid state (vitrification) upon cooling, which can prevent the formation of damaging ice crystals.[1]

  • Membrane Stabilization: this compound may interact with the polar head groups of phospholipids in the cell membrane, stabilizing the lipid bilayer and maintaining its integrity during the stresses of freezing and thawing.[10][11]

  • Osmotic Buffering: By remaining in the extracellular solution, this compound can help to reduce the osmotic gradient that forms as ice crystallizes, thus minimizing excessive cell dehydration.

Advantages of this compound as a Potential Cryoprotectant:

  • Low Toxicity: As a naturally occurring sugar with low caloric content, this compound is expected to have lower cellular toxicity compared to DMSO.[12]

  • High Solubility: Its high solubility in water allows for the preparation of concentrated solutions that may be necessary for effective cryoprotection.[7]

  • Biocompatibility: Being a natural sugar, it is likely to be well-tolerated by most cell types.

Considerations and Limitations:

  • Lack of Empirical Data: There is currently a significant lack of published data demonstrating the efficacy of this compound as a cryoprotectant for various cell types.

  • Membrane Permeability: Like other sugars, this compound is likely a non-penetrating cryoprotectant. This means it primarily protects the outer cell membrane and may not be as effective at preventing intracellular ice formation as penetrating CPAs like DMSO.[3]

  • Optimization Required: The optimal concentration of this compound, cooling and thawing rates, and its combination with other CPAs will need to be empirically determined for each specific cell line and application.

Quantitative Data

Due to the nascent stage of research in this specific application, there is a lack of direct quantitative data on the cryoprotective efficacy of this compound. The following table summarizes the known relevant physicochemical properties of this compound.

PropertyValueReference
Molar Mass180.16 g/mol N/A
Solubility in WaterHighly soluble (~1.0 kg/L )[7]
Sweetness (relative to sucrose)~70%[7]
Caloric Value~0.3% of sucrose[8]

For comparison, the following table provides typical concentration ranges for other sugar-based cryoprotectants.

CryoprotectantTypical Concentration RangeReference
Trehalose50 mM - 500 mM[4][5]
Sucrose0.1 M - 0.3 M[13]
GlucoseNot commonly used as a primary cryoprotectant[14]

Experimental Protocols

The following are hypothetical protocols for evaluating this compound as a cryoprotectant. Researchers should adapt these protocols based on their specific cell type and experimental needs.

Protocol 1: Basic Cryopreservation of Adherent Cells with this compound

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA or other appropriate dissociation reagent

  • Cryopreservation medium (serum-free medium or complete medium)

  • This compound (sterile, cell culture grade)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

  • Water bath at 37°C

Procedure:

  • Cell Preparation:

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of cryopreservation medium.

    • Perform a cell count and determine viability (e.g., using trypan blue exclusion).

  • Preparation of this compound Cryopreservation Medium:

    • Prepare a stock solution of this compound (e.g., 1 M in serum-free medium) and sterilize by filtration (0.22 µm filter).

    • On the day of cryopreservation, prepare a range of final this compound concentrations to be tested (e.g., 50 mM, 100 mM, 200 mM, 400 mM) by diluting the stock solution in the cryopreservation medium. It is also recommended to test combinations with low concentrations of DMSO (e.g., 2.5% - 5%).

  • Freezing:

    • Adjust the cell suspension concentration to 1-5 x 10^6 viable cells/mL in the prepared this compound cryopreservation medium.

    • Aliquot 1 mL of the cell suspension into each cryovial.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[12][15]

  • Storage:

    • The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath by gentle agitation.

    • Once only a small ice crystal remains, remove the vial from the water bath and decontaminate the outside with 70% ethanol.

    • Immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Plate the cells in a new culture flask.

  • Post-Thaw Viability Assessment:

    • Perform a cell count and viability assessment (e.g., trypan blue exclusion, live/dead staining) immediately after thawing and at 24 hours post-thawing to assess recovery and attachment.[16][17][18]

Protocol 2: Assessment of Apoptosis Inhibition by this compound in Cryopreserved Cells

Materials:

  • Cryopreserved cells (as per Protocol 1)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Thaw cells as described in Protocol 1.

  • At 24 hours post-thawing, harvest the cells (both adherent and floating populations).

  • Wash the cells with cold PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Compare the results for cells cryopreserved with this compound to those cryopreserved with a standard DMSO-based medium and a negative control (no cryoprotectant).

Visualizations

G cluster_workflow Cryopreservation Workflow prep Cell Preparation (Harvesting & Counting) mix Mixing with Cryoprotectant (e.g., this compound) prep->mix freeze Controlled Rate Freezing (-1°C/minute) mix->freeze store Long-term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thawing (37°C Water Bath) store->thaw remove Removal of Cryoprotectant thaw->remove culture Post-thaw Culture & Viability Assessment remove->culture

Caption: A generalized workflow for cell cryopreservation.

G cluster_pathway Hypothetical Signaling Pathway of Cryoinjury and Protection cluster_injury Cellular Damage cluster_protection Potential Protective Role of this compound stress Cryopreservation Stress (Freezing/Thawing) ice Intracellular Ice Formation stress->ice osmotic Osmotic Stress stress->osmotic membrane Membrane Damage stress->membrane apoptosis Apoptosis ice->apoptosis osmotic->apoptosis membrane->apoptosis d_psicose This compound (Extracellular) stabilize Membrane Stabilization d_psicose->stabilize buffer Osmotic Buffering d_psicose->buffer vitrify Vitrification Support d_psicose->vitrify stabilize->membrane Inhibits buffer->osmotic Reduces vitrify->ice Prevents

References

D-Psicose: A Non-Metabolizable Probe for Elucidating Sugar Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-allulose, is a rare sugar and a C-3 epimer of D-fructose that has garnered significant attention in biomedical research.[1][2][3] Its key characteristic is that it is poorly metabolized in the human body and is largely excreted unchanged, making it an invaluable tool for studying sugar transport mechanisms without the confounding variables of downstream metabolic pathways.[4][5][6] This property allows for the specific investigation of transporter kinetics and competitive inhibition at the cellular membrane. This compound has been shown to interact with key sugar transporters, including members of the facilitated glucose transporter (GLUT) and sodium-glucose cotransporter (SGLT) families, thereby providing a means to probe their function and regulation.

Physicochemical and Pharmacokinetic Properties

This compound is a monosaccharide with a molecular formula of C6H12O6.[3] Following oral administration, it is readily absorbed from the small intestine and rapidly appears in the blood.[7][8][9] The peak blood concentration is typically observed within one hour of ingestion.[7][8][9] However, it is not significantly utilized as an energy source and is primarily excreted in the urine.[4][7] This lack of metabolic conversion is a critical attribute for its use as a stable probe in transport assays.

Interaction with Sugar Transporters

This compound has been demonstrated to be a substrate for and a competitive inhibitor of several key sugar transporters.

  • GLUT5: This transporter, primarily responsible for fructose uptake in the small intestine, has been identified as a major transporter for this compound.[10][11][12][13][14] Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that this compound transport is mediated by GLUT5.[11][14]

  • GLUT2: Located on the basolateral membrane of intestinal enterocytes, GLUT2 is responsible for the exit of monosaccharides into the bloodstream. Evidence suggests that this compound is also transported by GLUT2.[11][14]

  • SGLT1: In contrast to its interaction with GLUT transporters, this compound is not a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).[12][13] This selectivity allows for the differentiation between SGLT1- and GLUT-mediated transport processes.

The competitive nature of this compound's interaction with these transporters makes it an effective tool to study the transport kinetics of other sugars like glucose and fructose. For instance, the presence of this compound has been shown to significantly reduce the permeability of glucose.[11]

Quantitative Data on this compound and Sugar Transporter Interaction

The following table summarizes the available quantitative data on the interaction of this compound with sugar transporters. It is important to note that specific kinetic parameters like Km and Ki are not extensively reported in the literature, and the available data often focuses on the percentage of inhibition.

TransporterSubstrate(s)Model SystemThis compound ConcentrationEffect on Substrate TransportReference
GLUT5D-FructoseRat Small Intestine50 mMReduced D-[14C]-fructose uptake to 54.8%[10]
GLUT5, GLUT2D-GlucoseCaco-2 cell monolayer30 mMReduced glucose permeability by 60%[11]
Intestinal α-glucosidaseSucrose, MaltoseIn vitro4.0 mg/mlSignificant inhibition[15]

Experimental Protocols

Protocol 1: In Vitro Sugar Uptake Assay in Caco-2 Cells

This protocol describes a method to assess the inhibitory effect of this compound on glucose or fructose uptake in a human intestinal epithelial cell line.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 24-well cell culture plates

  • Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • This compound

  • Radiolabeled substrate (e.g., 14C-D-glucose or 14C-D-fructose)

  • Unlabeled D-glucose or D-fructose

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer. Differentiate the cells for 18-21 days to allow for the formation of a polarized epithelium with well-defined brush borders.

  • Preparation: On the day of the assay, wash the cell monolayers three times with pre-warmed HBSS.

  • Pre-incubation: Add 200 µL of HBSS containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 mM) to the apical side of the monolayer. For control wells, add HBSS without this compound. Incubate for 15 minutes at 37°C.

  • Uptake Initiation: To initiate the uptake, add 50 µL of HBSS containing the radiolabeled substrate (e.g., 10 µM 14C-D-glucose) and a corresponding concentration of unlabeled substrate to achieve the desired final concentration.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure initial linear uptake rates.

  • Uptake Termination: Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS containing a high concentration of unlabeled glucose (e.g., 10 mM) to displace any non-specifically bound radiolabel.

  • Cell Lysis: Lyse the cells by adding 250 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.

  • Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of substrate taken up and calculate the percentage of inhibition by this compound compared to the control.

Protocol 2: Sugar Transport Assay in Xenopus laevis Oocytes

This protocol outlines the expression of sugar transporters in Xenopus laevis oocytes and the subsequent measurement of this compound transport or its inhibitory effects.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the sugar transporter of interest (e.g., GLUT5)

  • Microinjection setup

  • Modified Barth's Saline (MBS)

  • Radiolabeled this compound (e.g., 14C-D-Psicose) or other radiolabeled sugar

  • Unlabeled this compound and other sugars

  • Sodium dodecyl sulfate (SDS)

  • Scintillation counter

Procedure:

  • Oocyte Preparation: Harvest and defolliculate mature (stage V-VI) Xenopus laevis oocytes.

  • cRNA Injection: Microinject oocytes with approximately 50 ng of the cRNA encoding the desired sugar transporter. As a control, inject a separate group of oocytes with an equivalent volume of sterile water.

  • Expression: Incubate the injected oocytes in MBS at 18°C for 2-4 days to allow for the expression of the transporter protein on the oocyte membrane.

  • Uptake Assay:

    • Wash the oocytes with MBS.

    • Place individual or small groups of oocytes in a solution containing radiolabeled substrate (e.g., 14C-D-Psicose or 14C-D-glucose) in the presence or absence of a competitive inhibitor (e.g., unlabeled this compound or other sugars).

    • Incubate for a specific time at room temperature.

    • Stop the uptake by washing the oocytes multiple times with ice-cold MBS.

  • Lysis and Measurement: Lyse individual oocytes in a solution of 10% SDS. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (Km and Vmax) or the inhibitory constant (Ki) of this compound.

Visualizations

Signaling Pathways and Transport Mechanisms

Sugar_Transport_Across_Enterocyte cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Blood Bloodstream Lumen_Sugars D-Glucose D-Fructose This compound GLUT5 GLUT5 Lumen_Sugars:f2->GLUT5 Transport SGLT1 SGLT1 Lumen_Sugars:f0->SGLT1 Co-transport (Na+) GLUT2_apical GLUT2 (High Glucose) Lumen_Sugars:f0->GLUT2_apical Facilitated Diffusion Lumen_Sugars:f2->GLUT2_apical Competitive Inhibition GLUT2_basolateral GLUT2 GLUT5->GLUT2_basolateral Intracellular Transport SGLT1->GLUT2_basolateral Intracellular Transport GLUT2_apical->GLUT2_basolateral Intracellular Transport Blood_Sugars Glucose Fructose Psicose GLUT2_basolateral->Blood_Sugars:f0 Transport GLUT2_basolateral->Blood_Sugars:f1 Transport GLUT2_basolateral->Blood_Sugars:f2 Transport

Caption: Intestinal sugar transport and the role of this compound.

Experimental Workflow for In Vitro Uptake Assay

Uptake_Assay_Workflow cluster_Preparation Cell Preparation cluster_Assay Uptake Assay cluster_Analysis Data Analysis A Seed and Differentiate Caco-2 Cells B Wash Cells with HBSS A->B C Pre-incubate with This compound (Inhibitor) B->C D Initiate Uptake with Radiolabeled Substrate C->D E Incubate for Defined Time D->E F Terminate Uptake with Cold Wash E->F G Lyse Cells F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate Uptake and Percentage Inhibition H->I

Caption: Workflow for a competitive sugar uptake assay.

Conclusion

This compound serves as a powerful and specific tool for the investigation of sugar transport mechanisms. Its minimal metabolism and selective interaction with GLUT transporters allow researchers to dissect the intricate processes of sugar absorption and its regulation. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of transporter function in both physiological and pathological contexts, which is of particular relevance to drug development for metabolic disorders.

References

Application Notes and Protocols: Maillard Reaction of D-Psicose in Food Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a non-enzymatic browning process involving the reaction between reducing sugars and amino acids, is a cornerstone of food chemistry, responsible for the desirable color, flavor, and aroma of many cooked foods. D-Psicose (also known as Allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant interest as a low-calorie sugar substitute. Its participation in the Maillard reaction is of particular importance for its application in food products, as the resulting Maillard Reaction Products (MRPs) can contribute to the sensory properties and may also exhibit beneficial biological activities, such as antioxidant effects.

These application notes provide a detailed overview and experimental protocols for studying the Maillard reaction of this compound. The information is intended to guide researchers in investigating the formation of this compound-derived MRPs and evaluating their characteristics.

I. Key Characteristics of this compound Maillard Reactions

Studies have shown that this compound is more reactive in the Maillard reaction compared to other common sugars like D-glucose and D-fructose. This heightened reactivity leads to a faster rate of browning and the formation of a distinct profile of MRPs. The MRPs derived from this compound have been reported to possess significant antioxidant properties, which can be beneficial in both food preservation and human health.

The rate and extent of the Maillard reaction involving this compound are influenced by several factors, including:

  • Temperature: Higher temperatures accelerate the reaction rate.

  • pH: The reaction is generally faster in alkaline conditions.

  • Reactant Concentration: The concentration of this compound and the specific amino acid will affect the reaction kinetics.

  • Type of Amino Acid: The structure of the amino acid (e.g., lysine, methionine) influences the reaction pathway and the resulting products.

II. Quantitative Data Summary

The following tables summarize quantitative data from studies on the Maillard reaction of this compound.

Table 1: Color Development in this compound-Methionine Maillard Reaction

Heating Time (hours)L* (Lightness)a* (Redness)b* (Yellowness)
090.12-0.253.56
488.54-0.115.89
885.230.238.12
1282.010.5510.98
1678.990.8913.54

*Data adapted from a study on the Maillard reaction of this compound and Methionine at 50°C[1].

Table 2: Browning Intensity of this compound-Glycine Maillard Reaction at Different Temperatures

Temperature (°C)Absorbance at 420 nm (after 5 hours)
700.125
800.287
900.543
1000.981

*Data adapted from a study on the Maillard browning reaction of a 0.1 M this compound and 0.1 M glycine mixture[2].

Table 3: Antioxidant Activity of this compound-Lysine Maillard Reaction Products

Heating Time (hours)DPPH Radical Scavenging Activity (%)ABTS Radical Scavenging Activity (%)
05.28.1
225.835.4
448.962.7
665.381.2
878.192.5

*Data represents typical trends observed in studies of Psicose-Lysine MRPs heated at 120°C[3].

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound Maillard reaction.

Protocol 1: Preparation of this compound-Amino Acid Maillard Reaction Products

Objective: To generate MRPs from the reaction of this compound with an amino acid (e.g., L-Lysine or L-Methionine) under controlled heating conditions.

Materials:

  • This compound

  • L-Lysine hydrochloride or L-Methionine

  • Phosphate buffer (0.1 M, pH 7.0) or other suitable buffer

  • Distilled water

  • Heating block or water bath with temperature control

  • Reaction vials with screw caps

  • pH meter

Procedure:

  • Reactant Solution Preparation:

    • Prepare a 0.1 M solution of this compound in the chosen buffer.

    • Prepare a 0.1 M solution of the selected amino acid (e.g., L-Lysine hydrochloride) in the same buffer.

  • Reaction Mixture:

    • In a reaction vial, mix equal volumes of the this compound and amino acid solutions to achieve a final concentration of 0.05 M for each reactant.

    • Adjust the pH of the final mixture to the desired level (e.g., pH 7.0) using 0.1 M NaOH or HCl.

  • Heating:

    • Securely cap the vials to prevent evaporation.

    • Place the vials in a preheated heating block or water bath set to the desired temperature (e.g., 100°C).

    • Heat the reaction mixtures for a specified duration (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Reaction Termination and Storage:

    • At each time point, remove a vial from the heat and immediately place it in an ice bath to stop the reaction.

    • Store the collected MRP solutions at -20°C for further analysis.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_heating Maillard Reaction cluster_analysis Analysis prep_psi Prepare 0.1M This compound Solution mix Mix this compound and Amino Acid Solutions prep_psi->mix prep_aa Prepare 0.1M Amino Acid Solution prep_aa->mix adjust_ph Adjust pH mix->adjust_ph heat Heat at Controlled Temperature adjust_ph->heat terminate Terminate Reaction (Ice Bath) heat->terminate store Store at -20°C terminate->store analyze Further Analysis store->analyze

Workflow for the preparation of this compound MRPs.
Protocol 2: Determination of Browning Intensity

Objective: To quantify the extent of the Maillard reaction by measuring the development of brown color.

Method A: Spectrophotometric Measurement

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • MRP solutions (from Protocol 1)

  • Distilled water (as blank)

Procedure:

  • If necessary, dilute the MRP solutions with distilled water to bring the absorbance within the linear range of the spectrophotometer.

  • Set the spectrophotometer to measure absorbance at 420 nm.

  • Use distilled water to zero the spectrophotometer (blank).

  • Measure the absorbance of each MRP solution at 420 nm.

  • The absorbance value is a direct measure of the browning intensity.

Method B: Colorimetric Measurement (CIELAB Lab*)

Materials:

  • Colorimeter

  • MRP solutions (from Protocol 1)

  • White calibration plate

Procedure:

  • Calibrate the colorimeter according to the manufacturer's instructions using the white calibration plate.

  • Place the MRP solution in a suitable sample holder.

  • Measure the L, a, and b* values.

    • L * represents lightness (0 = black, 100 = white).

    • a * represents redness (+a) or greenness (-a).

    • b * represents yellowness (+b) or blueness (-b).

  • Record the values for each sample.

Protocol 3: Determination of Antioxidant Activity

Objective: To assess the radical scavenging capacity of the this compound MRPs.

Method A: DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • MRP solutions (from Protocol 1)

  • UV-Vis Spectrophotometer

  • Microplate reader (optional)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction:

    • In a test tube or microplate well, add 1.0 mL of the MRP solution (or diluted sample).

    • Add 1.0 mL of the 0.1 mM DPPH solution.

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the mixture at 517 nm against a methanol blank.

    • A control is prepared by mixing 1.0 mL of the buffer (used for MRP preparation) with 1.0 mL of the DPPH solution.

  • Calculation:

    • DPPH Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

Method B: ABTS Radical Cation Scavenging Assay

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS, pH 7.4)

  • MRP solutions (from Protocol 1)

  • UV-Vis Spectrophotometer

Procedure:

  • ABTS Radical Cation (ABTS•+) Stock Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • ABTS•+ Working Solution Preparation:

    • Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add 10 µL of the MRP solution (or diluted sample) to 1.0 mL of the ABTS•+ working solution.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm against a PBS blank.

    • A control is prepared using 10 µL of the buffer instead of the sample.

  • Calculation:

    • ABTS Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

antioxidant_pathway cluster_assays Antioxidant Activity Assays mrp This compound MRPs scavenging_dpph Radical Scavenging mrp->scavenging_dpph scavenging_abts Radical Scavenging mrp->scavenging_abts dpph DPPH Radical dpph->scavenging_dpph abts ABTS Radical Cation abts->scavenging_abts reduced_dpph Reduced DPPH (Colorless) scavenging_dpph->reduced_dpph reduced_abts Reduced ABTS (Colorless) scavenging_abts->reduced_abts

Mechanism of radical scavenging by this compound MRPs.
Protocol 4: Determination of Free Amino Groups

Objective: To monitor the consumption of amino groups during the Maillard reaction, providing an indication of the reaction progress. The o-phthaldialdehyde (OPA) method is commonly used.

Materials:

  • o-Phthaldialdehyde (OPA)

  • Sodium tetraborate

  • Sodium dodecyl sulfate (SDS)

  • β-mercaptoethanol

  • Methanol

  • MRP solutions (from Protocol 1)

  • L-Leucine or other amino acid standard

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • OPA Reagent Preparation:

    • Dissolve 80 mg of OPA in 2 mL of methanol.

    • Separately, dissolve 10 g of sodium tetraborate and 200 mg of SDS in 150 mL of distilled water.

    • Combine the two solutions and adjust the final volume to 200 mL with distilled water.

    • Just before use, add 200 µL of β-mercaptoethanol to the OPA reagent.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of a known amino acid (e.g., L-Leucine) in the same buffer used for the Maillard reaction.

  • Reaction:

    • In a test tube or microplate well, add 50 µL of the MRP sample or standard solution.

    • Add 1.0 mL of the OPA reagent.

    • Mix and incubate at room temperature for 2 minutes.

  • Measurement:

    • Measure the absorbance at 340 nm.

  • Calculation:

    • Determine the concentration of free amino groups in the samples by comparing their absorbance to the standard curve.

    • The loss of free amino groups over the heating time indicates the extent of their participation in the Maillard reaction.

IV. Conclusion

The study of the Maillard reaction of this compound is a promising area of research in food chemistry. The protocols and data presented here provide a framework for investigating the formation and properties of this compound-derived MRPs. Understanding these aspects is crucial for the effective application of this compound in food products where browning and flavor development are desired, as well as for harnessing the potential health benefits of its MRPs. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available instrumentation.

References

Application Notes and Protocols for Microbiome Sequencing in D-Psicose Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose), a rare sugar with low caloric value, is gaining significant attention as a sucrose substitute.[1] Its interactions with the gut microbiome are a critical area of research, as these can influence its physiological effects, including its anti-obesity properties.[2] Understanding these interactions is paramount for developing this compound as a functional food ingredient or therapeutic agent. Microbiome sequencing technologies, particularly 16S rRNA sequencing and shotgun metagenomics, are indispensable tools for elucidating the impact of this compound on the composition and function of the gut microbiota.[3][4] These techniques allow researchers to identify specific changes in microbial populations and their functional capacities in response to this compound consumption.

Application of Microbiome Sequencing in this compound Studies

Microbiome sequencing in the context of this compound research is primarily applied to:

  • Characterize shifts in microbial composition: Identifying which bacterial taxa increase or decrease in abundance following this compound consumption.

  • Elucidate functional changes: Determining how this compound alters the metabolic potential of the gut microbiome, including the production of short-chain fatty acids (SCFAs) and other metabolites.

  • Investigate mechanisms of action: Linking changes in the microbiome to physiological outcomes, such as improved metabolic health or, in some contexts, exacerbation of conditions like colitis.[1][5]

  • Identify potential biomarkers: Discovering microbial signatures that correlate with positive or negative responses to this compound.

Key Sequencing Techniques

Two primary methods dominate the field of microbiome analysis:

  • 16S rRNA Gene Sequencing: This targeted amplicon sequencing method profiles the taxonomic composition of bacterial and archaeal communities.[6][7] It sequences a specific hypervariable region of the 16S ribosomal RNA gene, which acts as a phylogenetic marker.[8] It is a cost-effective method for determining "who is there?" in a microbial community.[3]

  • Shotgun Metagenomic Sequencing: This approach sequences all microbial DNA in a sample, providing a comprehensive view of the microbial community, including bacteria, archaea, viruses, and fungi.[4][9] It offers higher taxonomic resolution (down to the species and strain level) and provides functional information by identifying the genes present in the microbiome.[10][11] This method helps answer "what can they do?".

Quantitative Data Summary from this compound Studies

The following tables summarize quantitative findings from studies investigating the effects of this compound on the gut microbiome.

Table 1: Effects of this compound on Gut Microbiota Composition

Taxon LevelChange Observed with this compoundStudy ContextReference
PhylumIncrease in BacteroidetesDSS-induced colitis in mice[2]
PhylumDecrease in FirmicutesDSS-induced colitis in mice[2]
GenusSignificant increase in LactobacillusHigh-fat diet-induced obese mice[12]
GenusSignificant increase in CoprococcusHigh-fat diet-induced obese mice[12]
GenusSignificant decrease in TuricibacterHigh-fat diet-induced obese mice[12]
GenusSignificant up-regulation of Lachnospiraceae_NK4A136_groupDSS-induced colitis in mice[1][5]
GenusSignificant down-regulation of AkkermansiaDSS-induced colitis in mice[1][5]
GenusSignificant down-regulation of LactobacillusDSS-induced colitis in mice[1][5]

Table 2: Effects of this compound on Microbiome-Related Metabolites and Host Markers

ParameterChange Observed with this compoundStudy ContextReference
AcetateSuppressed productionDSS-induced colitis in mice[5]
PropionateSuppressed productionDSS-induced colitis in mice[5]
ButyrateSuppressed productionDSS-induced colitis in mice[5]
Total SCFAsSuppressed productionDSS-induced colitis in mice[5]
Mucin 2 (Muc-2)Decreased levelDSS-induced colitis in mice[5]
IL-6Increased levelDSS-induced colitis in mice[1]
IL-1βIncreased levelDSS-induced colitis in mice[1]
TNF-αIncreased levelDSS-induced colitis in mice[1]

Experimental Protocols

The following are detailed, generalized protocols for conducting a microbiome study to assess the impact of this compound.

Protocol 1: 16S rRNA Gene Sequencing

Objective: To profile the taxonomic composition of the gut microbiota in response to this compound.

1. Sample Collection and Storage:

  • Collect fecal samples from study subjects (e.g., mice or humans) before and after a this compound intervention.
  • Immediately freeze samples at -80°C to preserve microbial DNA.

2. DNA Extraction:

  • Isolate total microbial DNA from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[13]
  • Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

3. PCR Amplification of the 16S rRNA Gene:

  • Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached Illumina adapters.[13]
  • Example Primers for V4 region:
  • Forward: 5'-GTGCCAGCMGCCGCGGTAA-3'
  • Reverse: 5'-GGACTACHVGGGTWTCTAAT-3'
  • Perform PCR in triplicate for each sample to minimize amplification bias.[3]
  • Run PCR products on an agarose gel to verify the amplicon size.

4. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.
  • Purify the pooled amplicons using a kit like the AxyPrep DNA Gel Extraction Kit.[13]
  • Quantify the purified amplicons.
  • Normalize and pool all samples to create the final sequencing library.
  • Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).[13]

5. Bioinformatic Analysis:

  • Perform quality filtering of raw sequencing reads.
  • Merge paired-end reads.
  • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME 2 or DADA2.[3][8]
  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
  • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
  • Perform statistical analyses to identify differentially abundant taxa between control and this compound groups.

Protocol 2: Shotgun Metagenomic Sequencing

Objective: To obtain a comprehensive taxonomic and functional profile of the gut microbiome in response to this compound.

1. Sample Collection and DNA Extraction:

  • Follow steps 1 and 2 from the 16S rRNA protocol. High-quality, high-molecular-weight DNA is crucial.

2. Library Preparation:

  • Shear the extracted DNA to a desired fragment size (e.g., 350 bp) using mechanical or enzymatic methods.[14]
  • Use a library preparation kit (e.g., Illumina DNA Prep) to ligate sequencing adapters to the DNA fragments.
  • Perform PCR amplification to enrich the library.
  • Quantify and qualify the final library.

3. Sequencing:

  • Perform deep sequencing on a high-throughput Illumina platform (e.g., NovaSeq).

4. Bioinformatic Analysis:

  • Perform quality control on raw reads.
  • Remove host DNA sequences by aligning reads to the host genome.
  • Perform taxonomic profiling using tools like MetaPhlAn or Kraken.
  • Perform functional profiling by assembling reads into contigs and predicting genes, or by aligning reads to a functional database (e.g., KEGG, CAZy).
  • Analyze and compare taxonomic and functional profiles between study groups to identify significant differences.

Visualizations

Experimental and Analytical Workflow

G Experimental Workflow for this compound Microbiome Studies cluster_experimental Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase StudyDesign Study Design (e.g., this compound vs. Control) SampleCollection Fecal Sample Collection (Pre- and Post-Intervention) StudyDesign->SampleCollection DNA_Extraction Microbial DNA Extraction SampleCollection->DNA_Extraction QC DNA Quality & Quantity Control DNA_Extraction->QC Seq_Choice Sequencing Method QC->Seq_Choice rRNA_Lib 16S rRNA Library Prep (PCR Amplification) Seq_Choice->rRNA_Lib  Taxonomy Shotgun_Lib Shotgun Library Prep (DNA Shearing & Ligation) Seq_Choice->Shotgun_Lib Taxonomy & Function   Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq/NovaSeq) rRNA_Lib->Sequencing Shotgun_Lib->Sequencing RawData Raw Sequencing Reads Sequencing->RawData Bioinformatics Bioinformatic Processing (QIIME 2, MetaPhlAn) RawData->Bioinformatics Profiles Taxonomic & Functional Profiles Bioinformatics->Profiles Stats Statistical Analysis & Visualization Profiles->Stats Interpretation Biological Interpretation & Hypothesis Generation Stats->Interpretation

Caption: A generalized workflow for studying the effects of this compound on the gut microbiome.

Putative Signaling Pathways

G Putative Signaling Pathways Influenced by this compound-Microbiome Interaction cluster_gut Gut Lumen & Mucosa cluster_host Host Systemic Effects DPsicose This compound Consumption Microbiome Alteration of Gut Microbiota DPsicose->Microbiome GLP1 GLP-1 Release ↑ DPsicose->GLP1 Direct/Indirect Effect SCFA Altered SCFA Production (e.g., Butyrate ↓) Microbiome->SCFA Muc2 Mucin 2 (Muc-2) ↓ Microbiome->Muc2 Barrier Intestinal Barrier Dysfunction SCFA->Barrier Muc2->Barrier Inflammation Pro-inflammatory Cytokines ↑ (IL-6, IL-1β, TNF-α) Barrier->Inflammation Increased Translocation of Microbial Products Metabolism Improved Glucose Homeostasis GLP1->Metabolism

Caption: Hypothesized pathways linking this compound, the gut microbiome, and host responses.

References

Application Notes and Protocols for D-Psicose Intervention Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting clinical intervention studies investigating the effects of D-Psicose (also known as D-allulose), a low-calorie rare sugar. The following sections detail study design considerations, experimental protocols for key outcome measures, and data presentation strategies.

Application Notes

This compound has garnered significant interest for its potential health benefits, including its role in glycemic control and weight management.[1] Clinical trials are essential to substantiate these claims and pave the way for its broader application as a functional food ingredient or therapeutic agent.

Clinical Trial Design Considerations

Successful clinical investigation of this compound hinges on a robust and well-controlled trial design. Key considerations include:

  • Study Design: Randomized controlled trials (RCTs) are the gold standard. Both crossover and parallel-group designs have been effectively utilized in this compound research.[2][3][4]

    • Crossover Design: Each participant serves as their own control, receiving both the this compound intervention and a placebo at different times, separated by a washout period. This design is efficient for smaller sample sizes.[2][3][4]

    • Parallel-Group Design: Participants are randomly assigned to either the intervention group (receiving this compound) or a control group (receiving a placebo) for the duration of the study.[2]

  • Blinding: Double-blind studies, where neither the participants nor the investigators know who is receiving the intervention or placebo, are crucial to minimize bias.[2][3][4]

  • Study Population: The target population should be clearly defined based on the research question. Previous studies have included:

    • Healthy adult men and women.[2]

    • Individuals with borderline diabetes or pre-diabetes.[2]

    • Non-diabetic obese subjects.[5]

  • Intervention Protocol:

    • Dosage: Doses have ranged from 2.5g to 10g per serving.[3][4] Long-term studies have used doses around 5g, three times a day.[2][5]

    • Control Substance: An appropriate placebo is critical. Common choices include sucrose, maltodextrin, or a non-caloric sweetener like erythritol.[2][5]

    • Delivery Vehicle: this compound can be administered in beverages (e.g., tea) or with a standard meal.[2]

  • Duration: Study duration can range from acute (single-dose) studies to assess postprandial effects to long-term studies (e.g., 12 to 24 weeks) to evaluate chronic effects on weight and metabolic markers.[2][5]

Key Outcome Measures

A comprehensive assessment of this compound's effects requires a battery of well-defined outcome measures.

  • Primary Endpoints:

    • Glycemic Control: Changes in blood glucose and insulin levels, often assessed through an Oral Glucose Tolerance Test (OGTT).[3][6]

    • Long-term Glycemic Control: Hemoglobin A1c (HbA1c) provides an indication of average blood glucose over the preceding 2-3 months.[5]

  • Secondary Endpoints:

    • Anthropometric Measures: Body weight, Body Mass Index (BMI), waist and hip circumference, and body fat percentage.[5]

    • Lipid Profile: Total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[5]

    • Safety and Tolerability: Monitoring of adverse events, particularly gastrointestinal symptoms.[3]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of clinical trial data.

Protocol 1: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the postprandial glucose and insulin response to a standardized glucose load, with and without this compound co-administration.

Materials:

  • 75g glucose beverage (standardized for clinical use).

  • This compound or placebo powder.

  • Blood collection tubes (containing sodium fluoride/potassium oxalate for glucose; serum separator tubes for insulin).

  • Centrifuge.

  • Equipment for plasma/serum separation and storage.

Procedure:

  • Participant Preparation: Participants should fast for at least 8-12 hours overnight prior to the test.

  • Baseline Blood Draw (Time 0): A fasting blood sample is collected.

  • Intervention Administration: The participant consumes the 75g glucose beverage mixed with the assigned dose of this compound or placebo within 5 minutes.

  • Post-load Blood Draws: Blood samples are collected at 30, 60, 90, and 120 minutes after consumption of the beverage.[2][4]

  • Sample Processing: Blood samples for glucose analysis should be collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and centrifuged promptly to separate plasma. Serum for insulin analysis should be allowed to clot before centrifugation. All samples should be stored at -80°C until analysis.

Protocol 2: Biochemical Analysis

Objective: To quantify key metabolic markers in blood samples.

  • Blood Glucose: Plasma glucose concentrations should be measured using a validated enzymatic method, such as the hexokinase or glucose oxidase method.[3]

  • Insulin: Serum insulin levels should be determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Hemoglobin A1c (HbA1c): Whole blood samples are required. Analysis should be performed using a method certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC) or immunoassay.[7]

  • Lipid Profile: Serum or plasma samples can be used. Standard enzymatic colorimetric methods are typically employed for the analysis of total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation, unless triglycerides are elevated (>400 mg/dL), in which case a direct measurement is preferred.

Protocol 3: Anthropometric and Body Composition Measurements

Objective: To assess changes in body weight and composition.

  • Body Weight and Height: Measured using a calibrated scale and stadiometer, respectively. BMI is calculated as weight (kg) / height (m)².

  • Waist and Hip Circumference: Measured with a flexible, non-stretchable tape at standardized locations.

  • Body Composition: Can be assessed using methods such as bioelectrical impedance analysis (BIA) or dual-energy X-ray absorptiometry (DXA) for a more detailed analysis of fat mass and lean mass.[3]

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Baseline Characteristics of Study Participants

Characteristic Intervention Group (n=X) Control Group (n=Y) p-value
Age (years) Mean ± SD Mean ± SD
Sex (Male/Female) n (%) n (%)
BMI ( kg/m ²) Mean ± SD Mean ± SD
Fasting Glucose (mg/dL) Mean ± SD Mean ± SD

| HbA1c (%) | Mean ± SD | Mean ± SD | |

Table 2: Postprandial Glucose and Insulin Responses (Area Under the Curve - AUC)

Parameter Intervention Group Control Group p-value
Glucose AUC (0-120 min) Mean ± SD Mean ± SD

| Insulin AUC (0-120 min) | Mean ± SD | Mean ± SD | |

Table 3: Changes in Anthropometric and Metabolic Parameters after X Weeks of Intervention

Parameter Intervention Group (Change from Baseline) Control Group (Change from Baseline) p-value
Body Weight (kg) Mean ± SD Mean ± SD
BMI ( kg/m ²) Mean ± SD Mean ± SD
HbA1c (%) Mean ± SD Mean ± SD
Total Cholesterol (mg/dL) Mean ± SD Mean ± SD
HDL-C (mg/dL) Mean ± SD Mean ± SD
LDL-C (mg/dL) Mean ± SD Mean ± SD

| Triglycerides (mg/dL) | Mean ± SD | Mean ± SD | |

Mandatory Visualizations

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Period cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Reporting Screening Participant Screening Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Anthropometry, Blood Samples) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Intervention_Group This compound Group Randomization->Intervention_Group Control_Group Placebo Group Randomization->Control_Group FollowUp_Visits Follow-up Visits (e.g., Weeks 4, 8, 12) Intervention_Group->FollowUp_Visits Control_Group->FollowUp_Visits Outcome_Measures Outcome Measurement (OGTT, Blood Markers, etc.) FollowUp_Visits->Outcome_Measures Adverse_Events Adverse Event Monitoring FollowUp_Visits->Adverse_Events Data_Analysis Statistical Analysis Outcome_Measures->Data_Analysis Adverse_Events->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: A typical workflow for a randomized controlled clinical trial investigating this compound.

MAPK_Signaling_Pathway cluster_stimuli Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_response Cellular Response Stress Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPK Kinase Kinase (e.g., ASK1) Stress->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK phosphorylates p38 p38 MKK3_6->p38 phosphorylates Apoptosis Apoptosis JNK->Apoptosis induces p38->Apoptosis can induce Inflammation Inflammation p38->Inflammation mediates

References

Troubleshooting & Optimization

Technical Support Center: D-Psicose Enzymatic Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of D-Psicose (also known as D-Allulose).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic production of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield lower than the expected theoretical conversion rate?

Possible Causes:

  • Thermodynamic Equilibrium: The enzymatic epimerization of D-Fructose to this compound is a reversible reaction. The equilibrium often disfavors the formation of this compound, with conversion rates typically below 40%.[1][2][3][4]

  • Poor Enzyme Stability: The enzyme may be losing activity over the course of the reaction due to suboptimal conditions such as temperature or pH. Poor thermostability of D-ketose 3-epimerase enzymes can lead to a short half-life and increased production costs.[1][2][3]

  • Substrate or Product Inhibition: High concentrations of the substrate (D-Fructose) or the product (this compound) may be inhibiting the enzyme's activity.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors, such as certain metal ions or byproducts from substrate preparation. For instance, Ethylenediaminetetraacetic acid (EDTA) has been shown to completely inhibit the activity of some this compound 3-epimerases.[5]

  • Incorrect Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the specific enzyme being used.

Solutions:

  • Shift the Equilibrium:

    • Use of Borate: Borate can form a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion of D-Fructose towards this compound.[6][7] The addition of borate can increase the conversion yield significantly.[6]

    • Continuous Product Removal: Implementing a continuous separation method to remove this compound from the reaction mixture as it is formed can also shift the equilibrium towards product formation.[2]

  • Optimize Reaction Conditions:

    • pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for your specific enzyme. The optimal pH for many D-ketose 3-epimerases is in the range of 7.5 to 9.0, and the optimal temperature is between 40°C and 70°C.[1][2]

    • Cofactors: Add the necessary cofactors. Many this compound 3-epimerases are metalloproteins and require metal ions like Co²⁺ or Mn²⁺ for maximal activity.[1][2][5]

  • Enzyme Immobilization: Immobilizing the enzyme can improve its stability, reusability, and tolerance to a wider range of pH and temperature.[1][8][9][10]

  • Enzyme Engineering: Using engineered enzymes with improved stability and catalytic activity can lead to higher yields.[11][12]

Q2: My enzyme seems to be losing activity quickly. How can I improve its stability?

Possible Causes:

  • Suboptimal Temperature: Operating at temperatures above the enzyme's optimal range can lead to rapid denaturation.

  • Suboptimal pH: Extreme pH values can irreversibly damage the enzyme's structure and function.

  • Proteolytic Degradation: If using a crude enzyme preparation or whole-cell system, proteases may be degrading the target enzyme.

Solutions:

  • Enzyme Immobilization: Immobilization is a highly effective strategy to enhance enzyme stability. Immobilized this compound 3-epimerase has shown significantly longer half-lives at elevated temperatures compared to the free enzyme.[8][10][13]

  • Optimize Temperature and pH: Operate the reaction at the enzyme's optimal temperature and pH to maximize its lifespan.

  • Use of Stabilizing Agents: The addition of certain metal ions, like Co²⁺, can enhance the thermostability of some this compound 3-epimerases.[14]

  • Protein Engineering: Employing enzymes that have been engineered for enhanced thermostability can provide a more robust biocatalyst.[3][11]

Q3: The final product solution is brown. What is causing this and how can I prevent it?

Possible Cause:

  • Non-Enzymatic Browning: The browning of the this compound solution is often due to the Maillard reaction or caramelization, which can occur at the high temperatures and alkaline pH conditions typically used for the enzymatic conversion.[1][3][10]

Solutions:

  • Optimize Reaction Conditions:

    • Lower pH: If possible, use an enzyme that is active at a more neutral or slightly acidic pH to minimize browning.[3]

    • Lower Temperature: Operating at the lower end of the enzyme's optimal temperature range can reduce the rate of browning reactions.

  • Use of Engineered Enzymes: Some engineered D-allulose 3-epimerases (DAEase) are designed to be more active and stable under acidic conditions, which can help mitigate browning.[3]

  • Minimize Reaction Time: Optimize the process to achieve the desired conversion in the shortest possible time to reduce the exposure of the sugars to browning conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for this compound production from D-Fructose?

The primary enzymes used for the epimerization of D-Fructose to this compound belong to the D-ketose 3-epimerase (DKEase) family.[1] This family includes:

  • D-tagatose 3-epimerase (D-TEase) [15][16]

  • This compound 3-epimerase (DPEase), also known as D-allulose 3-epimerase (DAEase) [3][10]

These enzymes catalyze the reversible epimerization at the C-3 position of the keto-sugar.[1]

Q2: What are the typical optimal reaction conditions for enzymatic this compound production?

The optimal conditions can vary depending on the specific enzyme and its source. However, general ranges are:

  • pH: 7.5 to 9.0[1][2]

  • Temperature: 40°C to 70°C[1][2]

  • Cofactors: Co²⁺ or Mn²⁺ are often required for maximal activity.[1][2][5]

Q3: How can the conversion yield of D-Fructose to this compound be improved?

Several strategies can be employed to enhance the yield:

  • Addition of Borate: Borate forms a complex with this compound, shifting the reaction equilibrium towards product formation and potentially doubling the conversion yield.[6][7]

  • Enzyme Immobilization: This technique improves enzyme stability and allows for continuous production in bioreactors, leading to higher overall productivity.[8][15]

  • Metabolic Engineering: Genetically modifying microorganisms to express the necessary enzymes and channel metabolic flux towards this compound can lead to high yields from various carbon sources like glucose.[1][17]

  • Redox-Driven Multi-Enzyme Cascade Systems: These innovative systems can overcome thermodynamic limitations and achieve conversion rates of up to 90%.[18]

Q4: What are the advantages of using immobilized enzymes for this compound production?

Immobilized enzymes offer several benefits over free enzymes:

  • Enhanced Stability: They exhibit greater resistance to changes in temperature and pH.[9]

  • Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing overall costs.[8]

  • Continuous Production: They are well-suited for use in continuous packed-bed reactors, allowing for stable, long-term production.[13][15]

  • Improved Purity: The ease of separating the enzyme from the product simplifies downstream processing.

Q5: Can this compound be produced from substrates other than D-Fructose?

Yes, this compound can be produced from other, often cheaper, substrates through various biological methods:

  • D-Glucose: Microbial fermentation using genetically engineered E. coli or Bacillus subtilis can convert D-Glucose to this compound.[1][9][19] This often involves a multi-step intracellular pathway.[1][17]

  • Other Carbon Sources: Microbial fermentation can also utilize sucrose, starch, inulin, and lignocellulosic agricultural byproducts after their hydrolysis into monosaccharides.[2]

  • Allitol: A newly discovered NAD(P)-dependent alcohol dehydrogenase can convert allitol to D-allulose with very high yields.[20]

Data Presentation

Table 1: Comparison of Optimal Conditions for Various this compound 3-epimerases (DPEases)

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Cofactor(s)Reference
Agrobacterium tumefaciens8.0 (without borate), 9.0 (with borate)50-[6]
Clostridium bolteae7.055Co²⁺[5]
Sinorhizobium sp.8.540-[21]
Rhodobacter sphaeroides9.040Mn²⁺[16]
Bacillus sp. KCTC 132196.060MnCl₂[22]
Clostridium cellulolyticum H106.5 - 8.565Co²⁺[23]

Table 2: this compound Conversion Yields Under Different Conditions

SubstrateEnzyme/MethodKey ConditionsConversion Yield (%)Reference
D-FructoseA. tumefaciens DPEase with BorateBorate-to-fructose molar ratio of 0.664[6]
D-FructoseImmobilized D-tagatose 3-epimeraseContinuous bioreactor, 45°C, pH 7.025[15]
D-FructoseC. bolteae DPEasepH 6.5, 55°C28.8[5]
D-GlucoseImmobilized XI and DPEaseMulti-pot, two-step process~12.0[9]
D-FructoseRedox-driven multi-enzyme cascadeTwo-step biotransformationup to 90[18]
AllitolG. frateurii ADH50 mM allitol, with Co²⁺97[20]
D-GlucoseEngineered E. coliTest tube conditions62[17]

Experimental Protocols

1. Standard Enzyme Activity Assay for this compound 3-epimerase (DPEase)

This protocol is a general guideline and may need to be adapted based on the specific enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0, or 50 mM borate buffer, pH 9.0).[6]

    • If required, add the optimal concentration of a metal cofactor (e.g., 0.1 mM Co²⁺).[23]

    • Prepare a stock solution of D-Fructose (e.g., 100 mM) in the reaction buffer.[6]

  • Enzymatic Reaction:

    • In a reaction vessel, combine the buffered D-Fructose solution.

    • Pre-incubate the mixture at the optimal temperature (e.g., 50°C) for 5 minutes.[6]

    • Initiate the reaction by adding a known amount of the enzyme solution.

    • Incubate the reaction for a specific time (e.g., 10 minutes) at the optimal temperature.[23]

  • Reaction Termination:

    • Stop the reaction by heat inactivation (e.g., boiling at 100°C for 5-10 minutes).[6][23]

  • Product Quantification:

    • Analyze the amount of this compound produced using High-Performance Liquid Chromatography (HPLC).[23]

  • Calculation of Enzyme Activity:

    • One unit (U) of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of this compound per minute under the specified conditions.[6]

2. General Protocol for Enzyme Immobilization on a Support

This is a generalized protocol; the choice of support and cross-linking agent will depend on the enzyme and application.

  • Support Preparation:

    • Select a suitable support material (e.g., amino-epoxide support, Duolite A568 beads).[8][13]

    • Wash and equilibrate the support with an appropriate buffer.

  • Enzyme Loading:

    • Dissolve the enzyme in a suitable buffer.

    • Incubate the enzyme solution with the prepared support material for a specified time to allow for adsorption or covalent binding.

  • Cross-linking (if applicable):

    • If using a cross-linking agent like glutaraldehyde, add it to the mixture after enzyme loading and incubate to form stable covalent bonds.[10]

  • Washing:

    • Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.

  • Activity and Stability Testing:

    • Assay the activity of the immobilized enzyme using the standard protocol.

    • Evaluate the stability of the immobilized enzyme by incubating it at various temperatures and pH values and measuring the residual activity over time.[8]

Visualizations

Enzymatic_Conversion_of_D_Fructose_to_D_Psicose cluster_conditions Reaction Conditions DFructose D-Fructose DPsicose This compound DFructose->DPsicose Epimerization Enzyme This compound 3-Epimerase (DPEase) pH Optimal pH (7.5-9.0) Temp Optimal Temp (40-70°C) Cofactor Cofactor (e.g., Co²⁺, Mn²⁺)

Caption: Reversible enzymatic conversion of D-Fructose to this compound.

D_Psicose_Yield_Enhancement_Workflow Start Start: Low this compound Yield Equilibrium Issue: Thermodynamic Equilibrium Limitation Start->Equilibrium Stability Issue: Poor Enzyme Stability Start->Stability Browning Issue: Non-Enzymatic Browning Start->Browning Borate Solution: Add Borate Equilibrium->Borate Immobilize Solution: Immobilize Enzyme Stability->Immobilize Optimize Solution: Optimize pH/Temp Stability->Optimize Browning->Optimize Result Improved this compound Yield Borate->Result Immobilize->Result Optimize->Result

Caption: Troubleshooting workflow for improving this compound yield.

Microbial_Production_of_D_Psicose_from_Glucose cluster_cell Engineered Microorganism (e.g., E. coli) cluster_pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation (PTS) F6P Fructose-6-Phosphate G6P->F6P Isomerization P6P This compound-6-Phosphate F6P->P6P Epimerization (overexpressed AlsE) Glycolysis Competing Pathways (e.g., Glycolysis) [knocked down] F6P->Glycolysis DPsicose_out This compound (secreted) P6P->DPsicose_out Dephosphorylation (overexpressed HxpB)

Caption: Metabolic pathway for this compound production from D-Glucose.

References

Technical Support Center: D-Psicose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of D-Psicose (D-Allulose). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the chemical synthesis of this rare sugar. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical methods for synthesizing this compound?

A1: The main chemical routes for this compound synthesis are the epimerization of D-fructose and a multi-step synthesis involving protected intermediates. The direct epimerization can be achieved using catalysts like molybdate ions or under alkaline conditions with reagents such as triethylamine in ethanol. The multi-step synthesis typically involves the protection of D-fructose, followed by oxidation and stereoselective reduction.

Q2: Why is the yield of this compound often low in chemical synthesis?

A2: Low yields in this compound chemical synthesis are a common challenge. In direct epimerization methods, the reaction often reaches an equilibrium containing a mixture of sugars, including D-fructose, this compound, and other epimers, limiting the conversion to this compound.[1][2] Side reactions, such as dehydration and fragmentation of the sugar backbone, can also occur under the reaction conditions, further reducing the yield of the desired product.

Q3: What are the major by-products to expect in this compound chemical synthesis?

A3: The by-products depend on the synthetic route. In the direct epimerization of D-fructose under alkaline or acidic conditions, you can expect other sugar isomers due to the Lobry de Bruyn-Alberda van Ekenstein transformation, which can lead to the formation of D-sorbose, D-tagatose, and others.[1] In the multi-step synthesis involving protected fructose, by-products can include the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose isomer and 3-O-methylthiomethyl derivatives from the oxidation step.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification of this compound from a complex mixture of sugars is a significant challenge due to their similar physical properties. Column chromatography is the most common method. Techniques such as simulated moving bed (SMB) chromatography using cation-exchange resins (e.g., Ca2+ form) have proven effective for separating this compound from D-fructose.[3] HPLC with an aminopropyl silane stationary phase can also be used for both analytical monitoring and preparative separation.[4]

Q5: Is chemical synthesis or enzymatic synthesis better for producing this compound?

A5: While chemical synthesis is a valid approach for laboratory-scale production and derivatization, enzymatic synthesis is generally preferred for larger-scale and industrial production.[5] Enzymatic methods offer higher specificity, leading to fewer by-products and simpler purification processes. They are also considered more environmentally friendly.[5] However, chemical synthesis remains a valuable tool for researchers exploring novel analogs and derivatives of this compound.

Troubleshooting Guides

Problem 1: Low Conversion of D-Fructose in Molybdate-Catalyzed Epimerization
Possible Cause Suggested Solution
Suboptimal pH The catalytic activity of molybdate ions is pH-dependent. Ensure the reaction mixture is sufficiently acidic to facilitate the formation of the active molybdate-carbohydrate complex.
Incorrect Temperature High temperatures can lead to degradation of sugars. Optimize the reaction temperature to balance the rate of epimerization with the stability of the sugars.
Low Catalyst Concentration The concentration of the molybdate catalyst is crucial. Ensure an adequate catalyst-to-substrate ratio to drive the reaction.
Reaction Equilibrium The epimerization reaction is reversible and will reach equilibrium. Consider strategies to shift the equilibrium, such as the in-situ removal of this compound, although this is challenging in a homogenous chemical system.
Problem 2: Formation of Multiple Sugar Isomers in Alkaline Epimerization
Possible Cause Suggested Solution
Lobry de Bruyn-Alberda van Ekenstein Transformation The use of bases like triethylamine promotes the formation of an enediol intermediate, which can lead to a mixture of sugar isomers.[1][2]
- Minimize reaction time to favor the kinetic product.
- Optimize the base concentration and temperature to improve selectivity.
Prolonged Reaction Time Longer reaction times allow for the formation of a more complex mixture of isomers as the reaction approaches thermodynamic equilibrium. Monitor the reaction progress closely and stop it once the optimal yield of this compound is achieved.
Problem 3: Incomplete Reduction or Poor Stereoselectivity in the Multi-Step Synthesis
Possible Cause Suggested Solution
Inactive Reducing Agent Ensure the sodium borohydride (NaBH4) is fresh and has been stored under dry conditions.
Suboptimal Temperature The reduction should be carried out at a low temperature (e.g., 0 °C) to maximize stereoselectivity.
Impure Starting Ketone Impurities in the 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose can interfere with the reduction. Purify the ketone by chromatography before the reduction step.
Choice of Reducing Agent Sodium borohydride is reported to give high stereoselectivity (98.2%).[6] Other reducing agents like lithium aluminum hydride may result in lower stereoselectivity.
Problem 4: Difficulty in Purifying this compound
Possible Cause Suggested Solution
Co-elution of Sugar Isomers The similar polarity of sugar isomers makes chromatographic separation challenging.
- Use specialized chromatography resins, such as cation-exchange resins in the calcium form.[3]
- Employ advanced techniques like simulated moving bed (SMB) chromatography for large-scale purifications.[3]
- Optimize the mobile phase and gradient for your HPLC or column chromatography system.
Presence of Salts and Catalysts Residual catalysts and salts from the reaction can interfere with purification and subsequent reactions.
- Perform a deashing step using ion-exchange resins before chromatographic purification.
- Use appropriate work-up procedures to remove the majority of inorganic materials.

Quantitative Data

Table 1: Comparison of this compound Chemical Synthesis Methods

Synthesis Method Starting Material Key Reagents Typical Yield of this compound Major By-products Reference
Molybdate-Catalyzed EpimerizationD-FructoseMolybdate ionsVariable, equilibrium-limitedOther sugar isomers (e.g., D-Sorbose, D-Tagatose)[5]
Alkaline EpimerizationD-FructoseTriethylamine, EthanolLow, equilibrium-limitedOther sugar isomers (Lobry de Bruyn-Alberda van Ekenstein products)[5]
Multi-step SynthesisD-FructoseAcetone, 2,2-dimethoxypropane, oxidant (e.g., PCC, RuO4), NaBH4Moderate to GoodIsomeric protected fructose, oxidation by-products[6][7]

Table 2: Stereoselectivity of the Reduction of 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose

Reducing Agent Stereoselectivity (this compound derivative : D-Fructose derivative) Reference
Sodium Borohydride (NaBH4)98.2 : 1.8[6]
Lithium Aluminium Hydride (LiAlH4)90 : 10[6]

Experimental Protocols

Protocol 1: Multi-Step Synthesis of this compound from D-Fructose

Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose

  • To a suspension of D-fructose (18.0 g, 100 mmol) in acetone (350 mL), add 2,2-dimethoxypropane (7.4 mL, 60 mmol).

  • Cool the mixture in an ice bath for 15 minutes.

  • Add 70% perchloric acid (4.3 mL) in one portion and stir the suspension at 0 °C for 6 hours. The suspension should become a clear solution after 1-2 hours.

  • Neutralize the reaction with concentrated ammonium hydroxide (4.8 mL).

  • Remove the solvent by rotary evaporation to obtain a white solid.

  • Dissolve the solid in dichloromethane (200 mL) and wash with two 50-mL portions of saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation to a volume of about 40 mL.

  • Add boiling hexane (100 mL) and allow the solution to cool to room temperature to crystallize the product. Further crystallization can be achieved by cooling to -25 °C for 4 hours.

  • Isolate the white needles by vacuum filtration and wash with cold hexane to yield 13.4-13.6 g (51-52%) of the title compound.

Step 2: Oxidation to 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose

  • In a round-bottomed flask, charge dichloromethane (130 mL), the alcohol from Step 1 (10.4 g, 40.0 mmol), and freshly powdered 3 Å molecular sieves (15 g).

  • Add pyridinium chlorochromate (PCC) (21.5 g, 100 mmol) portionwise over 10 minutes.

  • Stir the mixture at room temperature for 15 hours.

  • Slowly add ether (200 mL) with vigorous stirring.

  • Filter the solution through a pad of Celite and wash the pad with ether.

  • Concentrate the filtrate by rotary evaporation to yield the crude ketone. Purify by chromatography on silica gel if necessary.

Step 3: Reduction to 1,2:4,5-Di-O-isopropylidene-D-psicopyranose

  • Dissolve the ketone from Step 2 in a suitable solvent such as ethanol or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4) in portions.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of acetic acid or acetone.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the protected this compound derivative.

Step 4: Deprotection to this compound

  • Dissolve the protected this compound derivative in an acidic aqueous solution (e.g., dilute HCl or trifluoroacetic acid).

  • Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.

  • Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Remove any organic solvent by rotary evaporation.

  • Purify the resulting this compound by column chromatography on silica gel or by crystallization.

Visualizations

experimental_workflow A D-Fructose B Protection: 1,2:4,5-Di-O-isopropylidene- β-D-fructopyranose A->B Acetone, H+ C Oxidation: 1,2:4,5-Di-O-isopropylidene- D-erythro-hex-3-ulopyranose B->C Oxidant (e.g., PCC) D Stereoselective Reduction: 1,2:4,5-Di-O-isopropylidene- D-psicopyranose C->D NaBH4 E Deprotection: This compound D->E H3O+

Caption: Multi-step chemical synthesis workflow for this compound from D-fructose.

signaling_pathway cluster_0 Lobry de Bruyn-Alberda van Ekenstein Transformation Fructose D-Fructose Enediol Enediol Intermediate Fructose->Enediol Base or Acid Enediol->Fructose Protonation Psicose This compound Enediol->Psicose Protonation OtherEpimers Other Epimers (e.g., D-Sorbose, D-Tagatose) Enediol->OtherEpimers Protonation

Caption: Pathway of D-fructose epimerization showing by-product formation.

logical_relationship cluster_causes Common Causes Troubleshooting Troubleshooting Guide LowYield Low Yield Troubleshooting->LowYield Byproducts By-product Formation Troubleshooting->Byproducts Purification Purification Difficulty Troubleshooting->Purification Equilibrium Reaction Equilibrium LowYield->Equilibrium SideReactions Side Reactions LowYield->SideReactions Byproducts->Purification Byproducts->SideReactions SimilarProperties Similar Physicochemical Properties Purification->SimilarProperties

Caption: Logical relationship between challenges in this compound synthesis.

References

Technical Support Center: D-Psicose Analysis by HPLC-RID

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) parameters for the analysis of D-Psicose.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-RID analysis of this compound in a question-and-answer format.

Question: Why is my this compound peak tailing or fronting?

Answer: Poor peak shape, such as tailing or fronting, can be caused by several factors. Tailing peaks, which have a drawn-out right side, can result from interactions between this compound and the stationary phase, inappropriate mobile phase conditions, or an overloaded column.[1] Fronting peaks, characterized by a sharp front and a broad leading shoulder, may be due to issues with the injection volume.[1]

To troubleshoot, consider the following:

  • Column Health: The issue might stem from a deteriorated or contaminated column.[2] If you are using a guard column, remove it and re-run the analysis to see if the peak shape improves. If it does, the guard column needs replacement. Column deterioration can also manifest as a gap in the packing material at the column inlet, leading to shoulder or split peaks.[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape by influencing the interaction between the analyte and the stationary phase.[1]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Column Overload: If you suspect column overload, try diluting your sample and injecting a smaller volume.[3]

Question: What is causing my this compound peak retention time to be inconsistent?

Answer: Fluctuations in retention time can compromise the reliability of your results.[4] Common causes for retention time variability include:

  • Temperature Fluctuations: Inconsistent column temperature is a primary cause of retention time drift. Even a variation of plus or minus one degree Celsius can lead to noticeable changes.[4] Ensure your column oven is functioning correctly and maintaining a stable temperature.

  • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation can lead to significant retention time shifts.[5] For reversed-phase chromatography, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[5] Always prepare your mobile phase carefully and consistently. With pre-mixed mobile phases, the more volatile organic component may evaporate over time, leading to a gradual drift in retention.[6]

  • Flow Rate Instability: Leaks in the HPLC system can cause changes in the mobile phase flow rate, leading to variable retention times.[6] Check for any visible leaks and ensure all fittings are secure.

  • Column Equilibration: Insufficient column equilibration between runs can also cause retention time shifts. Ensure the column is adequately equilibrated with the mobile phase before each injection.

Question: Why is my baseline drifting or noisy?

Answer: A stable baseline is crucial for accurate quantification. Baseline drift, a steady upward or downward trend, and noise can obscure peaks and affect data quality.[7][8]

Potential causes and solutions include:

  • Mobile Phase Issues: Contaminated or old solvents are a common cause of baseline noise.[8] Using fresh, high-quality solvents is essential. Some solvents, like trifluoroacetic acid (TFA), can degrade and cause the baseline to rise.[8] Air bubbles in the mobile phase can also lead to an upwardly drifting baseline.[7][8] Ensure your mobile phase is thoroughly degassed.

  • Detector Temperature: For RID detectors, temperature stability is critical. A temperature difference between the column and the detector can cause baseline drift.[8] It is often recommended to have the detector temperature the same as or slightly higher than the column temperature.[8]

  • System Contamination: Impurities from samples or the mobile phase can accumulate in the system and leach out, causing baseline disturbances.[9] Regularly flushing the system can help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the optimal HPLC-RID parameters for this compound detection?

A1: The optimal parameters can vary depending on the specific column and system used. However, a common starting point for this compound analysis involves an amino-propyl silane or a specialized carbohydrate column with a mobile phase of acetonitrile and water. The ratio of acetonitrile to water is a critical parameter for achieving good separation from other sugars like fructose.

Q2: How can I improve the separation between this compound and D-Fructose?

A2: Achieving good resolution between this compound and its epimer D-Fructose is a common challenge. One study achieved a resolution of ≥ 4 within 8 minutes using a ZORBAX SIL column with a mobile phase of 80:20 acetonitrile:water at a flow rate of 1.0 mL/min.[10] Adjusting the acetonitrile/water ratio in the mobile phase can significantly impact the separation.[11]

Q3: What should I consider when preparing my this compound standards and samples?

A3: For accurate quantification, it is crucial to prepare standards and samples carefully. It is recommended to dissolve your standards and samples in the mobile phase to avoid solvent mismatch issues that can affect peak shape.[12] Ensure all solutions are filtered through a 0.45 µm or smaller filter to prevent particulates from clogging the system.

Q4: What are the typical linearity, LOD, and LOQ values I can expect for this compound analysis by HPLC-RID?

A4: A validated method for total sugars using an amino column reported a linearity with a regression coefficient of 0.9998 in the range of 0.05024 to 10.048 mg/mL.[11][13] For a method analyzing various sugars and polyols, the Limit of Detection (LOD) and Limit of Quantification (LOQ) were in the ranges of 0.01–0.17 mg/mL and 0.03–0.56 mg/mL, respectively.[14] Another study on apple juice reported LODs and LOQs for various sugars in the range of 7.56 to 57.86 mg/L and 25.21 to 192.88 mg/L, respectively.[15] Specific values for this compound will depend on the optimized method.

Data Presentation

Table 1: Summary of HPLC-RID Parameters for Sugar Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) This compound, D-FructoseSugars (Fructose, Glucose, Sucrose, Lactose)Sugars and Polyols
Column ZORBAX SIL (4.6 x 150 mm, 5 µm)[10]Amino column[11][13]Pb2+ Shodex Sugars SP0810[14]
Mobile Phase 80:20 Acetonitrile:Water[10]75:25 (v/v) Acetonitrile:HPLC Water[11][13]Distilled Water[14]
Flow Rate 1.0 mL/min[10]0.9 mL/min[11][13]0.5 mL/min[14]
Column Temp. Not specified35 °C[11][13]80 °C[14]
Detector Temp. Not specified35 °C[11]Not specified

Experimental Protocols

Detailed Methodology for this compound Analysis using HPLC-RID

This protocol is a general guideline based on established methods and should be optimized for your specific instrumentation and sample matrix.

  • System Preparation:

    • Prepare the mobile phase, for example, an 80:20 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.

    • Thoroughly degas the mobile phase using an inline degasser or by sonication under vacuum.

    • Set the column oven and RID detector to the desired temperatures (e.g., 35 °C). Allow sufficient time for temperatures to stabilize.

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 0.05% to 0.5%).[10]

  • Sample Preparation:

    • Dissolve or dilute the sample in the mobile phase to a concentration that falls within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject a fixed volume of each standard and sample onto the HPLC system.

    • Record the chromatograms and integrate the peak areas for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (e.g., 80:20 ACN:H2O) Degas Degassing MobilePhase->Degas 1 Equilibration System & Column Equilibration Degas->Equilibration 2 StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection 3a SamplePrep Sample Preparation (Dilution & Filtration) SamplePrep->Injection 3b Equilibration->Injection 4 Separation Chromatographic Separation (Amino or Carbohydrate Column) Injection->Separation 5 Detection RID Detection Separation->Detection 6 Chromatogram Chromatogram Generation Detection->Chromatogram 7 Integration Peak Integration Chromatogram->Integration 8 Calibration Calibration Curve Integration->Calibration 9a Quantification Quantification of this compound Integration->Quantification 9b Calibration->Quantification 10

Caption: Experimental workflow for this compound analysis by HPLC-RID.

Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues Start Problem Observed in Chromatogram PeakShape Poor Peak Shape (Tailing/Fronting/Splitting) Start->PeakShape Identify Issue RT_Shift Retention Time Variability Start->RT_Shift Identify Issue BaselineIssue Baseline Drift or Noise Start->BaselineIssue Identify Issue CheckColumn Check Column & Guard Column - Replace guard column - Backflush/clean column PeakShape->CheckColumn First Step CheckMobilePhase Check Mobile Phase & Sample Solvent - Ensure compatibility - Adjust pH if necessary CheckColumn->CheckMobilePhase If no improvement CheckOverload Check for Column Overload - Dilute sample CheckMobilePhase->CheckOverload If still no improvement CheckTemp Check Column Temperature Stability RT_Shift->CheckTemp First Step CheckMP_Prep Check Mobile Phase Preparation - Prepare fresh mobile phase CheckTemp->CheckMP_Prep If no improvement CheckLeaks Check for System Leaks CheckMP_Prep->CheckLeaks If still no improvement CheckEquilibration Ensure Adequate Column Equilibration CheckLeaks->CheckEquilibration If still no improvement CheckSolvents Check Solvents for Purity & Age - Use fresh, high-quality solvents BaselineIssue->CheckSolvents First Step DegasMP Degas Mobile Phase Thoroughly CheckSolvents->DegasMP If no improvement CheckDetectorTemp Check RID Temperature Stability DegasMP->CheckDetectorTemp If still no improvement FlushSystem Flush System to Remove Contaminants CheckDetectorTemp->FlushSystem If still no improvement

Caption: Troubleshooting decision tree for common HPLC-RID issues.

References

Technical Support Center: Enhancing Resolution in Capillary Electrophoresis of Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the resolution of rare sugars in capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution between my rare sugar isomers?

A1: Poor resolution between sugar isomers is a common challenge in CE due to their similar charge-to-mass ratios. Several factors can contribute to this issue:

  • Inappropriate Buffer System: The pH and composition of the background electrolyte (BGE) are critical for resolving isomers. For neutral sugars, derivatization or complexation is necessary to induce a charge.

  • Suboptimal Temperature: Temperature affects buffer viscosity and solute diffusivity, which in turn influences migration times and peak resolution.

  • Incorrect Voltage: The applied voltage impacts the velocity of the analytes. While higher voltages can shorten analysis time, excessive voltage can lead to Joule heating, causing band broadening and decreased resolution.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks, making it difficult to resolve closely migrating species.

Q2: My peaks are tailing. What are the possible causes and solutions?

A2: Peak tailing can be caused by several factors:

  • Analyte-Capillary Wall Interactions: Sugars can adsorb to the inner surface of the fused silica capillary.

  • Solution:

    • Use a coated capillary to minimize surface interactions.[1]

    • Increase the ionic strength of the buffer.

    • Adjust the pH of the BGE.

  • Mismatched Buffer Ionic Strength: A significant difference in ionic strength between the sample and the BGE can cause peak distortion.

  • Solution:

    • Ensure the sample is dissolved in a buffer with an ionic strength similar to or lower than the BGE.

  • Capillary Contamination: Residual sample or buffer components from previous runs can lead to peak tailing.

  • Solution:

    • Implement a rigorous capillary washing protocol between runs.[2]

Q3: How can I improve the sensitivity of my rare sugar analysis?

A3: Low sensitivity is a common limitation in CE. Here are some strategies to enhance it:

  • Derivatization with a Fluorophore: Pre-column derivatization with a fluorescent tag allows for highly sensitive laser-induced fluorescence (LIF) detection.[3][4]

  • On-line Concentration Techniques: Methods like field-amplified sample stacking (FASS) can be employed to concentrate the sample within the capillary before separation.[5][6]

  • Optimize Injection Parameters: Increasing the injection time or pressure can introduce more sample into the capillary, but this must be balanced against the risk of overloading.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the capillary electrophoresis of rare sugars.

Poor Resolution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Buffer System Optimize BGE pH and concentration. For neutral sugars, utilize borate complexation or derivatization.Improved separation of sugar isomers.
Suboptimal Temperature Adjust the capillary temperature. Start with a lower temperature and gradually increase.Sharper peaks and better resolution.
Incorrect Applied Voltage Optimize the applied voltage. Lower the voltage to reduce Joule heating.Reduced band broadening and improved resolution.
Sample Overload Reduce the sample concentration or injection time/pressure.Symmetrical and narrower peaks.
Electroosmotic Flow (EOF) Issues Use a coated capillary to suppress or reverse the EOF.[1]Consistent migration times and improved resolution.
Peak Shape Problems (Tailing, Broadening)
Potential Cause Troubleshooting Step Expected Outcome
Analyte-Wall Interaction Use a coated capillary. Adjust BGE pH or ionic strength.Symmetrical peak shape.
Joule Heating Decrease the applied voltage or use a larger diameter capillary.Sharper peaks.
Sample Matrix Effects Ensure the sample is dissolved in a buffer compatible with the BGE.Improved peak symmetry.
Capillary Contamination Implement a thorough capillary washing procedure between runs.Consistent peak shapes.
Inconsistent Migration Times
Potential Cause Troubleshooting Step Expected Outcome
Fluctuations in EOF Use a coated capillary or add modifiers to the BGE to stabilize the EOF.Reproducible migration times.
Temperature Variations Ensure precise temperature control of the capillary.Consistent migration times.
Buffer Depletion Replace the buffer vials after a set number of runs.Stable baseline and reproducible migration times.
Capillary Aging Replace the capillary after a certain number of injections.Restored performance and reproducibility.

Experimental Protocols

Protocol 1: Borate Complexation for Enhanced Resolution of Underivatized Sugars

This method leverages the formation of charged complexes between borate ions and the diol groups of sugars, enabling their separation by CE.[7][8]

Materials:

  • Background Electrolyte (BGE): 50-150 mM sodium borate buffer, pH 7.0-10.5.[7][8]

  • Capillary: Uncoated fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length).

  • Sample: Rare sugars dissolved in deionized water or a low-ionic-strength buffer.

Method:

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with the BGE for 30 minutes.

  • Sample Injection:

    • Inject the sample hydrodynamically at 50 mbar for 5 seconds.

  • Separation:

    • Apply a voltage of 15-25 kV.

    • Maintain the capillary temperature at 20-25°C.

  • Detection:

    • Use indirect UV detection at a wavelength where the BGE has strong absorbance (e.g., 254 nm).

Protocol 2: Pre-column Derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for LIF Detection

This protocol describes the labeling of reducing sugars with APTS for highly sensitive analysis by CE-LIF.[3]

Materials:

  • Derivatization Reagent: 0.02 M APTS in 15% acetic acid.

  • Reducing Agent: 1 M sodium cyanoborohydride (Note: This is a toxic reagent and should be handled with care. A safer alternative is 2-picoline borane).[3]

  • Sample: Dried rare sugar sample.

  • BGE: 25 mM ammonium acetate with 0.3% polyethylene oxide (PEO), pH 4.5.[9]

Method:

  • Derivatization:

    • Dissolve the dried sugar sample in the APTS solution.

    • Add the reducing agent.

    • Incubate at 37-55°C for 2-4 hours.

    • Remove excess derivatization reagents if necessary to improve resolution.[3]

  • Capillary Conditioning:

    • Condition the capillary as described in Protocol 1.

  • Sample Injection:

    • Inject the derivatized sample hydrodynamically at 50 mbar for 2-5 seconds.

  • Separation:

    • Apply a voltage of -20 to -30 kV (reverse polarity).

    • Maintain the capillary temperature at 25°C.

  • Detection:

    • Use a LIF detector with an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

Protocol 3: Micellar Electrokinetic Chromatography (MEKC) for Separation of Derivatized Sugars

MEKC is a powerful technique for separating both neutral and charged molecules based on their partitioning between a micellar pseudo-stationary phase and the aqueous buffer.[10][11][12]

Materials:

  • BGE: 25 mM sodium tetraborate buffer containing 50 mM sodium dodecyl sulfate (SDS), pH 9.0.

  • Sample: Derivatized rare sugars (e.g., with 4-aminobenzonitrile).[13]

  • Capillary: Uncoated fused-silica capillary.

Method:

  • Capillary Conditioning:

    • Condition the capillary as described in Protocol 1.

  • Sample Injection:

    • Inject the sample hydrodynamically.

  • Separation:

    • Apply a voltage of 15-25 kV.

    • Maintain the capillary temperature at 25°C.

  • Detection:

    • Use UV detection at the appropriate wavelength for the derivatizing agent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis Sample Rare Sugar Sample Derivatization Derivatization (Optional) Sample->Derivatization e.g., APTS Injection Sample Injection Sample->Injection Derivatization->Injection Separation Separation in Capillary Injection->Separation Applied Voltage Detection Detection (UV/LIF) Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Peak_Analysis Peak Integration & Analysis Electropherogram->Peak_Analysis

Caption: General workflow for rare sugar analysis by capillary electrophoresis.

troubleshooting_resolution Start Poor Resolution Observed CheckBuffer Is the buffer system optimized? (pH, concentration, additives) Start->CheckBuffer OptimizeBuffer Optimize BGE - Adjust pH - Change concentration - Add borate/micelles CheckBuffer->OptimizeBuffer No CheckVoltage Is the applied voltage appropriate? CheckBuffer->CheckVoltage Yes OptimizeBuffer->CheckVoltage OptimizeVoltage Optimize Voltage - Decrease voltage to reduce Joule heating CheckVoltage->OptimizeVoltage No CheckTemp Is the temperature controlled? CheckVoltage->CheckTemp Yes OptimizeVoltage->CheckTemp OptimizeTemp Optimize Temperature - Lower temperature initially CheckTemp->OptimizeTemp No CheckInjection Is the sample injection volume appropriate? CheckTemp->CheckInjection Yes OptimizeTemp->CheckInjection OptimizeInjection Optimize Injection - Reduce injection time/pressure CheckInjection->OptimizeInjection No ResolutionOK Resolution Improved CheckInjection->ResolutionOK Yes OptimizeInjection->ResolutionOK

Caption: Decision tree for troubleshooting poor resolution in CE.

borate_complexation Sugar Sugar (Neutral) Diol Group Complex Sugar-Borate Complex Charged Analyte Sugar:f1->Complex:f0 Complexation Borate Borate Ion (B(OH)4-) Negative Charge Borate:f1->Complex:f0

Caption: Borate complexation of a neutral sugar for CE analysis.

References

Troubleshooting D-Psicose instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Psicose in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound instability in aqueous solutions?

A1: The primary causes of this compound (also known as D-Allulose) instability in solution are non-enzymatic browning reactions, specifically the Maillard reaction and caramelization. The rates of these degradation pathways are significantly influenced by temperature and pH.[1][2] Under certain conditions, epimerization back to D-fructose can also occur.

Q2: How do temperature and pH affect the stability of this compound?

A2: this compound degradation increases with elevated temperatures and higher pH levels.[1][2] It is relatively stable at lower temperatures and in acidic to neutral conditions. Alkaline conditions, especially when combined with heat, can lead to significant degradation.

Q3: What is the Maillard reaction and how does it affect my this compound solution?

A3: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like this compound) and the amino group of an amino acid, peptide, or protein.[3] This reaction can lead to a decrease in the concentration of this compound, the formation of brown pigments (browning), and the generation of various flavor and aroma compounds.[1][4] The rate of the Maillard reaction is influenced by temperature, pH, and the type of amino acids present.[4]

Q4: What is caramelization and how is it relevant to this compound solutions?

A4: Caramelization is the browning of sugar through pyrolysis, which occurs at high temperatures. Unlike the Maillard reaction, it does not require the presence of amino acids.[5] Heating this compound solutions to high temperatures can induce caramelization, leading to a decrease in its concentration, a drop in pH due to the formation of acidic products, and the development of a brown color.[2]

Q5: Can this compound revert to D-fructose in solution?

A5: Yes, the epimerization of D-fructose to this compound is a reversible reaction.[6] The equilibrium between this compound and D-fructose can be influenced by factors such as temperature and the presence of certain ions. For instance, the addition of borate can shift the equilibrium towards this compound by forming a complex with it.[7]

Q6: How should I store my this compound solutions to ensure stability?

A6: To maximize stability, this compound solutions should be stored at low temperatures (refrigerated or frozen) and in a tightly sealed container to prevent contamination. For long-term storage, it is advisable to prepare solutions in a buffer with a slightly acidic to neutral pH (around pH 4.0-7.0). Avoid high temperatures and alkaline conditions.

Troubleshooting Guide

Problem 1: My this compound solution is turning brown.

Possible Cause Solution
Maillard Reaction: Your solution may contain amino acids (e.g., from cell culture media, protein preparations) and is being stored at a temperature that promotes this reaction.Store the solution at a lower temperature (2-8°C). If possible for your application, use a buffer with a pH below 7.0. Consider using components that are free of amino acids if not essential for your experiment.
Caramelization: The solution has been exposed to high temperatures.Avoid heating the solution unless necessary for your protocol. If heating is required, use the lowest effective temperature for the shortest possible duration.
Contamination: Microbial growth can cause discoloration.Filter-sterilize your this compound solution and handle it under aseptic conditions.

Problem 2: The concentration of this compound in my solution is decreasing over time.

Possible Cause Solution
Degradation: As mentioned above, the Maillard reaction and caramelization are the primary degradation pathways.Review your storage and experimental conditions. Refer to the data tables below to understand the expected stability under your specific pH and temperature. Lowering the temperature and pH (if possible) will slow down degradation.
Epimerization: this compound may be converting back to D-fructose.While this is an equilibrium process, minimizing heat exposure can help maintain the desired concentration of this compound.
Incorrect Quantification: Your analytical method may not be accurately measuring the this compound concentration.Calibrate your analytical instrument (e.g., HPLC) with a fresh, high-purity this compound standard. Ensure your method can adequately separate this compound from potential degradation products or its epimer, D-fructose.

Problem 3: Crystals are forming in my this compound solution.

Possible Cause Solution
Supersaturation: The concentration of this compound is above its solubility limit at the storage temperature.Gently warm the solution to redissolve the crystals. If the problem persists, you may need to work with a lower concentration of this compound.
Low Temperature Storage: Solubility decreases at lower temperatures.If you need to store the solution at a low temperature, consider preparing a slightly less concentrated stock solution.
Nucleation Sites: The presence of impurities or scratches on the container can promote crystallization.Use high-purity this compound and clean, smooth storage containers. Filtering the solution can also help remove potential nucleation sites.

Data Presentation

Table 1: Effect of Temperature on the Stability of a 40% (w/w) this compound Solution during Caramelization (pH 6.5) over 24 hours. [2]

Temperature (°C)Residual this compound (%)
60Largely unaltered
80Gradual decrease
10084.1

Table 2: Effect of pH on the Stability of a 40% (w/w) this compound Solution during Caramelization at 100°C over 24 hours. [2]

Initial pHResidual this compound (%) after 8 hours
4.0~95
6.5~90
9.0~80
11.0~60

Table 3: Effect of Temperature on the Stability of a 0.05 M this compound Solution with 0.05 M Glycine (Maillard Reaction) at pH 6.5 over 120 minutes. [2]

Temperature (°C)Residual this compound (%)
60~100
80~95
100~85

Table 4: Effect of pH on the Stability of a 0.05 M this compound Solution with 0.05 M Glycine (Maillard Reaction) at 100°C over 120 minutes. [2]

Initial pHResidual this compound (%)
4.0~90
6.5~85
9.0~70
11.0<10

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This protocol is adapted from a method for monitoring the enzymatic conversion of D-fructose to this compound.

1. Instrumentation and Columns:

  • HPLC system with a Refractive Index Detector (RID).
  • Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Acetonitrile and water (80:20 v/v).
  • The mobile phase should be filtered and degassed before use.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.
  • Injection volume: 10-20 µL.
  • Column temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
  • Detector temperature: Same as column temperature.
  • Run time: Approximately 10 minutes (this compound typically elutes before D-fructose).

4. Standard and Sample Preparation:

  • Prepare a stock solution of high-purity this compound in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05% to 0.5%.
  • Dilute experimental samples to fall within the calibration range.

5. Analysis:

  • Inject the standards to generate a calibration curve.
  • Inject the experimental samples.
  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Instability_Pathways DPsicose This compound in Solution Maillard Maillard Reaction Products (Brown Pigments) DPsicose->Maillard + Amino Acids + Heat Caramelization Caramelization Products (Brown Pigments, Acids) DPsicose->Caramelization + High Heat Epimerization D-Fructose DPsicose->Epimerization <-- Equilibrium --> Troubleshooting_Workflow start Instability Observed (e.g., browning, concentration loss) check_temp Is the solution exposed to heat? start->check_temp check_ph What is the pH of the solution? check_temp->check_ph No reduce_temp Action: Lower storage and processing temperature. check_temp->reduce_temp Yes check_aa Does the solution contain amino acids? check_ph->check_aa Acidic/Neutral adjust_ph Action: Adjust pH to a lower value if possible. check_ph->adjust_ph Alkaline remove_aa Action: Use amino acid-free components if possible. check_aa->remove_aa Yes end Stable Solution check_aa->end No reduce_temp->end adjust_ph->end remove_aa->end

References

D-Psicose Crystallization Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during D-psicose crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the this compound solution for starting crystallization?

A1: To initiate crystallization, the this compound solution should be in a supersaturated state. A concentration of 70% to 85% (g/g) is generally recommended for effective crystal formation.[1]

Q2: What is the role of temperature in this compound crystallization?

A2: Temperature is a critical factor that is used to control the supersaturation of the this compound solution. Typically, the solution is concentrated at a higher temperature (around 60°C to 70°C) and then cooled to induce crystallization.[1] The cooling rate can significantly impact crystal size and yield.

Q3: Should I use seed crystals to initiate this compound crystallization?

A3: Yes, adding this compound seed crystals is a common practice to control the crystallization process. The addition of seeds in a supersaturated solution within the metastable zone promotes the growth of existing crystals rather than the formation of new, smaller crystals.[1][2] A typical amount of seed crystals to add is between 0.01% and 1% (g/g) based on the total amount of this compound in the solution.[1][3]

Q4: Why is the purity of the this compound solution important for crystallization?

A4: Impurities in the this compound solution can inhibit crystal growth and affect the final purity of the crystals. It is recommended to remove impurities through processes like decoloring and desalting using ion exchange resins before attempting crystallization.[1] For optimal results, the this compound content in the solution should be 90% to 95% or higher.[2]

Q5: What is the "metastable zone" and why is it important for this compound crystallization?

A5: The metastable zone is a range of supersaturation where spontaneous crystal nucleation does not occur, but existing crystals can grow.[1][2] Operating within this zone by carefully controlling temperature and concentration allows for the growth of larger, more uniform crystals.

Troubleshooting Guide

Issue 1: this compound solution fails to crystallize.

Possible Cause Troubleshooting Step
Insufficient supersaturationConcentrate the this compound solution to a higher Brix level (80-85%).[2]
Solution is not in the metastable zoneEnsure the temperature and concentration are within the metastable range. This can be achieved by controlled cooling of the supersaturated solution.[1]
Absence of nucleation sitesAdd this compound seed crystals (0.01% to 1% g/g) to induce crystallization.[1][3]
Presence of impuritiesPurify the this compound solution using techniques like ion exchange chromatography to remove substances that may inhibit crystallization.[1]

Issue 2: The resulting this compound crystals are too small.

Possible Cause Troubleshooting Step
Rapid coolingEmploy a slower cooling rate to allow for crystal growth rather than new nucleation. For example, a rate of 0.08°C to 0.31°C per hour has been used.[2]
High degree of supersaturationOperate within the metastable zone to promote the growth of existing seed crystals instead of forming many new small crystals.[2]
Insufficient crystallization timeAllow for a longer crystallization period, for instance, 80 to 120 hours, to enable the crystals to grow larger.[2]

Issue 3: Difficulty in separating this compound crystals from the mother liquor.

Possible Cause Troubleshooting Step
High viscosity of the mother liquorThis is often due to a high concentration of the solution. While a high concentration is needed for crystallization, optimizing the final temperature and crystal size can aid separation.
Fine crystal sizeLarger crystals are easier to separate. Refer to the troubleshooting steps for small crystals to improve crystal size, which will facilitate easier separation by centrifugation.[2]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol focuses on a slow cooling method to achieve high-purity this compound crystals.

  • Preparation of Purified this compound Solution:

    • Start with a this compound solution and pass it through a column with a cation exchange resin, followed by a column with an anion exchange resin to desalt the solution.[1]

    • For further purification, use chromatography with an ion exchange resin containing a calcium active group to achieve a purity of at least 95% (w/w).[1][2]

  • Concentration:

    • Concentrate the purified this compound solution at a temperature of approximately 60°C to 70°C until a concentration of 80 to 85 Brix (%) is reached.[1][2]

  • Crystallization:

    • Transfer the concentrated solution to a crystallizer.

    • Cool the solution from an initial temperature of around 50°C to a final temperature of 35°C.

    • Employ a slow cooling rate, for example, between 0.08°C and 0.30°C per hour.[2]

    • The total crystallization time can range from 50 to 200 hours.[2]

  • Crystal Separation and Drying:

    • Separate the this compound crystals from the mother liquor using a centrifuge.

    • Dry the separated crystals.

Protocol 2: Rapid Cooling and Seeded Crystallization

This protocol utilizes a more rapid initial cooling followed by a seeded crystallization phase.

  • Preparation and Concentration:

    • Prepare and concentrate the this compound solution to 80-85 Brix (%) as described in Protocol 1.

  • Rapid Cooling:

    • Rapidly cool the concentrated solution to a temperature between 30°C and 40°C at a rate of 5°C to 20°C per hour using a heat exchanger.[2][3]

  • Seeding and Crystallization:

    • Introduce the cooled solution into a crystallization device.

    • Add this compound seed crystals in an amount of 10 ppm to 100 ppm (v/v) based on the initial amount of this compound.[2]

    • Maintain the temperature between 30°C and 40°C for the duration of the crystallization, which can be between 80 and 120 hours.[2] To promote crystal growth, consider repeated heating and cooling cycles within this temperature range.[2]

  • Separation and Drying:

    • Separate and dry the crystals as described in Protocol 1.

Quantitative Data Summary

ParameterProtocol 1: Controlled Cooling[2]Protocol 2: Rapid Cooling & Seeding[2][3]
Initial Purity ≥ 95% (w/w)≥ 95% (w/w)
Concentration (Brix) 82.5%80 - 85%
Initial Temperature 50°CN/A (Cooled before seeding)
Final Temperature 35°C30 - 40°C
Cooling Rate 0.08 - 0.30°C / hour5 - 20°C / hour (initial cooling)
Seed Amount Not specified (can be used)10 - 100 ppm (v/v)
Crystallization Time 50 - 200 hours80 - 120 hours
Resulting Purity 97.9 - 98.9% (w/w)≥ 98% (w/w)
Yield 17.2 - 24.5%Not specified

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_post Post-Processing start Crude this compound Solution purification Purification (Decoloring, Desalting via Ion Exchange) start->purification concentration Concentration (60-70°C to 80-85 Brix) purification->concentration cooling Controlled Cooling concentration->cooling seeding Addition of Seed Crystals cooling->seeding growth Crystal Growth (Maintained Temperature) seeding->growth separation Separation (Centrifugation) growth->separation drying Drying separation->drying final_product High-Purity this compound Crystals drying->final_product

Caption: General experimental workflow for this compound crystallization.

troubleshooting_flowchart start Crystallization Issue issue_type What is the primary issue? start->issue_type no_crystals No Crystals Formed issue_type->no_crystals No Formation small_crystals Crystals are Too Small issue_type->small_crystals Poor Quality separation_difficulty Difficult Separation issue_type->separation_difficulty Post-Processing check_concentration Is concentration 70-85%? no_crystals->check_concentration check_cooling_rate Was cooling rate slow? small_crystals->check_cooling_rate improve_crystal_size Improve Crystal Size (See 'Small Crystals' path) separation_difficulty->improve_crystal_size increase_concentration Increase Concentration check_concentration->increase_concentration No check_seeding Were seed crystals used? check_concentration->check_seeding Yes add_seeds Add Seed Crystals (0.01-1% g/g) check_seeding->add_seeds No check_purity Is solution purity >95%? check_seeding->check_purity Yes purify_solution Purify Solution check_purity->purify_solution No slow_cooling Decrease Cooling Rate check_cooling_rate->slow_cooling No check_time Sufficient crystallization time? check_cooling_rate->check_time Yes check_time->improve_crystal_size No increase_time Increase Crystallization Time

Caption: Troubleshooting decision tree for this compound crystallization.

References

Technical Support Center: Scaling Up D-Psicose Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of D-Psicose (also known as D-Allulose) for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for scaling up this compound production?

A1: The most common and scalable method for this compound production is the enzymatic isomerization of D-fructose.[1][2][3] This is typically achieved using enzymes like this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (D-TE).[1][2][3] For larger scale and continuous production, using immobilized enzymes or whole-cell biocatalysts is recommended to enhance enzyme stability and reusability.[1][4][5] Microbial fermentation is an emerging method with high potential for future large-scale, cost-effective production, but it is still largely in the research and development phase.[1][2]

Q2: What is the typical conversion rate of D-fructose to this compound?

A2: The enzymatic conversion of D-fructose to this compound is a reversible reaction, and the equilibrium typically favors D-fructose, leading to conversion rates of around 25-40%.[1][2] However, various strategies can be employed to improve this yield.

Q3: How can I purify this compound from the reaction mixture?

A3: After the enzymatic reaction, the mixture will contain this compound, unreacted D-fructose, and the enzyme. Common purification methods include:

  • Chromatography: Ion-exchange chromatography is effective for separating this compound from D-fructose.[2]

  • Selective Fermentation: Using baker's yeast (Saccharomyces cerevisiae) can selectively remove the remaining D-fructose, as it is fermented by the yeast while this compound is not.[6]

  • Crystallization: After concentrating the purified solution, this compound can be crystallized, often with the addition of a solvent like ethanol.[6]

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is a widely used and reliable method for the quantification of this compound.[7][8][9] Capillary Electrophoresis (CE) has also been shown to be an effective and sensitive method for separating and quantifying this compound in the presence of other sugars like D-fructose and D-glucose.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield (<25%) Thermodynamic equilibrium of the isomerization reaction.[11]- Increase Substrate Concentration: A higher initial D-fructose concentration can shift the equilibrium towards product formation. - Add Borate: Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward. This can significantly increase the conversion yield. - Consider a Multi-Enzyme Cascade System: A redox-driven, two-step biotransformation can achieve a much higher conversion rate (up to 90%) by overcoming the thermodynamic limitations of isomerization.[11]
Enzyme Instability/Loss of Activity Suboptimal reaction conditions (pH, temperature). Proteolysis or denaturation of free enzyme.- Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific epimerase being used (e.g., pH 6.0-8.0, 50-60°C for many DPEases). - Immobilize the Enzyme: Immobilizing the enzyme on a solid support (e.g., alginate beads, resin) or using whole-cell biocatalysts significantly improves thermal and pH stability and allows for reuse.[4] - Add Metal Cofactors: Some epimerases require metal ions like Mn²⁺ or Co²⁺ for optimal activity and stability.[1]
Difficulty in Purifying this compound Inefficient separation of this compound and D-fructose due to their structural similarity.- Optimize Chromatography Conditions: Adjust the mobile phase composition, flow rate, and temperature of your chromatography system. - Employ Selective Fructose Removal: Use baker's yeast to selectively ferment and remove residual D-fructose before final purification steps.[6] - Enzymatic Fructose Removal: A system with immobilized glucose isomerase and glucose oxidase can convert fructose to gluconic acid, which is easily separated by anion exchange resin.
Inaccurate Quantification of this compound Co-elution of sugars in HPLC. Inappropriate analytical method.- Optimize HPLC Method: Use a suitable column (e.g., aminopropyl silane) and mobile phase (e.g., acetonitrile:water) to achieve good resolution between this compound and D-fructose.[7][9] - Use Capillary Electrophoresis (CE): CE can provide excellent resolution for sugar analysis and is a sensitive alternative to HPLC.[10]

Quantitative Data Summary

Table 1: Comparison of this compound Production Methods

Production Method Substrate Key Enzyme(s) Typical Conversion Rate Key Advantages Key Disadvantages References
Enzymatic Isomerization (Free Enzyme) D-FructoseThis compound 3-epimerase (DPEase) / D-tagatose 3-epimerase (D-TE)25-40%Simple setupLow yield, enzyme instability, costly enzyme replacement[1],[2]
Enzymatic Isomerization (Immobilized Enzyme) D-FructoseImmobilized DPEase / D-TE20-30% (single pass), higher with recyclingEnhanced enzyme stability and reusability, suitable for continuous productionLower initial conversion rate compared to free cells, potential mass transfer limitations,[4],
Whole-Cell Biocatalysis D-FructoseRecombinant cells expressing DPEase (e.g., E. coli, B. subtilis)~29%No need for enzyme purification, cost-effectiveLower conversion than free enzyme, potential for side reactions[4]
Multi-Enzyme Cascade System D-FructoseDPEase, Ribitol 2-dehydrogenase, Formate dehydrogenase, NADH oxidaseUp to 90%Overcomes thermodynamic equilibrium, high theoretical conversionMore complex system with multiple enzymes and cofactors[11]
Microbial Fermentation D-Glucose, D-Fructose, and other carbon sourcesGenetically engineered E. coliUnder developmentPotential for high yield and low cost from inexpensive substratesNot yet at industrial production scale, requires extensive metabolic engineering[1],[2]

Experimental Protocols

Protocol 1: Enzymatic Production of this compound using Immobilized this compound 3-epimerase (DPEase)

This protocol describes a general procedure for the production of this compound using an immobilized epimerase, a common method for enhancing enzyme stability and enabling continuous production.

1. Enzyme Immobilization:

  • Objective: To immobilize the DPEase onto a solid support.

  • Materials: Purified DPEase, sodium alginate solution (2% w/v), calcium chloride solution (0.2 M).

  • Procedure:

    • Mix the purified DPEase solution with the sodium alginate solution.

    • Extrude the mixture dropwise into the calcium chloride solution with gentle stirring.

    • Allow the resulting Ca-alginate beads containing the immobilized enzyme to harden for at least 1 hour.

    • Wash the beads with buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove excess calcium chloride and unbound enzyme.

2. Enzymatic Reaction:

  • Objective: To convert D-fructose to this compound using the immobilized enzyme.

  • Materials: Immobilized DPEase beads, D-fructose solution (e.g., 50% w/v in 50 mM Tris-HCl buffer, pH 7.5), 1 mM MnCl₂.

  • Procedure:

    • Pack the immobilized DPEase beads into a column.

    • Equilibrate the column by passing the reaction buffer through it.

    • Continuously pump the D-fructose substrate solution through the column at a controlled flow rate and temperature (e.g., 55°C).

    • Collect the effluent from the column, which will contain a mixture of this compound and unreacted D-fructose.

3. Product Analysis:

  • Objective: To quantify the amount of this compound produced.

  • Method: Analyze the collected effluent using HPLC with a refractive index detector (RID).

  • HPLC Conditions (Example):

    • Column: Amino-propyl silane column.[7][9]

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).[7][9]

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detector: Refractive Index Detector (RID).

Protocol 2: Purification of this compound using Selective Fermentation

This protocol outlines the removal of residual D-fructose from the reaction mixture using baker's yeast.

  • Objective: To selectively remove D-fructose from the product mixture.

  • Materials: Reaction mixture containing this compound and D-fructose, baker's yeast (Saccharomyces cerevisiae), sterile water.

  • Procedure:

    • Adjust the pH of the reaction mixture to a range suitable for yeast fermentation (e.g., pH 4.5-5.5).

    • Inoculate the mixture with an appropriate amount of baker's yeast.

    • Incubate the mixture under conditions that promote fermentation (e.g., 30°C) with gentle agitation.

    • Monitor the D-fructose concentration periodically using HPLC or a glucose/fructose assay kit.

    • Once the D-fructose is consumed, centrifuge the mixture to pellet the yeast cells.

    • Collect the supernatant containing the purified this compound.

    • The supernatant can then be further concentrated and crystallized.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways relevant to metabolic diseases, making it a molecule of interest for preclinical studies.

D_Psicose_Signaling cluster_inflammation Inflammatory Response cluster_insulin Insulin Signaling cluster_mapk MAPK Signaling (in specific contexts) TNFa TNF-α IKK IKKα/β TNFa->IKK activates NFkB NF-κB IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory induces DPsicose_Inflam This compound DPsicose_Inflam->NFkB inhibits Insulin Insulin IRS1 IRS1 Insulin->IRS1 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 DPsicose_Insulin This compound DPsicose_Insulin->IRS1 upregulates DPsicose_Insulin->PI3K upregulates DPsicose_Insulin->Akt upregulates OxidativeStress Oxidative Stress (e.g., H₂O₂) JNK JNK OxidativeStress->JNK DPsicose_MAPK This compound DPsicose_MAPK->JNK activates p38 p38 DPsicose_MAPK->p38 activates ERK ERK DPsicose_MAPK->ERK activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis ERK->Apoptosis

Caption: Key signaling pathways modulated by this compound in preclinical models.

Experimental Workflow for this compound Production and Purification

The following diagram illustrates a typical workflow for the production and purification of this compound for preclinical studies.

DPiscose_Workflow Substrate D-Fructose Substrate Preparation Bioreactor Continuous Bioreactor (Packed-Bed Column) Substrate->Bioreactor Immobilization Enzyme Immobilization (e.g., DPEase) Immobilization->Bioreactor Reaction_Mix Reaction Mixture (this compound & D-Fructose) Bioreactor->Reaction_Mix QC_Analysis QC Analysis (HPLC, CE) Bioreactor->QC_Analysis Fructose_Removal Fructose Removal (e.g., Yeast Fermentation) Reaction_Mix->Fructose_Removal Reaction_Mix->QC_Analysis Purified_Psicose Purified this compound Solution Fructose_Removal->Purified_Psicose Concentration Concentration (Evaporation) Purified_Psicose->Concentration Crystallization Crystallization (with Ethanol) Concentration->Crystallization Final_Product High-Purity This compound Crystals Crystallization->Final_Product Final_Product->QC_Analysis

Caption: General experimental workflow for this compound production and purification.

References

Technical Support Center: D-psicose 3-epimerase Immobilization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-psicose 3-epimerase (DPEase) immobilization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of immobilized DPEase.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of immobilizing this compound 3-epimerase?

Immobilizing this compound 3-epimerase (DPEase) offers several key advantages over using the free enzyme in solution. Primarily, immobilization enhances the enzyme's stability, particularly its resistance to changes in temperature and pH.[1][2] This increased stability allows for reactions to be carried out under a wider range of conditions. Furthermore, immobilized enzymes can be easily separated from the reaction mixture, which simplifies the product purification process and allows for the enzyme to be reused across multiple reaction cycles.[1][3] This reusability can significantly lower production costs.[3] Some immobilization techniques have also been shown to enhance the catalytic activity of DPEase compared to its free form.[1][2]

Q2: Which immobilization techniques are commonly used for this compound 3-epimerase?

Several techniques have been successfully employed for the immobilization of this compound 3-epimerase. Common methods include:

  • Covalent Attachment: This method involves forming stable covalent bonds between the enzyme and a support material. One example is the use of amino-epoxide supports, which can involve a multi-step process of ion exchange, covalent binding, crosslinking with agents like glutaraldehyde, and a final blocking step.[4][5]

  • Biomineralization (Hybrid Nanoflowers): This technique involves the formation of hybrid organic-inorganic nanoflowers. DPEase acts as the organic component, and a metal phosphate, such as cobalt phosphate, serves as the inorganic component.[1][2]

  • Immobilization on Artificial Oil Bodies (AOBs): In this approach, DPEase is fused with oleosin, a structural protein found in seed oil bodies. This fusion protein is then reconstituted into artificial oil bodies, achieving simultaneous purification, refolding, and immobilization.[3]

  • Entrapment: Whole recombinant cells expressing DPEase can be immobilized by entrapment within a porous matrix, such as calcium alginate gel beads.[6]

  • Adsorption: DPEase can be physically adsorbed onto various carriers, such as Duolite A568 beads.[7]

Q3: How does immobilization affect the optimal pH and temperature of this compound 3-epimerase?

The process of immobilization can alter the optimal operating conditions for this compound 3-epimerase.

  • pH: The optimal pH can either increase or decrease depending on the immobilization method and the support material used. For instance, immobilization on artificial oil bodies has been shown to decrease the optimal pH of the enzyme.[3] Conversely, when immobilized on Duolite A568 beads in the presence of borate, the maximal activity was observed at a higher pH (pH 9.0) compared to the free enzyme.[7] Immobilization in the form of a nanoflower has been reported to shift the optimal pH to 8.5.[1][2]

  • Temperature: Generally, immobilization tends to increase the optimal temperature for DPEase activity. For example, immobilization on an amino-epoxide support increased the optimal reaction temperature by 5°C.[4] Similarly, immobilization on artificial oil bodies also resulted in an increased optimal temperature.[3] However, in some cases, such as with the DPEase-nanoflower, the optimal temperature remained the same as the free enzyme (60°C), but the immobilized enzyme exhibited significantly higher thermal stability over a broader temperature range.[1]

Q4: Can immobilized this compound 3-epimerase be reused?

Yes, a significant advantage of immobilization is the ability to reuse the enzyme. The reusability of immobilized DPEase has been demonstrated with various techniques:

  • DPEase-nanoflowers have been shown to retain about 90% of their initial activity after six reaction cycles.[1]

  • Artificial oil body-immobilized DPEase retained over 50% of its initial activity after five cycles.[3]

  • Whole recombinant Bacillus subtilis cells immobilized in Ca-alginate gel beads could be recycled for at least six batches.[6]

Troubleshooting Guides

Issue 1: Low Enzyme Activity After Immobilization

Possible Causes:

  • Enzyme Denaturation: The immobilization process itself, including the chemicals and conditions used, may have caused the enzyme to denature.

  • Incorrect Immobilization Conditions: Factors such as enzyme load, temperature, pH, and the concentration of crosslinking agents during immobilization can significantly impact the final activity.[4] For example, using an excessive concentration of glutaraldehyde for crosslinking can negatively affect enzyme activity.

  • Mass Transfer Limitations: The support material may hinder the substrate's access to the enzyme's active site or the product's diffusion away from it.

  • Suboptimal Assay Conditions: The optimal pH and temperature of the enzyme may have shifted after immobilization.[3][4] Using the assay conditions for the free enzyme may result in lower apparent activity.

Solutions:

  • Optimize Immobilization Parameters: Systematically vary the enzyme dosage, incubation time, temperature, and pH during the immobilization process to find the optimal conditions for activity recovery.[4]

  • Adjust Crosslinker Concentration: If using a crosslinking agent like glutaraldehyde, test a range of concentrations to find the balance between stable immobilization and retained enzyme activity.

  • Re-evaluate Optimal Reaction Conditions: Determine the new optimal pH and temperature for the immobilized enzyme by assaying its activity over a range of pH values and temperatures.[1][4]

  • Choose a Different Support Material: If mass transfer limitations are suspected, consider using a support with a larger pore size or a different surface chemistry.

Issue 2: Poor Reusability and Stability of Immobilized Enzyme

Possible Causes:

  • Enzyme Leaching: The enzyme may not be securely attached to the support and could be detaching during the reaction or washing steps. This is more common with physical adsorption methods.

  • Mechanical Instability of the Support: The support material itself may be degrading under the reaction or washing conditions.

  • Enzyme Inactivation Over Time: Even with enhanced stability, the immobilized enzyme can still be inactivated by prolonged exposure to harsh reaction conditions.

Solutions:

  • Strengthen Enzyme Attachment: If using covalent binding, ensure that the reaction conditions are optimal for bond formation. Consider adding a crosslinking step with an agent like glutaraldehyde to create more robust attachments.[4]

  • Select a Robust Support Material: Choose a support material that is chemically and mechanically stable under your experimental conditions.

  • Optimize Reaction and Storage Conditions: Even for immobilized enzymes, it is crucial to operate within their stable pH and temperature range to maximize their operational lifespan. Store the immobilized enzyme in an appropriate buffer and at a recommended temperature when not in use.

  • Consider a Different Immobilization Strategy: If leaching remains an issue, consider switching from physical adsorption to a covalent binding or entrapment method for a more permanent attachment.

Data Presentation

Table 1: Comparison of Free and Immobilized this compound 3-epimerase Properties

PropertyFree DPEaseImmobilized DPEase (Amino-Epoxide Support)[4]Immobilized DPEase (Nanoflower)[1][2]Immobilized DPEase (Artificial Oil Bodies)[3]Immobilized DPEase (Duolite A568)[7]
Optimal pH 7.5 - 8.0~7.58.5Decreased from free enzyme9.0 (with borate)
Optimal Temperature 50°C - 60°C55°C60°CIncreased from free enzyme55°C (with borate)
Thermal Stability Residual activity of 12.5% after 2h at 60°CResidual activity of 40.9-52.3% after 2h at 60°CEnhanced thermal stabilitySimilar to free enzymeHalf-life increased 4.2-fold at 50°C (with borate)
Reusability Not applicableNot specified~90% activity after 6 cycles>50% activity after 5 cyclesNot specified
Specific Activity 5.0 U/mg103.5 - 138.8 U/g support36.2 U/mgNot specifiedNot specified

Experimental Protocols

Protocol 1: Immobilization of this compound 3-epimerase on Amino-Epoxide Support [4]

This protocol is based on the method described for immobilization on ReliZyme HFA403/M.

  • Ion Exchange:

    • Suspend the amino-epoxide support in a buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).

    • Add the DPEase solution to the support suspension. The optimal enzyme load should be determined experimentally (e.g., starting with 200 U/g of support).

    • Incubate at a controlled temperature (e.g., 20°C) with gentle agitation for a specified time (e.g., 8 hours) to allow for ionic binding of the enzyme to the support.

  • Covalent Binding:

    • Continue the incubation from the previous step for an extended period (e.g., an additional 12 hours) to facilitate the formation of covalent bonds between the enzyme and the epoxide groups on the support.

  • Glutaraldehyde Crosslinking:

    • After the covalent binding step, add glutaraldehyde to the suspension to a final concentration that has been optimized (e.g., 0.005-0.1%).

    • Incubate for a defined period (e.g., 1 hour) to crosslink the enzyme molecules, further stabilizing the immobilized preparation.

  • Blocking (Optional but Recommended):

    • To block any remaining reactive epoxy groups on the support, add a blocking agent such as glycine.

    • Incubate for an extended period (e.g., 16 hours).

  • Washing and Storage:

    • Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme and reagents.

    • Store the immobilized DPEase in an appropriate buffer at 4°C until use.

Protocol 2: this compound 3-epimerase Activity Assay [8][9][10]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0).

    • Prepare a substrate solution of D-fructose in the reaction buffer (e.g., 1.0% w/v).

    • If the enzyme requires a cofactor, add it to the reaction mixture (e.g., 1 mM Mn²⁺).

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the specific DPEase being used (e.g., 50°C for the free enzyme, or the determined optimum for the immobilized form).

    • Add a known amount of free or immobilized DPEase to initiate the reaction.

    • Incubate the reaction for a specific time (e.g., 5-10 minutes), ensuring that the reaction is within the linear range.

  • Reaction Termination:

    • Stop the reaction by boiling the mixture at 100°C for a few minutes to denature the enzyme.

  • Product Quantification:

    • Quantify the amount of this compound produced using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified reaction conditions.

Visualizations

Immobilization_Workflow cluster_prep Preparation cluster_process Immobilization Process cluster_final Final Product & Analysis Enzyme DPEase Solution Binding Binding Step (Adsorption, Covalent, etc.) Enzyme->Binding Support Support Material Support->Binding Washing Washing Step Binding->Washing Crosslinking Crosslinking (Optional) Binding->Crosslinking Optional Immobilized_Enzyme Immobilized DPEase Washing->Immobilized_Enzyme Crosslinking->Washing Activity_Assay Activity Assay Immobilized_Enzyme->Activity_Assay

Caption: General workflow for the immobilization of this compound 3-epimerase.

Troubleshooting_Low_Activity Start Low Immobilized Enzyme Activity Check_Conditions Were immobilization conditions (pH, temp, load) optimized? Start->Check_Conditions Optimize_Immobilization Optimize immobilization parameters Check_Conditions->Optimize_Immobilization No Check_Assay Did you re-evaluate optimal assay conditions (pH, temp)? Check_Conditions->Check_Assay Yes Optimize_Immobilization->Check_Assay Reoptimize_Assay Determine new optimal reaction conditions Check_Assay->Reoptimize_Assay No Check_Support Is mass transfer a potential issue? Check_Assay->Check_Support Yes Reoptimize_Assay->Check_Support Change_Support Consider a different support material Check_Support->Change_Support Yes Success Activity Improved Check_Support->Success No Change_Support->Success

Caption: Troubleshooting guide for low activity of immobilized this compound 3-epimerase.

References

Technical Support Center: Co-factor Regeneration in Enzymatic D-Psicose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the enzymatic production of D-psicose.

Frequently Asked Questions (FAQs)

Q1: What co-factor is required for this compound 3-epimerase (DPEase) in the conversion of D-fructose to this compound?

A: A common point of clarification is that this compound 3-epimerase (DPEase), and its related enzyme D-tagatose 3-epimerase (DTEase), which are primarily used for the conversion of D-fructose to this compound, are cofactor-independent enzymes.[1] They do not require co-factors such as NAD+/NADH or NADP+/NADPH for their catalytic activity. However, some DPEases may require metal ions, such as Mn2+ or Co2+, for optimal activity and stability.[1][2][3]

Q2: If DPEase is co-factor independent, why is co-factor regeneration relevant in the context of this compound production?

A: While the direct epimerization of D-fructose to this compound does not require a co-factor, co-factor regeneration becomes crucial in multi-enzyme cascade reactions or when producing this compound from alternative substrates. For instance, if this compound production starts from D-glucose, it involves the action of enzymes like xylose isomerase.[2] In more complex biosynthetic pathways involving oxidoreductases to produce precursor sugars, co-factors like NAD(P)H are essential, and their regeneration is necessary for process efficiency and cost-effectiveness.[4][5]

Q3: What are the common methods for regenerating NAD(P)H in enzymatic reactions?

A: There are several established methods for in situ co-factor regeneration. The most common is the enzyme-coupled method, where a second enzyme-substrate system is used to regenerate the co-factor. A popular system is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. Another example is formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide, reducing NAD+ to NADH.[6][7] Other methods include electrochemical, photochemical, and whole-cell regeneration systems.[6][8]

Q4: What is the typical conversion yield of D-fructose to this compound?

A: The enzymatic epimerization of D-fructose to this compound is a reversible reaction. The equilibrium ratio typically favors D-fructose. Conversion yields are generally in the range of 25-33% under optimal conditions.[1][9][10]

Q5: What factors can inhibit the activity of this compound 3-epimerase?

A: Enzyme activity can be inhibited by factors such as suboptimal pH and temperature. The presence of certain metal ions can also inhibit activity. Additionally, product inhibition may occur at high concentrations of this compound. For immobilized enzymes, mass transfer limitations can also reduce the apparent activity.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No this compound Production Incorrect buffer pH or temperature.Verify that the reaction pH and temperature are within the optimal range for the specific DPEase used (typically pH 7.5-9.0 and 40-70°C).[3]
Inactive enzyme due to improper storage or handling.Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with known active enzyme.[11][12]
Absence of required metal ions.Check the enzyme's specific requirements for metal ion co-factors (e.g., Co2+, Mn2+) and add them to the reaction buffer at the optimal concentration.[2][3]
Substrate concentration is too high or too low.Optimize the D-fructose concentration. Very high concentrations can sometimes lead to substrate inhibition.
Reaction Stops Prematurely Enzyme instability under reaction conditions.The half-life of DPEase can decrease significantly at higher temperatures.[1] Consider using an immobilized enzyme for improved stability or operating at a slightly lower temperature for a longer duration.
Product inhibition.As this compound is formed, it can inhibit the forward reaction. Consider downstream processing to remove this compound as it is formed in a continuous reactor setup.
Inconsistent Results Between Batches Inconsistent preparation of reagents.Ensure all buffers, substrates, and enzyme solutions are prepared fresh and accurately. Use calibrated pipettes for all measurements.[13][14]
Evaporation in small-volume assays.If using microplates, ensure they are properly sealed or use a temperature-controlled plate reader to minimize evaporation, especially in outer wells.[11]
(For multi-enzyme systems) Low yield despite active DPEase Inefficient co-factor regeneration.If using a coupled enzyme system for co-factor regeneration, ensure the regeneration enzyme and its substrate are not limiting. Check the activity of the regeneration enzyme independently.
Co-factor degradation.NAD(P)H can be unstable. Prepare co-factor solutions fresh and keep them on ice. Ensure the reaction pH is not detrimental to co-factor stability.
Incompatibility between reaction conditions for different enzymes.The optimal pH and temperature may differ between your primary and regeneration enzymes. Find a compromise condition or consider a whole-cell biocatalyst approach where the cellular environment can buffer these differences.[15]

Quantitative Data

Table 1: Reaction Conditions and Yields for this compound Production

Enzyme SourceSubstrateTemperature (°C)pHMetal IonConversion Yield (%)Reference
Agrobacterium tumefaciens DPEaseD-Fructose508.0Mn2+32.9[1]
Sinorhizobium sp. (whole cells)D-Fructose408.5-~5.3 (from 70% fructose)[16]
Recombinant E. coli expressing A. tumefaciens DPEaseD-Fructose608.5-33[9]
Immobilized D-tagatose 3-epimeraseD-Fructose457.0-25[10]
Dual enzyme system (E. coli expressing xylose isomerase and DPEase)D-Glucose507.5Co2+, Mg2+10 (from D-glucose)[2]

Table 2: Comparison of Common Enzymatic NAD(P)H Regeneration Systems

Regeneration EnzymeCo-substrateProductCo-factor RegeneratedAdvantagesDisadvantages
Glucose Dehydrogenase (GDH)D-GlucoseGluconolactoneNAD(P)HHigh efficiency, readily available substrate.Product can lower pH; potential for substrate/product interference.
Formate Dehydrogenase (FDH)FormateCO2NADHGaseous product is easily removed, driving the reaction forward.FDH can have lower stability; only regenerates NADH.
Alcohol Dehydrogenase (ADH)IsopropanolAcetoneNAD(P)HInexpensive co-substrate.Organic solvent may affect primary enzyme stability; product can be inhibitory.

Experimental Protocols

Protocol 1: Enzymatic Production of this compound from D-Fructose

  • Enzyme Preparation: Prepare a solution of this compound 3-epimerase (e.g., from A. tumefaciens) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The optimal enzyme concentration should be determined empirically.

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the substrate solution containing D-fructose (e.g., 700 g/L) in the same buffer. If required by the specific enzyme, add the necessary metal ion co-factor (e.g., 1 mM MnCl2).

  • Initiate Reaction: Pre-heat the substrate solution to the optimal temperature (e.g., 50°C). Add the enzyme solution to the substrate mixture to initiate the reaction.

  • Incubation: Maintain the reaction at the optimal temperature and pH with gentle agitation.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture. Stop the enzymatic reaction in the samples (e.g., by boiling for 10 minutes). Analyze the samples for D-fructose and this compound content using High-Performance Liquid Chromatography (HPLC).

  • Termination and Product Recovery: Once the reaction reaches equilibrium (typically after 60-120 minutes), terminate the reaction by heat inactivation of the enzyme. The this compound can then be purified from the remaining D-fructose using chromatographic methods.

Protocol 2: General Protocol for a GDH-Coupled NADPH Regeneration System

  • Reaction Components:

    • Primary enzyme and its substrate.

    • Glucose Dehydrogenase (GDH).

    • NADP+ (catalytic amount, e.g., 0.1-1 mM).

    • D-Glucose (stoichiometric excess, e.g., 1.1 equivalents to the primary substrate).

    • Buffer at optimal pH for both enzymes.

  • Reaction Setup: In a reaction vessel, combine the buffer, primary substrate, D-glucose, and NADP+.

  • Initiation: Add both the primary enzyme and glucose dehydrogenase to the reaction mixture to start the conversion and regeneration cycle.

  • Monitoring: Monitor the consumption of the primary substrate and the formation of the final product via methods like HPLC or spectrophotometry. Simultaneously, the regeneration of NADPH can be monitored by measuring the absorbance at 340 nm.

  • Troubleshooting: If the primary reaction stalls, check the activity of GDH in a separate assay to ensure the regeneration system is functional. Also, verify that the pH is not dropping due to the formation of gluconolactone; adjust if necessary.

Visualizations

D_Psicose_Production cluster_reaction Cofactor-Independent Epimerization D-Fructose D-Fructose D-Psicose_3-Epimerase D-Psicose_3-Epimerase D-Fructose->D-Psicose_3-Epimerase Substrate This compound This compound D-Psicose_3-Epimerase->this compound Product Cofactor_Regeneration_System cluster_primary Primary Reaction cluster_regeneration Co-factor Regeneration Cycle Substrate_A Substrate_A Oxidoreductase Oxidoreductase Substrate_A->Oxidoreductase Product_B Product_B Oxidoreductase->Product_B NADPH NADPH Oxidoreductase->NADPH Consumed D-Glucose D-Glucose GDH Glucose Dehydrogenase D-Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADP+ NADP+ GDH->NADP+ Regenerated NADP+->Oxidoreductase NADPH->GDH

References

By-product formation in D-psicose synthesis and removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-psicose.

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for this compound synthesis?

A1: The most common enzymes are this compound 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase).[1][2][3] These enzymes catalyze the reversible epimerization of D-fructose at the C-3 position to produce this compound (also known as D-allulose).[1][4][5]

Q2: What is the main by-product in this compound synthesis?

A2: The primary by-product is unreacted D-fructose. Due to the reversible nature of the enzymatic reaction, the final mixture is an equilibrium of D-fructose and this compound.[1][6]

Q3: Are there other potential by-products I should be aware of?

A3: Yes, other by-products can form through two main routes:

  • Enzymatic side reactions: Some epimerases have a broad substrate specificity and can convert D-fructose or this compound into other sugars like D-tagatose, D-sorbose, D-ribulose, and D-xylulose, though typically at a much lower rate.[1]

  • Non-enzymatic browning: At the optimal pH (often neutral to alkaline) and temperature for the enzymatic reaction, non-enzymatic browning (Maillard reaction) can occur, leading to the formation of colored compounds and a reduction in the yield of this compound.[7][8]

Q4: What methods can be used to remove D-fructose and other by-products?

A4: Several methods are available for the purification of this compound:

  • Simulated Moving Bed (SMB) Chromatography: This is a highly efficient method for separating this compound from D-fructose on an industrial scale, achieving high purity and yield.[9][10]

  • Ion-Exchange Chromatography: This method is also effective for separating the two sugars.[9][10]

  • Enzymatic Fructose Removal: This involves using other enzymes to convert the remaining D-fructose into a different compound that is easier to separate.

  • Crystallization: This can be used as a final step to obtain highly purified this compound.

Q5: How can I monitor the progress of my this compound synthesis reaction?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction. It allows for the quantification of this compound, D-fructose, and other potential sugar by-products.[11]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Thermodynamic Equilibrium The conversion of D-fructose to this compound is a reversible reaction that reaches an equilibrium, typically with a conversion rate of around 30-40%. To shift the equilibrium towards this compound, consider adding borate to the reaction mixture. Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward.[12]
Suboptimal Reaction Conditions Ensure the pH, temperature, and concentration of metal cofactors (e.g., Mn²⁺ or Co²⁺ for some DPEases) are optimal for your specific enzyme.[1][13][14] Refer to the enzyme's specification sheet or relevant literature.
Enzyme Inactivation The enzyme may have lost activity due to improper storage or handling. Verify the enzyme's activity with a standard assay. High temperatures or non-optimal pH can also lead to enzyme denaturation.[1][13][15]
Insufficient Reaction Time The reaction may not have reached equilibrium. Monitor the reaction over time using HPLC to determine the optimal reaction duration.
Issue 2: Presence of Unexpected Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Enzyme Promiscuity Your enzyme may have a broad substrate specificity, leading to the formation of other epimers. Check the literature for the known substrate specificity of your enzyme. If this is an issue, you may need to source a more specific enzyme or optimize your purification process to remove these by-products.[1]
Non-Enzymatic Browning The presence of brown coloration in your sample and broad, poorly defined peaks in the later part of your chromatogram can indicate non-enzymatic browning. This is more likely to occur at higher pH and temperatures.[7][8] Consider running the reaction at a lower temperature or using an enzyme with a more acidic pH optimum if available.[16]
Contamination Your substrate or buffer components may be contaminated. Ensure you are using high-purity reagents.
Issue 3: Difficulty in Purifying this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Chromatographic Separation Optimize your chromatography method. For SMB, adjust the flow rates and switching times.[9][10] For ion-exchange chromatography, optimize the gradient and resin type.
Co-elution of By-products If minor by-products are co-eluting with this compound, a different chromatographic method or a multi-step purification strategy may be necessary.
Presence of Proteins and Salts Before chromatographic separation, it is crucial to remove proteins and salts from the reaction mixture through a deashing process.[9][10]

Quantitative Data Tables

Table 1: Kinetic Parameters of this compound 3-Epimerases (DPEases) from Various Sources

Enzyme Source Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹) Reference
Agrobacterium tumefaciensD-fructose---[1]
This compound344,900144[1]
Iocasia fonsfrigidaeD-fructose21.3112.820.60[17]
Pichia pastoris (recombinant)D-fructose--1.39 (mL s⁻¹ mg⁻¹)[18]
Dorea sp. CAG317D-fructose--199 (mM⁻¹ min⁻¹)[16]
This compound--412 (mM⁻¹ min⁻¹)[16]

Table 2: Optimal Reaction Conditions for this compound 3-Epimerases

Enzyme Source Optimal pH Optimal Temperature (°C) Required Cofactor Reference
Agrobacterium tumefaciens8.050Mn²⁺[1]
Clostridium cellulolyticum H108.055-[17]
Clostridium bolteae6.555-[17]
Rhodobacter sphaeroides9.040-[17]
Dorea sp. CAG3176.070Co²⁺[16]

Table 3: Performance of this compound Purification Methods

Method Stationary Phase/Resin Purity (%) Yield (%) Reference
Simulated Moving Bed (SMB)Dowex 50WX4-Ca²⁺99.3697.46[9][10]

Experimental Protocols

Protocol 1: Enzyme Assay for this compound 3-Epimerase
  • Prepare the reaction mixture: In a microcentrifuge tube, combine 50 mM EPPS buffer (pH 8.0), 1.0% (w/v) D-fructose, and 1 mM MnCl₂.[1]

  • Pre-incubate: Equilibrate the reaction mixture at 50°C for 5 minutes.

  • Initiate the reaction: Add the this compound 3-epimerase solution to the reaction mixture to a final concentration of 0.04 U/mL.

  • Incubate: Incubate the reaction at 50°C for 5 minutes.

  • Stop the reaction: Terminate the reaction by boiling the mixture at 100°C for 5 minutes.

  • Analyze the product: Centrifuge the sample to pellet the denatured enzyme. Analyze the supernatant for this compound concentration using HPLC.

  • Define one unit of activity: One unit (U) of this compound 3-epimerase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[1]

Protocol 2: HPLC Analysis of this compound and D-Fructose
  • HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).

  • Column: Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile and water (80:20 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

  • Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare standard solutions of this compound and D-fructose at various concentrations (e.g., 0.05% to 0.5%) to generate a standard curve for quantification.[11]

Visual Diagrams

D_Psicose_Synthesis_Workflow cluster_reaction Enzymatic Conversion cluster_purification Purification Fructose D-Fructose Psicose This compound Fructose->Psicose this compound 3-Epimerase ReactionMix Reaction Mixture (Psicose + Fructose) Deashing Deashing (Protein/Salt Removal) ReactionMix->Deashing Chromatography Chromatography (e.g., SMB) Deashing->Chromatography Crystallization Crystallization Chromatography->Crystallization PurePsicose Pure this compound Crystallization->PurePsicose

Caption: Overall workflow for this compound synthesis and purification.

Troubleshooting_Low_Yield Start Low this compound Yield Equilibrium Is conversion ~30-40%? Start->Equilibrium CheckConditions Are reaction conditions (pH, Temp, Cofactors) optimal? Equilibrium->CheckConditions No SolutionEquilibrium At equilibrium. Consider adding borate to shift reaction. Equilibrium->SolutionEquilibrium Yes CheckEnzyme Is enzyme active? CheckConditions->CheckEnzyme Yes SolutionConditions Optimize reaction conditions based on enzyme specifications. CheckConditions->SolutionConditions No SolutionEnzyme Use fresh, properly stored enzyme. Verify activity with assay. CheckEnzyme->SolutionEnzyme No End Yield Improved CheckEnzyme->End Yes

References

Technical Support Center: Enhancing D-psicose 3-epimerase Thermostability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermostability of D-psicose 3-epimerase (DPEase). This compound, a low-calorie sugar substitute, is produced from D-fructose through the action of DPEase, but the enzyme's industrial application is often limited by its poor thermal stability.[1][2] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data from successful thermostability enhancement studies.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for improving the thermostability of this compound 3-epimerase?

A1: The primary strategies for enhancing the thermostability of this compound 3-epimerase involve protein engineering techniques. These can be broadly categorized as:

  • Rational Design: This approach uses knowledge of the protein's structure and function to predict and introduce specific mutations that are expected to increase stability. A common rational design strategy is the introduction of new disulfide bridges to rigidify the protein structure.[1][3] Molecular dynamics simulations can help identify potential sites for these bridges.[1][3]

  • Directed Evolution (Random Mutagenesis): This method involves creating a large library of random mutations throughout the gene encoding the enzyme. Techniques like error-prone PCR are used for this purpose.[4][5] The resulting mutant library is then screened for variants with improved thermostability.[4]

  • Site-Directed Mutagenesis: This technique is used to create specific changes at defined positions in the amino acid sequence.[6] It is often used to combine beneficial mutations identified through random mutagenesis or to test hypotheses generated from rational design.[4][7]

Q2: Which specific mutations have been shown to increase the thermostability of this compound 3-epimerase?

A2: Several studies have identified specific single and multiple mutations that significantly enhance the thermostability of DPEase from different organisms. Notable examples include:

  • For DPEase from Agrobacterium tumefaciens: The single mutations I33L and S213C, and particularly the double mutant I33L/S213C, have shown substantial improvements in optimal temperature, half-life, and melting temperature (Tm).[4][7][8]

  • For DPEase from Clostridium bolteae: The introduction of disulfide bridges through mutations such as D90C-A93C, C175-A209C, and A207C-A243C has led to a significant increase in the enzyme's half-life at elevated temperatures.[1][2][3][9] Single mutations like Y68I and G109P have also been effective.[10]

Q3: How is the thermostability of this compound 3-epimerase measured and quantified?

A3: The thermostability of DPEase is typically assessed using several key parameters:

  • Optimal Temperature: This is the temperature at which the enzyme exhibits maximum activity. An increase in the optimal temperature is an indicator of improved thermostability.[1][4][10]

  • Half-life (t1/2): This is the time required for the enzyme to lose 50% of its initial activity when incubated at a specific, elevated temperature. A longer half-life indicates greater stability.[1][2][4]

  • Melting Temperature (Tm): This is the temperature at which 50% of the enzyme is unfolded. It is often determined using techniques like differential scanning fluorometry (DSF) or circular dichroism (CD) spectroscopy.[4][10][11] A higher Tm value signifies a more stable protein.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant improvement in thermostability after site-directed mutagenesis. The selected mutation site may not be critical for thermostability. The introduced amino acid may not form stabilizing interactions.Perform a more thorough structural analysis (if a 3D structure is available) to identify key regions for stabilization, such as the protein core, subunit interfaces, or flexible loops. Consider introducing proline residues in loops or creating salt bridges on the surface.
Loss of enzyme activity in the stabilized mutant. The mutation, while stabilizing, may have negatively impacted the active site geometry or substrate binding.Focus on mutations distant from the active site. If a stabilizing mutation near the active site is desired, choose amino acid substitutions with similar physicochemical properties to the original residue. Screen for both activity and stability simultaneously.
Low expression levels of the mutant protein. The mutation may have led to protein misfolding or aggregation, impacting soluble expression.Optimize expression conditions (e.g., lower temperature, different host strain, use of chaperones). Test different mutations at the same site with more conservative amino acid changes.
Inconsistent results in thermostability assays. Inaccurate protein concentration determination. Presence of interfering substances in the enzyme preparation. Instability of the substrate at high temperatures.Ensure accurate protein quantification using a reliable method (e.g., Bradford, BCA). Purify the enzyme to homogeneity. Run control experiments to check for substrate degradation at the assay temperature.

Data on Thermostable this compound 3-epimerase Variants

The following tables summarize quantitative data from key studies on improving DPEase thermostability.

Table 1: Thermostability of this compound 3-epimerase Variants from Agrobacterium tumefaciens [4][7][8]

Enzyme VariantOptimal Temperature (°C)Half-life at 50°C (min)Melting Temperature (Tm) (°C)
Wild-Type506355.4
S213C52.520858.5
I33L5545459.7
I33L/S213C57.5188463.0

Table 2: Thermostability of this compound 3-epimerase Variants from Clostridium bolteae [1][2][9]

Enzyme VariantOptimal Temperature (°C)Half-life at 55°C (hours)
Wild-Type550.37
D90C-A93C65~4.4
C175-A209C65~4.5
A207C-A243C65~4.0

Table 3: Kinetic Parameters of this compound 3-epimerase Variants from Clostridium bolteae (with 1 mM Co²⁺) [10]

Enzyme VariantKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Wild-Type75.327.50.37
Y68I48.730.20.62
G109P84.124.80.29
Y68I/G109P55.428.90.52

Experimental Protocols

Site-Directed Mutagenesis Workflow

This protocol outlines the general steps for creating specific mutations in the this compound 3-epimerase gene.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type DPEase gene as the template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme like DpnI. DpnI specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the nicked, mutated plasmid DNA into a competent E. coli strain. The nicks in the plasmid will be repaired by the host cell's machinery.

  • Selection and Sequencing: Select for transformed colonies on an appropriate antibiotic plate. Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_pcr Mutagenesis PCR cluster_digestion_transformation Selection of Mutants cluster_verification Verification WT_Plasmid Wild-Type DPEase Plasmid Primer_Design Design Mutagenic Primers PCR PCR with High-Fidelity Polymerase WT_Plasmid->PCR Template Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Colony_Selection Select Colonies Transformation->Colony_Selection Sequencing DNA Sequencing to Confirm Mutation Colony_Selection->Sequencing

Caption: Workflow for Site-Directed Mutagenesis.

Screening for Thermostable Variants

This protocol describes a common method for screening a mutant library for thermostable DPEase variants.[4]

  • Expression: In a 96-well plate format, cultivate E. coli transformants carrying the DPEase mutant library. Induce protein expression with IPTG.

  • Heat Treatment: Lyse the cells and subject the crude cell lysates to a heat treatment at a temperature that inactivates the wild-type enzyme but at which a thermostable variant would retain activity (e.g., 60°C for 5-10 minutes).

  • Activity Assay: Cool the plates and perform an enzyme activity assay in each well.

  • Selection: Identify the wells (mutants) that exhibit the highest residual activity after the heat treatment.

  • Rescreening: Streak the selected mutants onto agar plates, pick single colonies, and repeat the expression and screening process to confirm the enhanced thermostability.

Screening_Workflow cluster_expression Expression cluster_screening Screening cluster_selection Selection & Confirmation Mutant_Library Mutant DPEase Library in 96-well plate Induction Induce Protein Expression (IPTG) Mutant_Library->Induction Heat_Treatment Heat Treatment (e.g., 60°C) Induction->Heat_Treatment Activity_Assay Enzyme Activity Assay Heat_Treatment->Activity_Assay Identify_Hits Identify Thermostable Mutants Activity_Assay->Identify_Hits Rescreen Confirm Hits by Rescreening Identify_Hits->Rescreen

Caption: High-throughput screening for thermostable variants.

This compound 3-epimerase Activity Assay

This protocol is a general method for determining the activity of DPEase.[4]

  • Enzyme Preparation: Prepare purified enzyme solutions of known concentrations in a suitable buffer (e.g., 50 mM EPPS, pH 8.0). If required, pre-incubate the enzyme with a cofactor like Mn²⁺.

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, the substrate (D-fructose, e.g., 20 mM), and any necessary cofactors.

  • Initiate Reaction: Pre-warm the reaction mixture to the desired assay temperature (e.g., 50°C). Initiate the reaction by adding a specific amount of the enzyme.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.

  • Stop Reaction: Terminate the reaction by adding an acid, such as HCl, to a final concentration that denatures the enzyme (e.g., 200 mM).

  • Quantification: Quantify the amount of this compound produced using a suitable method, such as high-performance liquid chromatography (HPLC).

  • Calculate Activity: One unit of DPEase activity is typically defined as the amount of enzyme required to produce 1 µmol of this compound per minute under the specified conditions.

Half-life Determination

This protocol describes how to measure the thermal stability of an enzyme by determining its half-life at a specific temperature.[1][2]

  • Enzyme Incubation: Incubate aliquots of the purified enzyme solution at a constant, elevated temperature (e.g., 55°C).

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the enzyme solution and immediately place it on ice to stop the thermal inactivation.

  • Residual Activity Measurement: Measure the residual enzymatic activity of each aliquot using the standard activity assay protocol. The activity of the sample at time zero is considered 100%.

  • Data Analysis: Plot the natural logarithm of the percentage of residual activity against the incubation time. The half-life (t1/2) can be calculated from the slope (k) of the linear regression, where t1/2 = ln(2)/k.

Logical_Relationship_Strategies Strategies for Thermostability Improvement cluster_main_goal cluster_approaches Protein Engineering Approaches cluster_methods Specific Methods Goal Improved DPEase Thermostability Rational_Design Rational Design Disulfide_Bridges Introduce Disulfide Bridges Rational_Design->Disulfide_Bridges Site_Directed_Mutagenesis Site-Directed Mutagenesis Rational_Design->Site_Directed_Mutagenesis Directed_Evolution Directed Evolution Directed_Evolution->Site_Directed_Mutagenesis To combine beneficial mutations Error_Prone_PCR Error-Prone PCR Directed_Evolution->Error_Prone_PCR Disulfide_Bridges->Goal Site_Directed_Mutagenesis->Goal Error_Prone_PCR->Goal

Caption: Logical relationship of protein engineering strategies.

References

Technical Support Center: D-Psicose (Allulose) Long-Term Stability Testing in Functional Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of D-Psicose (Allulose) in functional foods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent this compound Quantification Inadequate sample preparation leading to interference from the food matrix.Utilize solid-phase extraction (e.g., C18 Sep-pak) to clean up samples before analysis. Ultrasonic extraction can also aid in efficient recovery from complex matrices.[1][2]
Suboptimal analytical method for the specific food matrix.For most food products, High-Performance Liquid Chromatography (HPLC) with a ligand exchange column and Pulsed Amperometric Detection (PAD) or a Refractive Index Detector (RID) is effective.[1][3] Capillary Electrophoresis (CE) is a sensitive alternative for quantifying this compound in the presence of other sugars like fructose and glucose.[3][4]
Unexpected Browning of the Product Maillard reaction between this compound (a reducing sugar) and amino acids.[5][6][7][8]Monitor and control temperature and pH during processing and storage, as higher values accelerate the Maillard reaction.[9][10] Consider reformulating with less reactive amino acids if possible. The browning effect of this compound can be desirable in baked goods to achieve a golden-brown crust.[11][12]
Changes in Product Texture (e.g., softness, moisture) This compound's humectant properties can affect water activity and moisture retention.[13]Leverage this property to improve the freshness and shelf-life of products like baked goods.[14][15] Adjust the formulation to account for the increased moisture retention to achieve the desired texture.
Loss of Sweetness or Off-Flavor Development Degradation of this compound into other compounds.Investigate potential degradation pathways such as caramelization or acid-catalyzed degradation, especially in low pH beverages.[9][10][16] Control temperature and pH to minimize degradation.
Crystallization in Syrups or High-Solid Formulations High concentration of this compound solids.Maintain the total dry solids content of this compound syrups between 50-80% and control the pH between 2.5 and 6.0 to improve storage stability and prevent crystallization.[17] The addition of gums or pectin can also help suppress crystallization.[17]

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound in functional foods?

The long-term stability of this compound is primarily influenced by temperature, pH, and the presence of other reactive ingredients, such as amino acids.[9][10] High temperatures and alkaline pH can accelerate degradation reactions like caramelization and the Maillard reaction.[9][10]

2. How stable is this compound under typical food processing conditions?

This compound is generally considered stable under a variety of food processing conditions.[18][19] It has good stability at higher temperatures, making it suitable for applications like baking.[18][19] In low pH systems, such as acidic beverages, this compound also demonstrates good processing stability, even under high-temperature processing conditions.[18][19]

3. What are the main degradation pathways for this compound?

The two primary non-enzymatic browning reactions that constitute the main degradation pathways for this compound are caramelization and the Maillard reaction.[9][10]

  • Maillard Reaction: A chemical reaction between the reducing keto group of this compound and amino acids, leading to browning and flavor development.[5][6][7][8]

  • Caramelization: The browning of sugar that occurs with heat, which can also lead to a decrease in this compound concentration.[9][10]

4. Can this compound be used in low-pH beverages, and what are the stability concerns?

Yes, this compound can be used in acidic beverages and generally shows good stability.[18][19] However, at very low pH and elevated temperatures over long-term storage, acid-catalyzed degradation can occur. It is crucial to conduct stability studies under the specific pH and storage conditions of the beverage to ensure product quality over its shelf life.

5. How does this compound affect the shelf life of baked goods?

This compound can improve the shelf life and freshness of baked goods.[12][14] Its humectant properties help to retain moisture, resulting in a softer crumb and delayed staling.[14][15]

Quantitative Data Summary

The following tables summarize quantitative data on this compound stability from various studies.

Table 1: Effect of Temperature and pH on this compound Degradation in Aqueous Solutions

Temperature (°C)Initial pHHeating Time (h)This compound Remaining (%)Reference
606.524~100[10]
806.524~95[10]
1006.52484.1[10]
1004.024~95[10]
1009.024~80[10]
10011.08~50[10]

Table 2: this compound Degradation in Different Food Products During Processing

Food ProductProcessing ConditionsThis compound Degradation (%)Reference
Fig JamNot specified3.3[9][10]
Sponge CakeNot specified10.8[9][10]

Experimental Protocols

1. Protocol for Quantification of this compound in a Functional Food using HPLC-PAD

This protocol is adapted from methodologies described for the analysis of psicose in food products.[1][2]

  • 1. Sample Preparation:

    • Homogenize a known weight of the functional food sample.

    • Perform an ultrasonic extraction with deionized water.

    • Centrifuge the extract and filter the supernatant.

    • For complex matrices, pass the filtered extract through a C18 Sep-pak cartridge to remove interfering substances.

  • 2. HPLC System and Conditions:

    • Column: A ligand exchange column suitable for sugar analysis (e.g., gel permeation column in ligand exchange mode).

    • Mobile Phase: Deionized water or a suitable aqueous buffer.

    • Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).

    • Column Temperature: Controlled, typically around 80-85°C.

    • Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.

    • Post-column Addition: For some systems, a high pH solution (e.g., NaOH) is added post-column to facilitate detection by PAD.

  • 3. Calibration and Quantification:

    • Prepare a series of this compound standard solutions of known concentrations.

    • Inject the standards to generate a calibration curve.

    • Inject the prepared sample extract.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Stability Study cluster_results Data Evaluation Start Functional Food Sample Homogenize Homogenization Start->Homogenize Store Store at Controlled Conditions (T, RH) Start->Store Extract Ultrasonic Extraction Homogenize->Extract Filter Centrifugation & Filtration Extract->Filter Cleanup SPE Cleanup (if needed) Filter->Cleanup HPLC HPLC-PAD Analysis Cleanup->HPLC Quantify Quantification vs. Standards HPLC->Quantify Degradation Calculate Degradation Rate Quantify->Degradation Timepoints Analyze at Timepoints (t=0, 1, 3, 6 mo) Store->Timepoints Timepoints->HPLC ShelfLife Determine Shelf Life Degradation->ShelfLife

Caption: Experimental workflow for long-term stability testing of this compound.

Degradation_Pathways cluster_maillard Maillard Reaction cluster_caramelization Caramelization DPsicose This compound SchiffBase Schiff Base Formation DPsicose->SchiffBase + Heat DPsicose->SchiffBase Enolization Enolization & Dehydration DPsicose->Enolization High Heat (>110°C) DPsicose->Enolization AminoAcids Amino Acids AminoAcids->SchiffBase Amadori Amadori Rearrangement SchiffBase->Amadori Melanoidins Melanoidins (Brown Pigments & Flavor) Amadori->Melanoidins Furans Furan Derivatives Enolization->Furans Caramel Caramelans (Color & Flavor) Furans->Caramel

Caption: Potential degradation pathways of this compound in functional foods.

References

Validation & Comparative

D-Psicose and Allulose: A Comprehensive Scientific Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers and drug development professionals.

D-Psicose, also commercially known as allulose, is a rare sugar that has garnered significant attention in the scientific community for its potential as a sugar substitute with unique physiological properties. This guide provides a detailed comparison of its chemical identity, physicochemical properties, metabolic fate, and effects on key biological pathways, supported by experimental data. The terms this compound and allulose are used interchangeably throughout scientific literature to refer to the same monosaccharide.[1]

Chemical Identity: One and the Same

This compound and allulose are trivial names for the same chemical entity, a monosaccharide that is a C-3 epimer of D-fructose.[2] Its systematic name is D-ribo-2-hexulose.[2] The chemical formula for this compound/allulose is C6H12O6, identical to that of fructose and glucose, though its structural arrangement is different.[3][4][5] This structural variance is the primary reason for its distinct metabolic properties.[3]

Physicochemical Properties

This compound/allulose exhibits physical properties that make it a versatile ingredient in various applications.[2] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C6H12O6[3][4][5]
Molecular Weight 180.16 g/mol [5]
Sweetness (relative to sucrose) ~70%[4][6][7][8][9][10]
Caloric Value 0.2–0.4 kcal/g[2][3][4][6][9][11]
Glycemic Index Near zero[2][10][12]
Melting Point 96°C
Solubility in water at 20°C ~67%[12]
Solubility in water at 60°C Nearly 100%[12]

Metabolic Fate and Physiological Effects

Unlike conventional sugars, this compound/allulose is minimally metabolized in the human body.[2][3] Approximately 70-86% of ingested allulose is absorbed in the small intestine and subsequently excreted in the urine without being used for energy.[3][9][13] The remaining portion passes to the large intestine, where it is largely unfermented.[13]

Key Metabolic Effects:
  • Negligible Impact on Blood Glucose and Insulin: Numerous studies have demonstrated that this compound/allulose does not raise blood glucose or insulin levels, making it a suitable sweetener for individuals with diabetes.[3][6][7][8][14]

  • Fat Metabolism: Research suggests that this compound/allulose may enhance fat oxidation.[15][16] Studies in animal models indicate it may reduce body fat accumulation.[17]

  • Anti-inflammatory Properties: Early research indicates that allulose may possess anti-inflammatory properties.[6]

Experimental Protocols

Study on Glycemic and Insulinemic Response

A prospective, randomized, double-blind, placebo-controlled, crossover study was conducted on 30 subjects without diabetes to assess the effects of D-allulose on glucose and insulin response to a sucrose load.[14]

  • Participants: 30 non-diabetic adults.[14]

  • Intervention: Participants were given a standard 50g oral sucrose load with either a placebo or escalating doses of D-allulose (2.5g, 5.0g, 7.5g, and 10.0g).[14]

  • Methodology: A washout period of 7-14 days separated the crossover treatments. Plasma glucose and insulin levels were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[14]

  • Key Findings: D-allulose resulted in a dose-dependent reduction in plasma glucose at 30 minutes, which was statistically significant at the 7.5g and 10g doses. A similar trend was observed for insulin levels, with a significant reduction at the 10g dose.[14]

G

Caption: Workflow of a crossover clinical trial investigating the effect of D-allulose on postprandial glucose and insulin levels.

Study on Fat Mass Reduction

A 12-week randomized, double-blind, placebo-controlled trial was conducted to evaluate the dose-dependent effect of D-allulose on fat mass in 121 overweight/obese Korean adults.[17]

  • Participants: 121 adults with a BMI ≥ 23 kg/m ².[17]

  • Intervention: Participants were divided into three groups: placebo (sucralose), low D-allulose (4g twice daily), and high D-allulose (7g twice daily).[17]

  • Methodology: Body composition, including body fat mass and percentage, was measured. Abdominal fat area was assessed using CT scans.[17]

  • Key Findings: The high D-allulose group showed a significant decrease in body fat percentage, body fat mass, BMI, and total abdominal and subcutaneous fat areas compared to the placebo group.[17]

Signaling Pathways

This compound/allulose has been shown to modulate several key signaling pathways involved in metabolism and inflammation.

  • PI3K/AKT Pathway: In animal models of type 2 diabetes, D-allulose supplementation upregulated the expression of genes involved in the PI3K/AKT signaling pathway, which is crucial for insulin-mediated glucose uptake.[18]

  • NF-κB Pathway: In vitro studies using adipocytes have demonstrated that D-allulose can inhibit the NF-κB pathway, a key regulator of inflammation.[19]

  • GLP-1 Secretion: D-allulose has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[3]

G

Caption: Overview of signaling pathways modulated by D-allulose.

Applications in Research and Industry

The unique properties of this compound/allulose make it a valuable tool for researchers studying metabolic pathways and a promising ingredient for the food and beverage industry.[20][21][22][23][24] Its ability to provide sweetness and bulk with minimal caloric contribution and no impact on glycemic control opens avenues for the development of healthier food products.[20][22] It has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration.[8][21]

Conclusion

References

A Comparative Analysis of D-Psicose and D-Fructose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of D-Psicose (also known as D-allulose) and its C-3 epimer, D-fructose. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct physiological fates of these two monosaccharides.

Introduction

D-fructose is a common dietary sugar that is readily metabolized by the body for energy. In contrast, this compound is a rare sugar that is poorly metabolized and has gained attention as a potential low-calorie sugar substitute with various physiological benefits.[1][2][3] This guide will delve into the comparative metabolism of these two sugars, focusing on their absorption, phosphorylation, and subsequent metabolic pathways.

Data Presentation

The following tables summarize the key quantitative differences in the metabolism of this compound and D-fructose based on available experimental data.

Table 1: Comparative Absorption and Excretion in Rats

ParameterThis compoundD-Fructose
Peak Blood Concentration (µg/g) 48.5 ± 15.6 (at 60 min)[4]Not directly comparable, but readily absorbed
Urinary Excretion (% of oral dose) ~37% within 120 minutes[4]Minimally excreted, largely metabolized
Fecal Excretion (% of oral dose) 8-13% over 24 hours[5]Negligible
Primary Absorption Transporter GLUT5 (likely)[6]GLUT5

Table 2: Comparative Effects on Blood Glucose and Insulin in Humans

ParameterThis compound (D-allulose)D-Fructose
Effect on Postprandial Blood Glucose Dose-dependent reduction[7]Can lead to hyperglycemia, especially when consumed in large amounts
Effect on Postprandial Insulin Dose-dependent reduction[7]Does not directly stimulate insulin secretion, but can contribute to insulin resistance long-term
Area Under the Curve (AUC) for Glucose Significantly lower with 10g dose compared to placebo[7]Higher compared to glucose alone in some studies[8]
Area Under the Curve (AUC) for Insulin Significantly lower with 10g dose compared to placebo[7]Does not significantly increase insulin AUC on its own

Table 3: Comparative Effects on Hepatic Lipogenic Enzyme Activities in Rats

EnzymeEffect of this compound DietEffect of D-Fructose Diet
Fatty Acid Synthase (FAS) Significantly lower activitySignificantly higher activity
Glucose-6-Phosphate Dehydrogenase (G6PD) Significantly lower activitySignificantly higher activity

Metabolic Pathways

The metabolic fates of this compound and D-fructose diverge significantly after ingestion.

D-Fructose Metabolism

D-fructose is primarily absorbed in the small intestine via the GLUT5 transporter. It is then transported to the liver, where it is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon molecules can then enter the glycolytic or gluconeogenic pathways. A key feature of fructose metabolism is that it bypasses the main rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1. This can lead to a rapid influx of substrates for lipogenesis, potentially contributing to the accumulation of triglycerides in the liver.

This compound Metabolism

This compound is also absorbed in the small intestine, likely via the GLUT5 transporter.[6] However, unlike D-fructose, it is a poor substrate for fructokinase and is therefore not significantly phosphorylated or metabolized in the liver.[9] The majority of absorbed this compound is excreted unchanged in the urine.[4][5] This lack of metabolism is the primary reason for its low caloric value. Furthermore, some studies suggest that this compound can inhibit intestinal α-glucosidases, which may contribute to its observed effects on postprandial glucose levels.[10]

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Fructose_Metabolism D-Fructose D-Fructose F1P Fructose-1-Phosphate D-Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Glyceraldehyde->Glycolysis Glyceraldehyde->Gluconeogenesis Lipogenesis Lipogenesis Glycolysis->Lipogenesis

Caption: Metabolic pathway of D-fructose in the liver.

Psicose_Metabolism This compound This compound Absorbed Absorbed in Small Intestine This compound->Absorbed Minimal Metabolism Minimal Metabolism Absorbed->Minimal Metabolism Excreted Excreted in Urine Minimal Metabolism->Excreted

Caption: Simplified metabolic fate of this compound.

OGTT_Workflow Start Fast Rodent Measure_Baseline Measure Baseline Blood Glucose Start->Measure_Baseline Administer_Sugar Administer Sugar (Oral Gavage) Measure_Baseline->Administer_Sugar Measure_Glucose Measure Blood Glucose at Timed Intervals Administer_Sugar->Measure_Glucose End Analyze Data (e.g., AUC) Measure_Glucose->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess the in vivo response to an oral load of this compound or D-fructose.

Materials:

  • Rodents (e.g., Wistar rats)

  • This compound or D-fructose solution (e.g., 2 g/kg body weight)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

  • Fast rodents overnight for approximately 12 hours with free access to water.[10]

  • Record the baseline blood glucose level from a tail vein blood sample.

  • Administer the this compound or D-fructose solution orally via gavage.

  • Collect blood samples at specific time points (e.g., 30, 60, 90, and 120 minutes) after administration.[10]

  • Measure blood glucose concentrations at each time point.

  • (Optional) Collect plasma at each time point for insulin analysis.

  • Calculate the area under the curve (AUC) for glucose and insulin to quantify the glycemic and insulinemic responses.

In Vitro Fructokinase (Ketohexokinase) Activity Assay

Objective: To determine the enzymatic activity of fructokinase with D-fructose as a substrate. (Note: this compound is a very poor substrate, so activity is expected to be negligible).

Materials:

  • Liver tissue homogenate or purified fructokinase

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, ATP)

  • D-fructose solution

  • Coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase)

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare liver tissue homogenates by homogenizing fresh or frozen liver tissue in a suitable buffer.

  • Centrifuge the homogenate to obtain the cytosolic fraction containing fructokinase.

  • Prepare a reaction mixture containing the assay buffer, ATP, the coupled enzyme system, and NADH.

  • Initiate the reaction by adding the D-fructose solution to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of ADP production, which is directly related to the fructokinase activity.

  • Calculate the specific activity of fructokinase (e.g., in µmol/min/mg protein).

Hepatic Fatty Acid Synthase (FAS) and Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assays

Objective: To measure the activity of key lipogenic enzymes in liver tissue from animals fed diets containing this compound or D-fructose.

Materials:

  • Liver tissue from experimental animals

  • Homogenization buffer

  • Spectrophotometer

  • For FAS assay: Acetyl-CoA, Malonyl-CoA, NADPH

  • For G6PD assay: Glucose-6-phosphate, NADP+

Procedure:

  • Prepare liver cytosolic fractions as described for the fructokinase assay.

  • For FAS activity:

    • Prepare a reaction mixture containing buffer, acetyl-CoA, malonyl-CoA, and the liver cytosol.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

    • The rate of NADPH oxidation is proportional to FAS activity.

  • For G6PD activity:

    • Prepare a reaction mixture containing buffer, glucose-6-phosphate, and the liver cytosol.

    • Initiate the reaction by adding NADP+.

    • Monitor the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.

    • The rate of NADPH formation is proportional to G6PD activity.

  • Calculate the specific activities of FAS and G6PD (e.g., in nmol/min/mg protein).

References

A Comparative Analysis of the Anti-Diabetic Effects of D-Psicose and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic interventions for type 2 diabetes, the established first-line treatment, metformin, is now being compared with emerging functional ingredients like D-Psicose (also known as D-allulose). This guide provides a detailed, data-driven comparison of the anti-diabetic properties of this compound and metformin, tailored for researchers, scientists, and drug development professionals. The following sections objectively evaluate their respective mechanisms of action, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: A Tale of Two Pathways

This compound and metformin exert their anti-diabetic effects through distinct yet partially overlapping mechanisms. Metformin primarily acts systemically to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues. In contrast, this compound's effects are initiated in the gut and extend to the liver and pancreatic β-cells.

This compound: This rare sugar's primary mechanism involves the inhibition of intestinal α-glucosidase enzymes, such as sucrase and maltase.[1] This inhibition delays carbohydrate digestion and absorption, leading to a blunted postprandial glucose response.[1] Additionally, this compound has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[2] This enhances hepatic glucose uptake and glycogen synthesis.[2] Evidence also suggests that this compound can protect pancreatic β-cells and improve insulin sensitivity in skeletal muscle.[3][4]

Metformin: The principal molecular mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial cellular energy sensor that, once activated, stimulates catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[5] This leads to reduced hepatic gluconeogenesis.[5] Metformin also enhances insulin sensitivity in peripheral tissues, increases glucose uptake by muscle cells, and has been shown to modulate the gut microbiome.[6]

Quantitative Comparison of Anti-Diabetic Effects

The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of the efficacy of this compound and metformin on key diabetic parameters.

Table 1: Comparative Effects on Glycemic Control in Preclinical Models

ParameterThis compound (D-Allulose)MetforminAnimal ModelStudy DurationSource
Fasting Blood Glucose Maintained at 276-305 mg/dL (vs. 2-fold increase in control)Significant reductiondb/db mice28 days[7]
Oral Glucose Tolerance Test (OGTT) Reduced blood glucose and insulin levelsImproved glucose toleranceOLETF rats13 weeks[2]
HbA1c Decreased levels compared to controlSignificant reductionPrediabetic rats12 weeks[8]
Plasma Insulin Maintained levels, suggesting β-cell preservationLowered levels, indicating improved insulin sensitivityOLETF rats60 weeks[3]

Table 2: Effects on Glycemic Control in Human Studies

ParameterThis compound (D-Allulose)MetforminStudy PopulationKey FindingsSource
Postprandial Blood Glucose Significantly lower at 30 and 60 min post-mealN/A (in this study)Borderline diabetic and healthy subjects5g of this compound with a meal suppressed postprandial glucose elevation.[9]
HbA1c Reduction (from baseline) N/A (in this study)-1.12% (monotherapy vs. placebo)Type 2 Diabetes patientsMetformin monotherapy leads to a clinically significant reduction in HbA1c.[10]
Fasting Plasma Glucose Reduction (from baseline) N/A (in this study)-19 to -84 mg/dL (dose-dependent vs. placebo)Type 2 Diabetes patientsMetformin effectively lowers fasting plasma glucose in a dose-responsive manner.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key comparative studies.

Long-term Effects of this compound in a Type 2 Diabetes Rat Model (OLETF Rats)
  • Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, and Long-Evans Tokushima Otsuka (LETO) rats as a non-diabetic control.

  • Treatment: OLETF rats were administered 5% this compound in their drinking water for 60 weeks. Control OLETF and LETO rats received plain water.

  • Parameters Measured:

    • Body Weight and Food/Drink Intake: Measured weekly.

    • Blood Glucose and Plasma Insulin: Fasting and postprandial levels were measured periodically.

    • Oral Glucose Tolerance Test (OGTT): Performed at regular intervals to assess glucose tolerance.

    • Histological Analysis: Pancreas, liver, and adipose tissues were collected at the end of the study for staining to assess β-cell preservation and lipid accumulation.[12][13]

Comparative Study of D-Allulose and Metformin in Prediabetic Rats
  • Animal Model: Male Wistar rats.

  • Induction of Prediabetes: Rats were fed a high-fat diet (HFD) for 24 weeks to induce a prediabetic state. A control group received a normal diet (ND).

  • Treatment: After 12 weeks of HFD, the prediabetic rats were divided into three groups: HFD with plain water, HFD with D-allulose (1.9 g/kg/day), and HFD with metformin (300 mg/kg/day) for the subsequent 12 weeks.

  • Parameters Measured:

    • Metabolic Parameters: Body weight, visceral fat, plasma glucose, insulin, and HbA1c were measured.

    • Cognitive Function: Assessed using standard behavioral tests.

    • Biochemical Analysis: Brain tissue was analyzed for markers of oxidative stress, mitochondrial function, apoptosis, and insulin signaling.[5][8]

Dose-Response of Metformin in Type 2 Diabetes Patients
  • Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial.

  • Participants: 451 patients with type 2 diabetes and fasting plasma glucose levels of at least 180 mg/dL.

  • Procedure: Following a 3-week placebo washout period, patients were randomized to receive either placebo or metformin at daily doses of 500 mg, 1000 mg, 1500 mg, 2000 mg, or 2500 mg for 11 weeks.

  • Primary Endpoints: Changes from baseline in fasting plasma glucose and HbA1c at weeks 7 and 11.

  • Safety Assessment: Adverse events were monitored throughout the study.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below using Graphviz.

D_Psicose_Pathway cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte cluster_pancreas Pancreas Carbohydrates Carbohydrates alpha_glucosidase α-Glucosidase (Sucrase, Maltase) Carbohydrates->alpha_glucosidase Digestion This compound This compound This compound->alpha_glucosidase Inhibits GK_nucleus Glucokinase (Nucleus) This compound->GK_nucleus Promotes Translocation beta_cell β-cell Protection This compound->beta_cell Supports Glucose_Absorption Glucose Absorption alpha_glucosidase->Glucose_Absorption GK_cytoplasm Glucokinase (Cytoplasm) GK_nucleus->GK_cytoplasm Glycogen_Synthesis Glycogen Synthesis GK_cytoplasm->Glycogen_Synthesis Enhances

Caption: this compound Anti-Diabetic Mechanisms.

Metformin_Pathway cluster_systemic Systemic Circulation cluster_liver Hepatocyte cluster_muscle Muscle Cell Metformin Metformin AMPK AMPK Metformin->AMPK Activates Insulin_Sensitivity Insulin Sensitivity Metformin->Insulin_Sensitivity Increases Gluconeogenesis Hepatic Glucose Production AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Enhances

Caption: Metformin Anti-Diabetic Mechanisms.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., OLETF rats) Diet_Induction Dietary Induction (e.g., High-Fat Diet) Animal_Model->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Dosing Daily Dosing (this compound or Metformin) Randomization->Dosing Monitoring Regular Monitoring (Weight, Glucose) Dosing->Monitoring Tolerance_Tests Glucose/Insulin Tolerance Tests Monitoring->Tolerance_Tests Biochemical Biochemical Assays (HbA1c, Lipids) Tolerance_Tests->Biochemical Histology Histological Examination Biochemical->Histology

References

A Comparative Analysis of D-Tagatose and D-Psicose as Sweetener Substitutes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for safe and effective sucrose alternatives. Among the emerging class of "rare sugars," D-tagatose and D-psicose (also known as D-allulose) have garnered significant scientific interest. Both are monosaccharides with sweetening properties but possess distinct metabolic fates and physiological effects compared to traditional sugars. This guide provides an objective comparison of D-tagatose and this compound, supported by experimental data, to inform research and development in the food and pharmaceutical industries.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of D-tagatose and this compound based on available scientific literature.

Table 1: General Properties and Sweetness Profile

PropertyD-TagatoseThis compound (D-Allulose)Sucrose (for reference)
Relative Sweetness 90–92%[1][2][3][4][5][6]70%[5][7][8][9][10][11][12]100%
Caloric Value ~1.5 kcal/g[2][3][10]0.39–0.4 kcal/g[8][10]4.0 kcal/g
Glycemic Index (GI) 3[1][13]Near zero[5][11][12]65-70
Regulatory Status GRAS (FDA, 2001)[1][2]GRAS (FDA, 2012)[10]GRAS

Table 2: Physicochemical Characteristics

PropertyD-TagatoseThis compound (D-Allulose)
Common Name D-tagatoseThis compound, D-allulose[8][10]
Molecular Formula C₆H₁₂O₆[3][10]C₆H₁₂O₆[8][10]
Molecular Weight 180.16 g/mol [3][10]180.16 g/mol [10]
Physical Form White crystalline solid[3][10]White powder[10]
Melting Point 133–137°C[10]~96°C[10]
Water Solubility 160 g/100 mL (at 20°C)[10]Highly soluble[9][10]

Metabolic and Physiological Effects

Both D-tagatose and this compound exert beneficial effects on glucose metabolism, but through different primary mechanisms.

D-Tagatose: Glycemic Control and Lipid Modulation

D-tagatose is a naturally occurring ketohexose, an isomer of fructose.[14] Only about 20-25% of ingested D-tagatose is absorbed in the small intestine, with the remainder fermented by gut bacteria in the large intestine.[14][15] Its primary mechanisms for glycemic control are believed to be the inhibition of intestinal disaccharidases and the modulation of hepatic glucose metabolism.[1][16]

Clinical studies have demonstrated that D-tagatose can significantly reduce postprandial hyperglycemia.[1] Furthermore, long-term administration has been shown to lower glycated hemoglobin (HbA1c) levels in individuals with type 2 diabetes.[1][2][17] Beyond glycemic control, D-tagatose has shown potential in improving lipid profiles by reducing total cholesterol and LDL-cholesterol while increasing HDL-cholesterol levels.[1][17]

D_Tagatose_Pathway cluster_intestine Small Intestine cluster_liver Liver (Hepatocyte) Glucose_Ingested Ingested Carbohydrates (e.g., Sucrose) Disaccharidases Intestinal Disaccharidases Glucose_Ingested->Disaccharidases Absorption Glucose Absorption Disaccharidases->Absorption Breaks down to absorbable glucose D_Tagatose_Ingested Ingested D-Tagatose D_Tagatose_Ingested->Disaccharidases Inhibits cluster_liver cluster_liver Absorbed_Tagatose Absorbed D-Tagatose T1P Tagatose-1-Phosphate Absorbed_Tagatose->T1P Metabolized to Glycogen_Phosphorylase Glycogen Phosphorylase T1P->Glycogen_Phosphorylase Inhibits Glucokinase Glucokinase T1P->Glucokinase Promotes Glycogenolysis Glycogenolysis (Glucose Release) Glycogen_Phosphorylase->Glycogenolysis Glycogen_Synthesis Glycogen Synthesis Glucokinase->Glycogen_Synthesis Activates

Fig. 1: Proposed mechanisms of D-tagatose on glycemic control.
This compound (D-Allulose): Potent Inhibitor of α-Glucosidases

This compound, a C-3 epimer of D-fructose, is found in trace amounts in nature.[8][18] It is minimally absorbed and provides virtually no energy.[7][19][20] Its primary antihyperglycemic effect stems from its ability to potently inhibit intestinal α-glucosidases, such as sucrase and maltase.[19] This inhibition delays and reduces the breakdown of disaccharides and other complex carbohydrates into absorbable monosaccharides like glucose.[19]

Animal studies have shown that co-administration of this compound with carbohydrates like sucrose or maltose significantly suppresses the subsequent rise in plasma glucose levels.[19] In addition to its effects on carbohydrate digestion, research indicates that this compound may favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation, contributing to reductions in body fat accumulation.[5][12][18]

D_Psicose_Mechanism cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_bloodstream Bloodstream Sucrose Sucrose / Maltose Enzyme α-glucosidases (Sucrase, Maltase) Sucrose->Enzyme Binds for digestion DPsicose This compound DPsicose->Enzyme Competitively Inhibits Glucose Glucose Enzyme->Glucose Hydrolysis blocked Blood_Glucose Postprandial Blood Glucose (Reduced) Glucose->Blood_Glucose Reduced Absorption

Fig. 2: this compound mechanism via α-glucosidase inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols derived from clinical trials investigating D-tagatose and this compound.

Protocol 1: Phase 3 Clinical Trial of D-Tagatose in Type 2 Diabetes
  • Objective : To evaluate the long-term efficacy and safety of D-tagatose on glycemic control in subjects with type 2 diabetes.[17]

  • Study Design : A multi-center, randomized, double-blind, placebo-controlled trial over a 10-month treatment period.[17]

  • Participants : Subjects diagnosed with type 2 diabetes. A phase 2 study estimated the effective dose using 161 diabetic patients, while a phase 3 study involved 494 patients.[1]

  • Intervention :

    • Test Group : 15 g of D-tagatose administered three times per day (TID).[1]

    • Control Group : Placebo administered TID.[1]

  • Primary Endpoint : Change in hemoglobin A1c (HbA1c) from baseline.[17]

  • Secondary Endpoints : Changes in fasting blood glucose, insulin levels, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).[17]

  • Methodology : Blood samples were collected at baseline and at specified intervals throughout the 10-month study for analysis of primary and secondary endpoints. Safety was monitored through adverse event reporting.[17]

Protocol 2: Crossover Study of this compound on Postprandial Glycemia
  • Objective : To investigate the dose-response effects of this compound co-administered with sucrose on postprandial glucose and insulin levels in healthy or pre-diabetic subjects.[21][22]

  • Study Design : A prospective, randomized, double-blind, crossover trial.[21][22]

  • Participants : Healthy adult subjects or those with pre-diabetes.[21][22]

  • Intervention : Participants underwent five separate oral sucrose tolerance tests (OSTT) on different days, with at least a one-week washout period. The test beverages were:

    • 50 g Sucrose (Control)

    • 50 g Sucrose + 2.5 g this compound

    • 50 g Sucrose + 5.0 g this compound

    • 50 g Sucrose + 7.5 g this compound

    • 50 g Sucrose + 10.0 g this compound[22]

  • Endpoints :

    • Primary : Area under the curve (AUC) for plasma glucose over a specified time period (e.g., 120-180 minutes).

    • Secondary : AUC for serum insulin.[21]

  • Methodology : Following an overnight fast, participants consumed one of the five randomized test beverages. Blood samples were collected at baseline (0 minutes) and at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-ingestion to measure plasma glucose and insulin concentrations.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase (Crossover Design) cluster_data Data Collection & Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Measurements (Blood samples, BMI, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization GroupA Period 1: Receive Treatment A Randomization->GroupA GroupB Period 1: Receive Treatment B Randomization->GroupB DataCollection1 Endpoint Measurement (e.g., Blood draws at t=0, 30, 60 min) GroupA->DataCollection1 GroupB->DataCollection1 Washout Washout Period GroupA2 Period 2: Receive Treatment B Washout->GroupA2 GroupB2 Period 2: Receive Treatment A Washout->GroupB2 DataCollection2 Endpoint Measurement GroupA2->DataCollection2 GroupB2->DataCollection2 DataCollection1->Washout Analysis Statistical Analysis (e.g., Compare AUC for A vs. B) DataCollection2->Analysis

Fig. 3: Generalized workflow for a crossover clinical trial.

Conclusion

D-tagatose and this compound represent promising alternatives to sucrose, each with a unique profile of properties and physiological effects.

  • D-tagatose offers sweetness comparable to sucrose with a moderate caloric reduction. Its strength lies in its clinically demonstrated ability to improve long-term glycemic control (reduce HbA1c) and positively modulate lipid profiles, making it a strong candidate for functional foods targeting diabetic or dyslipidemic populations.

  • This compound provides a near-zero calorie sweetening option with a lower relative sweetness. Its primary advantage is the potent, acute suppression of postprandial glycemia by inhibiting carbohydrate-digesting enzymes. This makes it highly suitable for reducing the glycemic impact of sucrose- and maltose-containing foods and beverages.

The choice between D-tagatose and this compound will depend on the specific application, desired health benefit, and product formulation goals. For long-term metabolic management, D-tagatose has a robust evidence base. For immediate glycemic load reduction, this compound is a powerful tool. Further research into their long-term effects, synergistic potential, and applications in various food matrices is warranted.

References

Replicating a Sweet Success: A Comparative Guide to D-Psicose and Weight Management

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental findings on the rare sugar D-Psicose (also known as D-Allulose) and its promising role in weight management. By presenting quantitative data from key animal and human studies, detailing experimental protocols, and visualizing the underlying molecular pathways, this document aims to facilitate the replication and further exploration of these significant findings.

This compound, a C-3 epimer of D-fructose, has garnered considerable attention for its potential as a low-calorie sugar substitute with anti-obesity effects.[1][2][3] Unlike conventional sugars, this compound is minimally metabolized, offering sweetness without the caloric burden.[4][5] Extensive research in animal models has demonstrated its ability to reduce body weight gain, decrease fat accumulation, and favorably modulate lipid metabolism.[3][6][7] Emerging human clinical trials are now beginning to corroborate these preclinical findings, paving the way for its potential use in weight management strategies.[8][9]

This guide synthesizes the available data to provide a clear and objective comparison of the performance of this compound across various studies, offering a foundational resource for researchers seeking to build upon this body of work.

Quantitative Outcomes: A Comparative Analysis

The following tables summarize the key quantitative findings from pivotal animal and human studies investigating the effects of this compound on weight management and related metabolic parameters.

Animal Studies: Effects of this compound on Body Weight and Fat Mass
Study (Model)This compound DoseDurationBody Weight ChangeFat Mass ReductionKey Findings
Chung et al. (2012) [1] (Sprague-Dawley Rats, High-Fat Diet-Induced Obesity)5% in diet8 weeksLower weight gain compared to sucrose and erythritol groups.[1]Significant reduction in visceral fat mass.[1]This compound inhibited the differentiation of mesenchymal stem cells into adipocytes.[1]
Nagata et al. (2015) [3] (Sprague-Dawley Rats)3% in diet4 weeksSignificantly lower body weight (389 ± 3 g vs 426 ± 6 g) compared to control.[3]Not explicitly quantified, but adipose tissue weight was known to be lowered.[3]Increased 24-hour energy expenditure and fat oxidation.[3]
Han et al. (2020) [2] (Wistar Rats)5% of carbohydrate in diet4 weeksMinimal fat accumulation compared to glucose, fructose, and cellulose groups.[2][6]Not explicitly quantified, but led to minimum fat accumulation.[2][6]Regulated lipid metabolism by increasing enzymes for fatty acid oxidation and suppressing lipogenesis-related genes.[2][6]
Baek et al. (2010) [10] (C57BL/6J db/db Mice)200 mg/kg BW (oral)28 daysSustained weight gain by about 10% compared to a 2-fold increase in other groups.[10]Reversed hepatic triglyceride and total cholesterol concentrations.[10]Improved glucose tolerance without affecting serum insulin.[10]
Hossain et al. (2015) [11] (Otsuka Long-Evans Tokushima Fatty Rats)5% in drinking water60 weeksDecreased body weight gain.[11]Significantly lower body fat accumulation.[11]Prevented the progression of type 2 diabetes by preserving pancreatic β-cells.[11]
Human Studies: Effects of this compound on Weight and Body Composition
Study (Design)This compound DoseDurationBody Weight ChangeBody Fat ChangeKey Findings
NCT02988999 [8] (Randomized, Controlled Trial)5g, 3 times/day24 weeksPrimary outcome: Change in body weight.Primary outcome: Change in visceral, subcutaneous, and total fat area.[8]Comparison of D-Allulose efficacy against erythritol on fat loss and insulin resistance in non-diabetic obese subjects.[8]
Undisclosed Study [12] (Interventional)Not specifiedNot specifiedPrimary outcome: Weight reduction in overweight subjects.Not specifiedTo evaluate the efficacy of this compound on weight reduction.[12]

Experimental Protocols

Replicating scientific findings requires a thorough understanding of the methodologies employed. Below are detailed protocols from key studies cited in this guide.

Animal Study Protocol: High-Fat Diet-Induced Obesity Model
  • Animal Model: Male Sprague-Dawley rats are made obese by feeding a high-fat diet for an initial period of 4 weeks.[1]

  • Grouping and Diet: Post-obesity induction, rats are assigned to different dietary groups:

    • Normal Diet Control

    • High-Fat Diet Control

    • High-Fat Diet + 5% this compound

    • High-Fat Diet + 5% Sucrose

    • High-Fat Diet + 5% Erythritol

  • Duration: The experimental diets are provided for 8 weeks.[1]

  • Key Measurements:

    • Body Weight and Food Intake: Measured regularly throughout the study.

    • Fat Mass: Visceral and subcutaneous fat pads are excised and weighed at the end of the study.

    • Serum Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides).

    • Gene Expression Analysis: Adipose and liver tissues are analyzed for the expression of genes related to lipogenesis and fatty acid oxidation via RT-PCR.[2][6]

    • Histopathology: Liver and adipose tissues are examined for morphological changes.[1]

Human Clinical Trial Protocol: Weight and Fat Loss in Non-Diabetic Obese Subjects
  • Study Design: A single-center, prospective, randomized, double-blind, controlled trial.[8]

  • Participants: Non-diabetic male or female subjects aged > 18 years with a BMI ≥ 25 kg/m ².[8]

  • Intervention:

    • Test Group: 5g of pure D-Allulose (Psicose) consumed 3 times a day before or right after meals.

    • Control Group: 5g of Erythritol consumed 3 times a day.

  • Duration: 24 weeks.[8]

  • Primary Outcome Measures:

    • Change in visceral fat area (VFA), subcutaneous fat area (SFA), and total fat area (TFA).[8]

    • Change in body weight, BMI, and body fat percentage (measured by impedance method).[8]

  • Secondary Outcome Measures:

    • Insulin resistance, fasting plasma glucose, HbA1c.

    • Adiponectin, leptin, and lipid profiles.

    • Waist and hip circumference.

  • Lifestyle Intervention: All subjects are instructed to follow a calorie-controlled diet (1200 kcal for women, 1500 kcal for men) and increase physical activity.[8]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms by which this compound exerts its effects, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.

This compound and the Regulation of Lipid Metabolism

This compound appears to modulate lipid metabolism primarily in the liver by influencing the expression of key genes involved in both the synthesis and breakdown of fatty acids.

lipid_metabolism cluster_lipogenesis Lipogenesis (Fat Synthesis) Inhibition cluster_oxidation Fatty Acid Oxidation Stimulation DPsicose This compound SREBP1c SREBP-1c DPsicose->SREBP1c down-regulates AMPK AMPKα2 DPsicose->AMPK up-regulates HSL HSL DPsicose->HSL up-regulates ACC ACCα SREBP1c->ACC FAS FAS SREBP1c->FAS PPARa PPARα AMPK->PPARa

Caption: this compound signaling pathway in lipid metabolism.

Experimental Workflow for Animal Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in a diet-induced obesity animal model.

experimental_workflow start Start: Select Animal Model (e.g., Sprague-Dawley Rats) diet_induction Diet-Induced Obesity (High-Fat Diet for 4 weeks) start->diet_induction grouping Randomly Assign to Experimental Groups diet_induction->grouping intervention Dietary Intervention (e.g., 8 weeks with this compound) grouping->intervention measurements In-life Measurements (Body Weight, Food Intake) intervention->measurements euthanasia Euthanasia and Sample Collection intervention->euthanasia measurements->intervention analysis Data Analysis (Serum, Tissue, Gene Expression) euthanasia->analysis results Results and Interpretation analysis->results

Caption: A typical experimental workflow for this compound animal studies.

This guide provides a foundational overview for researchers. For complete and detailed protocols, it is imperative to consult the full-text versions of the cited literature. The promising results from these studies warrant further investigation to fully understand the potential of this compound as a tool for weight management.

References

D-Psicose's Impact on Gene Expression: A Comparative Guide to Validation Studies

Author: BenchChem Technical Support Team. Date: November 2025

D-Psicose, a rare sugar also known as Allulose, has garnered significant interest for its potential health benefits, including anti-obesity and anti-diabetic properties.[1][2] Its low-calorie nature and sucrose-like taste make it an attractive sugar substitute.[3] This guide provides a comparative analysis of validation studies investigating the impact of this compound on gene expression, with a focus on its effects compared to other sugars and in the context of metabolic diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.

Comparative Analysis of Gene Expression Changes

This compound has been shown to modulate the expression of genes involved in several key metabolic pathways. The following tables summarize the observed changes in gene expression in response to this compound supplementation in various experimental models, offering a comparison with controls such as high-fat diets (HFD), fructose, and glucose.

Hepatic Gene Expression: Lipid Metabolism
Gene/ProteinFunctionEffect of this compoundComparison/ControlStudy ModelReference
Lipogenic Enzymes
Fatty Acid Synthase (FAS)Fatty acid synthesisActivity Significantly LoweredHigher in D-fructose and D-glucose fed ratsWistar male rats[4]
Acetyl-CoA Carboxylase alpha (ACCα)Fatty acid synthesisExpression Suppressed--[5]
Glucose 6-phosphate dehydrogenasePentose phosphate pathway, NADPH production for lipogenesisActivity Significantly LoweredHigher in D-fructose and D-glucose fed ratsWistar male rats[4]
Fatty Acid Oxidation
Transcriptional modulator of fatty acid oxidationUpregulates fatty acid breakdownExpression Enhanced-Sprague-Dawley rats[6][7]
AMP-activated protein kinase alpha 2 (AMPKα2)Master regulator of metabolism, promotes catabolismExpression Stimulated--[5]
Hormone-sensitive lipase (HSL)Triglyceride hydrolysisExpression Stimulated--[5]
Peroxisome proliferator activated receptor alpha (PPARα)Regulator of lipid metabolismExpression Stimulated--[5]
Cholesterol Metabolism
Proprotein convertase subtilisin/kexin type 9 (PCSK9)Regulates LDL receptor degradationSerum Levels Decreased-Hamsters[8][9]
Hepatic Gene Expression: Glucose Metabolism
Gene/ProteinFunctionEffect of this compoundComparison/ControlStudy ModelReference
GLUT2Glucose transporter in livermRNA Expression Markedly EnhancedHigher than control dietRats[10][11]
GlucokinaseGlucose phosphorylation, first step of glycolysis and glycogen synthesismRNA Expression Markedly EnhancedHigher than control dietRats[10][11]
Glucose-6-phosphatase (G6Pase)Gluconeogenesis and glycogenolysisActivity Decreased--[5]
Gene Expression in Inflammatory Pathways
Gene/PathwayEffect of this compoundComparison/ControlStudy ModelReference
Inflammatory Response Genes (Liver)Downregulation of mRNA levelsCompared to High-Fat Diet (HFD) groupDiet-induced obese mice[1][12]
Toll-like receptors (TLRs)mRNA Expression Significantly DecreasedCompared to HFD groupDiet-induced obese mice[12]
NF-kappa BmRNA Expression Significantly DecreasedCompared to HFD groupDiet-induced obese mice[12]
PI3K-AKTmRNA Expression Significantly DecreasedCompared to HFD groupDiet-induced obese mice[12]
Cytokines and ChemokinesmRNA Expression Significantly DecreasedCompared to HFD groupDiet-induced obese mice[12]
IFN-γSuppressedCompared to HFD-fed miceDiet-induced obese mice[13]
Chemokine SignalingRestoredCompared to HFD-fed miceDiet-induced obese mice[13]
Small Intestine Transcriptome Analysis

A study comparing the acute effects of intestinal perfusion of this compound, fructose, and glucose in rats revealed that this compound had a much greater impact on the intestinal transcriptome.[14][15]

ComparisonNumber of Upregulated Genes (>2.0-fold)Number of Downregulated Genes (>2.0-fold)Reference
Fructose vs. Glucose234145[15]
This compound (Allulose) vs. Glucose17031836[15]

This suggests that this compound extensively modulates gene expression in the small intestine, with pathway analysis indicating upregulation of nutrient transport, metabolism, and digestive system development.[14]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are summaries of methodologies used in key studies investigating the effects of this compound on gene expression.

Animal Models and Diets
  • Study 1 (Lipid Metabolism): Sprague-Dawley rats were fed diets with or without 3% this compound for 4 weeks.[6][7]

  • Study 2 (Glucose Metabolism): Rats were fed a diet containing this compound for a long term to study the effects on glucose utilization.[10][11]

  • Study 3 (Inflammation and Obesity): C57BL/6J mice were divided into four groups: normal diet (ND), high-fat diet (HFD), HFD with 5% erythritol, and HFD with 5% allulose for 16 weeks in a pair-fed manner.[1][2][12]

  • Study 4 (Intestinal Transcriptome): The small intestines of rats were perfused with this compound, fructose, or glucose to determine acute effects on the transcriptome.[14][15]

Gene Expression Analysis
  • Quantitative Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of specific genes. While the specific primers and detailed thermal cycling conditions are not provided in the abstracts, this is a standard technique for validating microarray or RNA-seq data.

  • DNA Microarray Analysis: Employed to analyze the global gene expression profile in the small intestine.[14][15] The Affymetrix Human Genome 133 Plus 2.0 Array was used in one study to profile gene expression.[16]

  • Gene Set Enrichment Analysis (GSEA): This computational method was used to determine whether a defined set of genes showed statistically significant, concordant differences between two biological states (e.g., HFD vs. HFD with allulose).[13][16]

Signaling Pathways and Experimental Workflows

The effects of this compound on gene expression are mediated through various signaling pathways. The following diagrams illustrate these pathways and the general workflow of the validation studies.

G cluster_0 This compound Mediated Regulation of Hepatic Lipid Metabolism DPsicose This compound (Dietary Intake) Lipogenesis Lipogenesis DPsicose->Lipogenesis Inhibits FattyAcidOxidation Fatty Acid Oxidation DPsicose->FattyAcidOxidation Stimulates FAS FAS Lipogenesis->FAS ACC ACCα Lipogenesis->ACC G6PD G6PD Lipogenesis->G6PD AMPK AMPKα2 FattyAcidOxidation->AMPK PPARa PPARα FattyAcidOxidation->PPARa HSL HSL FattyAcidOxidation->HSL

Caption: this compound regulates hepatic lipid metabolism.

G cluster_1 This compound Regulation of Hepatic Glucose Uptake DPsicose This compound (Dietary Intake) GLUT2 GLUT2 Expression DPsicose->GLUT2 Enhances Glucokinase Glucokinase Expression DPsicose->Glucokinase Enhances GlucoseUptake Increased Hepatic Glucose Uptake & Glycogen Synthesis GLUT2->GlucoseUptake Glucokinase->GlucoseUptake

Caption: this compound enhances hepatic glucose utilization.

G cluster_2 Experimental Workflow for Gene Expression Analysis AnimalModel Animal Model (e.g., Rats, Mice) DietaryIntervention Dietary Intervention (Control vs. This compound) AnimalModel->DietaryIntervention TissueCollection Tissue Collection (e.g., Liver, Intestine) DietaryIntervention->TissueCollection RNA_Extraction RNA Extraction TissueCollection->RNA_Extraction GeneExpressionProfiling Gene Expression Profiling (Microarray / RNA-seq) RNA_Extraction->GeneExpressionProfiling qPCR_Validation qPCR Validation RNA_Extraction->qPCR_Validation DataAnalysis Data Analysis (DEG, GSEA) GeneExpressionProfiling->DataAnalysis qPCR_Validation->DataAnalysis BiologicalInterpretation Biological Interpretation DataAnalysis->BiologicalInterpretation

Caption: General workflow for gene expression studies.

Conclusion and Future Directions

The compiled evidence from various validation studies strongly indicates that this compound significantly impacts gene expression, particularly in pathways related to lipid and glucose metabolism, as well as inflammation. Its effects are notably different from those of other sugars like fructose and glucose, often counteracting the detrimental changes induced by high-fat diets. The downregulation of lipogenic and inflammatory genes, coupled with the upregulation of genes involved in fatty acid oxidation and glucose uptake, provides a molecular basis for the observed anti-obesity and anti-diabetic properties of this compound.

While these studies provide valuable insights, further research is warranted. The majority of the cited studies have been conducted in animal models. Clinical trials with a focus on gene expression profiling in humans are needed to confirm these preclinical findings.[17] Furthermore, a deeper dive into the epigenetic modifications induced by this compound could elucidate the long-term effects of its consumption. The extensive modulation of the intestinal transcriptome by this compound also opens up new avenues for investigating its role in gut health and the microbiome. For drug development professionals, the specific molecular targets of this compound identified in these studies could serve as a basis for designing novel therapeutics for metabolic disorders.

References

A Head-to-Head Comparison of D-Psicose and Other Rare Sugars for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biochemical properties, physiological effects, and metabolic pathways of D-Psicose (Allulose), D-Tagatose, and Sorbitol, supported by experimental data and protocols.

In the ever-evolving landscape of sugar substitutes, rare sugars are gaining significant attention from the scientific community for their potential health benefits and functional properties. This guide provides a comprehensive head-to-head comparison of this compound (also known as Allulose), D-Tagatose, and the sugar alcohol Sorbitol. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their performance with supporting experimental data, protocols, and pathway visualizations.

Quantitative Comparison of Physicochemical and Metabolic Properties

The following table summarizes the key quantitative data for this compound, D-Tagatose, and Sorbitol, offering a clear comparison of their fundamental properties.

PropertyThis compound (Allulose)D-TagatoseSorbitolSucrose (for reference)
Relative Sweetness 70%[1][2][3]92%[3]60%100%
Caloric Value (kcal/g) ~0.2 - 0.4[3][4]~1.5[3]~2.6~4.0
Glycemic Index (GI) Very Low (~0)[5]Low (~3)Low (~9)High (65)
Chemical Class Monosaccharide (Ketohexose)Monosaccharide (Ketohexose)Polyol (Sugar Alcohol)Disaccharide

Physiological Effects and Mechanisms of Action

Recent studies have highlighted the diverse physiological effects of these sugar alternatives, particularly in the context of metabolic health.

Glycemic Control

Both this compound and D-Tagatose have demonstrated the ability to suppress postprandial blood glucose elevation.[1] A primary mechanism for this effect is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] this compound has been shown to be a potent inhibitor of intestinal sucrase and maltase.

In a randomized, double-blind, placebo-controlled crossover study involving 26 subjects, the consumption of 5g of this compound in tea with a standard meal resulted in significantly lower blood glucose levels at 30 and 60 minutes post-meal.[1] Similarly, studies on D-Tagatose have shown its potential to blunt the glycemic response, with one proposed mechanism being the direct inhibition of glucose absorption by intestinal disaccharidases.[6][7]

Sorbitol, being a sugar alcohol, is slowly and incompletely absorbed in the small intestine, leading to a lower glycemic response compared to glucose.

Anti-Obesity Effects

This compound has shown promise in reducing abdominal fat accumulation. This is attributed to the suppression of lipogenic enzymes in the liver.[1] Animal studies have indicated that this compound supplementation can lead to minimal fat accumulation compared to other carbohydrates.[3]

D-Tagatose has also been investigated for its potential in weight management, with some studies suggesting it may contribute to weight loss.[8] The mechanisms are thought to involve interference with carbohydrate absorption, leading to increased satiety.[8]

Gut Microbiome and Other Effects

A significant portion of unabsorbed D-Tagatose and Sorbitol reaches the large intestine, where it is fermented by gut bacteria, leading to the production of short-chain fatty acids (SCFAs).[9] This can have beneficial effects on gut health. This compound, on the other hand, is largely absorbed in the small intestine and excreted in the urine, with minimal fermentation in the large intestine.[10]

This compound has also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[11][12][13] This effect is potent and appears to be selective for GLP-1 over glucose-dependent insulinotropic polypeptide (GIP).[12][13]

Metabolic Fate and Signaling Pathways

The distinct metabolic pathways of these sugars underpin their unique physiological effects.

Metabolic Pathways

This compound is minimally metabolized by the body.[14] It is primarily absorbed in the small intestine and then excreted largely unchanged in the urine.[10] This lack of metabolism is the primary reason for its near-zero caloric value.

D-Tagatose is only partially absorbed in the small intestine.[9] The absorbed portion is metabolized in the liver, but at a slower rate than fructose.[7] The unabsorbed portion undergoes fermentation in the large intestine.

Sorbitol is metabolized in the liver via the polyol pathway. It is first oxidized to fructose by sorbitol dehydrogenase.[15][16][17] This pathway is also implicated in diabetic complications when intracellular glucose levels are high.

Below is a diagram illustrating the simplified metabolic fates of these three sugar alternatives.

Metabolic_Fates Ingestion Oral Ingestion Stomach Stomach Ingestion->Stomach Small_Intestine Small Intestine Stomach->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Small_Intestine->Large_Intestine D-Tagatose (Unabsorbed) Small_Intestine->Large_Intestine Sorbitol (Unabsorbed) Liver Liver Small_Intestine->Liver Absorbed Small_Intestine->Liver D-Tagatose (Partially Absorbed) Small_Intestine->Liver Sorbitol (Slowly Absorbed) Kidney Kidney Small_Intestine->Kidney This compound (Absorbed) Fermentation Fermentation (SCFAs) Large_Intestine->Fermentation D-Tagatose Large_Intestine->Fermentation Sorbitol Metabolism (Fructose) Metabolism (Fructose) Liver->Metabolism (Fructose) Sorbitol Excretion Excretion (Urine) Kidney->Excretion DPsicose This compound DPsicose->Small_Intestine DTagatose D-Tagatose DTagatose->Small_Intestine Sorbitol Sorbitol Sorbitol->Small_Intestine

Simplified metabolic fates of this compound, D-Tagatose, and Sorbitol.
Signaling Pathways

The interaction of these rare sugars with cellular signaling pathways is a key area of research. For instance, the stimulation of GLP-1 secretion by this compound involves its interaction with enteroendocrine L-cells in the gut. The subsequent activation of the GLP-1 receptor can trigger downstream signaling cascades, including the insulin signaling pathway in pancreatic β-cells.

The following diagram illustrates a simplified overview of the insulin signaling pathway, which can be influenced by factors like GLP-1.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Phosphorylates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glycogen_Synthesis Glycogen Synthesis Akt->Glycogen_Synthesis Protein_Synthesis Protein Synthesis Akt->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake

Simplified diagram of the insulin signaling pathway.

Experimental Protocols

For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are crucial.

In Vitro α-Glucosidase Inhibition Assay

This assay is fundamental for assessing the potential of rare sugars to inhibit carbohydrate digestion.

Objective: To determine the inhibitory effect of a test compound on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, D-Tagatose, Sorbitol) at various concentrations

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.

  • Add different concentrations of the test compounds or acarbose to the respective wells. A control well should contain only the buffer.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding a solution such as sodium carbonate (e.g., 0.1 M).

  • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) for each compound.

Oral Glucose Tolerance Test (OGTT) in Human Subjects

This clinical trial protocol is essential for evaluating the in vivo effects of rare sugars on glycemic response.

Objective: To assess the impact of a test sugar on postprandial blood glucose and insulin levels after a glucose challenge.

Study Design: A randomized, double-blind, crossover design is often employed.

Participants: Healthy volunteers or individuals with prediabetes or type 2 diabetes.

Procedure:

  • Screening: Participants undergo a screening visit to ensure they meet the inclusion and exclusion criteria. This includes medical history, physical examination, and baseline blood tests.

  • Fasting: Participants are required to fast overnight (e.g., 10-12 hours) before each test day.

  • Baseline Sampling: On the morning of the test, a baseline blood sample is collected to measure fasting glucose and insulin levels.

  • Intervention: Participants consume a standardized beverage containing a specific amount of glucose (e.g., 75g) with or without the test sugar (e.g., this compound, D-Tagatose, or Sorbitol) or a placebo.

  • Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals after consumption of the beverage (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Washout Period: A sufficient washout period (e.g., 1 week) is implemented between each test session in a crossover design to avoid carryover effects.

  • Data Analysis: Blood glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic responses. Statistical analysis is performed to compare the effects of the different test sugars and the placebo.

The following diagram illustrates the typical workflow for an Oral Glucose Tolerance Test.

OGTT_Workflow Screening Participant Screening Fasting Overnight Fasting Screening->Fasting Baseline Baseline Blood Sample (t=0) Fasting->Baseline Intervention Consume Test Beverage (Glucose +/- Rare Sugar) Baseline->Intervention Sampling1 Blood Sample (t=30 min) Intervention->Sampling1 Sampling2 Blood Sample (t=60 min) Sampling1->Sampling2 Sampling3 Blood Sample (t=90 min) Sampling2->Sampling3 Sampling4 Blood Sample (t=120 min) Sampling3->Sampling4 Analysis Data Analysis (Glucose, Insulin, AUC) Sampling4->Analysis

Workflow for an Oral Glucose Tolerance Test (OGTT).
Clinical Trial Protocol for Evaluating Anti-Obesity Effects

Long-term studies are necessary to substantiate the anti-obesity claims of rare sugars.

Objective: To evaluate the long-term effects of a rare sugar on body weight, body composition, and metabolic parameters in overweight or obese individuals.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: Overweight or obese individuals who meet specific BMI criteria.

Procedure:

  • Recruitment and Baseline Assessment: Participants are recruited and undergo a comprehensive baseline assessment, including anthropometric measurements (weight, height, waist circumference), body composition analysis (e.g., DEXA scan), and blood tests for metabolic markers (e.g., lipid profile, fasting glucose, HbA1c).

  • Randomization: Participants are randomly assigned to receive either the test rare sugar or a placebo daily for an extended period (e.g., 12-24 weeks).

  • Intervention: Participants consume the assigned product as part of their regular diet. Dietary intake and physical activity may be monitored throughout the study.

  • Follow-up Visits: Regular follow-up visits are scheduled (e.g., monthly) to monitor for adverse events, assess compliance, and repeat measurements.

  • End-of-Study Assessment: At the end of the intervention period, all baseline assessments are repeated.

  • Statistical Analysis: Changes in body weight, body composition, and metabolic parameters from baseline to the end of the study are compared between the intervention and placebo groups.

Conclusion

This compound, D-Tagatose, and Sorbitol each present a unique profile of properties and physiological effects. This compound stands out for its virtually zero-calorie content and its potent effects on glycemic control and GLP-1 secretion. D-Tagatose offers a higher sweetness level with a low caloric value and beneficial effects on blood glucose. Sorbitol, a well-established sugar alcohol, provides a moderate reduction in calories and a lower glycemic response.

For researchers and drug development professionals, the choice of a sugar substitute will depend on the specific application and desired health outcomes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the promising field of rare sugars and their potential to address metabolic health challenges. Continued research, particularly long-term clinical trials, is essential to fully elucidate the benefits and mechanisms of action of these novel sweeteners.

References

D-Psicose and Glucose: A Comparative Analysis of Their Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential outcomes of the Maillard reaction involving D-Psicose versus glucose, supported by experimental data.

The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a cornerstone of flavor and color development in thermally processed foods. However, this complex cascade of reactions also generates a diverse array of compounds, some of which have significant implications for human health. While glucose is the most common reducing sugar in biological systems and food, the rare sugar this compound (also known as D-allulose) is gaining attention for its potential health benefits and unique chemical properties. This guide provides an objective comparison of the Maillard reaction products (MRPs) derived from this compound and glucose, with a focus on their formation, antioxidant potential, and the generation of advanced glycation end-products (AGEs).

Comparative Analysis of Maillard Reaction Product Formation and Properties

Experimental evidence consistently demonstrates that this compound engages in the Maillard reaction more readily than glucose. This heightened reactivity leads to more pronounced browning and the formation of MRPs with distinct characteristics.

Table 1: Quantitative Comparison of Maillard Reaction Outcomes

ParameterThis compoundD-GlucoseKey Findings
Browning Intensity (Absorbance at 420 nm) HigherLowerThis compound exhibits a faster rate of browning, indicating a greater propensity to undergo the Maillard reaction. The general order of reactivity is D-tagatose > this compound ≈ D-fructose > D-glucose > sucrose.[1]
Antioxidant Activity HigherLowerMRPs derived from this compound demonstrate superior radical-scavenging activity and reducing power compared to those from fructose, a sugar more reactive than glucose.[2] This suggests a higher antioxidant potential for this compound MRPs.
Advanced Glycation End-product (AGE) Formation Significantly LowerHigherIn-vitro and in-vivo studies show that this compound (allulose) leads to substantially less formation of harmful AGEs compared to both glucose and fructose.[3]
Acrylamide and 5-Hydroxymethylfurfural (5-HMF) Formation Data not availableForms in the presence of asparagine and heatDirect quantitative comparisons of acrylamide and 5-HMF formation from this compound versus glucose are currently limited in scientific literature. Both are known to be formed from reducing sugars during the Maillard reaction.[4][5][6][7][8]

Experimental Protocols

The following methodologies are representative of the experimental setups used to compare the Maillard reactions of this compound and glucose.

Protocol 1: Evaluation of Browning Intensity
  • Preparation of Reaction Solutions: Equimolar solutions (e.g., 0.1 M) of this compound or D-glucose are mixed with an amino acid solution (e.g., 0.1 M glycine) in a phosphate buffer to maintain a constant pH.

  • Incubation: The reaction mixtures are heated at a controlled temperature (e.g., 70-100°C) for a specified duration (e.g., 5 hours).[1]

  • Measurement: The extent of browning is quantified by measuring the absorbance of the solutions at 420 nm using a spectrophotometer at regular intervals.

Protocol 2: Assessment of Antioxidant Activity
  • Preparation of MRPs: Model MRPs are generated by heating a solution of the sugar (this compound or D-glucose) and an amino acid (e.g., L-lysine) at a high temperature (e.g., 120°C) for several hours.[2]

  • DPPH Radical Scavenging Assay: The ability of the MRPs to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured. A decrease in the absorbance of the DPPH solution in the presence of the MRPs indicates antioxidant activity.

  • ABTS Radical Cation Scavenging Assay: The capacity of the MRPs to quench the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined spectrophotometrically.

  • Reducing Power Assay: The ability of the MRPs to reduce Fe³⁺ to Fe²⁺ is measured, typically by monitoring the formation of Prussian blue at 700 nm.

Protocol 3: Quantification of Advanced Glycation End-products (AGEs)
  • In Vitro Glycation: A protein solution (e.g., bovine serum albumin, BSA) is incubated with this compound or glucose under physiological conditions (e.g., 37°C) for an extended period (e.g., up to 14 days).[3]

  • AGEs Quantification: The amount of fluorescent AGEs formed is measured using a spectrofluorometer. Specific types of AGEs can be quantified using enzyme-linked immunosorbent assays (ELISAs) with AGE-specific antibodies.

Visualizing the Maillard Reaction and its Consequences

The following diagrams illustrate the experimental workflow for comparing Maillard reaction products and the signaling pathway associated with AGEs.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Maillard Reaction cluster_analysis Product Analysis Psicose This compound Solution Mix_P Mix this compound + Amino Acid Psicose->Mix_P Glucose D-Glucose Solution Mix_G Mix D-Glucose + Amino Acid Glucose->Mix_G AminoAcid Amino Acid Solution (e.g., Glycine, Lysine) AminoAcid->Mix_P AminoAcid->Mix_G Heat Heating (Controlled Temp & Time) Mix_P->Heat Mix_G->Heat MRP_P This compound MRPs Heat->MRP_P MRP_G D-Glucose MRPs Heat->MRP_G Browning Browning Intensity (Spectrophotometry) MRP_P->Browning Antioxidant Antioxidant Activity (DPPH, ABTS, etc.) MRP_P->Antioxidant AGEs AGEs Quantification (Fluorescence, ELISA) MRP_P->AGEs MRP_G->Browning MRP_G->Antioxidant MRP_G->AGEs

Caption: Experimental workflow for comparing the Maillard reaction products of this compound and D-Glucose.

AGE_Signaling_Pathway cluster_formation AGE Formation cluster_cellular Cellular Effects Glucose High Glucose AGE_G High AGEs Glucose->AGE_G High Rate Psicose This compound AGE_P Low AGEs Psicose->AGE_P Low Rate RAGE RAGE Receptor AGE_G->RAGE Activation OxidativeStress Oxidative Stress RAGE->OxidativeStress Inflammation Inflammation RAGE->Inflammation CellDamage Cellular Damage OxidativeStress->CellDamage Inflammation->CellDamage

References

A Comparative Guide to the Long-Term Safety of D-Psicose (Allulose)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the long-term safety of novel food ingredients is paramount. This guide provides a comprehensive comparison of the clinical validation of D-Psicose's (also known as Allulose) safety in long-term use against other widely used low-calorie sweeteners. The information is presented through comparative data tables, detailed experimental protocols, and a visual workflow of a typical long-term safety assessment.

Comparative Safety Data of Low-Calorie Sweeteners

The following tables summarize key quantitative data from long-term clinical studies on this compound and its alternatives.

Sweetener Study Duration Dosage Key Safety Findings Adverse Events
This compound (Allulose) 48 weeks5g or 15g/dayNo significant changes in total cholesterol, LDL-C, or other cardiovascular risk factors.[1] Significant improvements in hepatic enzyme activities and fatty liver score.[1]No significant differences in the incidence of adverse events compared to placebo.[1] At high doses (0.5 g/kg body weight), some gastrointestinal symptoms like diarrhea were noted in a separate study.[1]
Erythritol 3 years (observational)Not specified (based on circulating levels)Associated with incident (3-year) risk for major adverse cardiovascular events (MACE).Further long-term safety studies are warranted.
Stevia 12 weeksCommercially available stevia drops (5 drops, twice daily)Did not influence glucose homeostasis or insulin response in healthy adults.[2]No serious adverse events reported in short-term studies. Long-term data is more limited.
Sucralose 13 weeksAscending doses up to 500mg/dayNo adverse clinical effects noted in blood chemistry, hematology, urinalysis, or electrocardiogram parameters.No adverse events reported in the study.
Aspartame 24 weeks75 mg/kg/dayNo persistent changes in vital signs, body weight, or standard laboratory tests.[3]No statistically significant differences in the number of subjects experiencing symptoms or in the number of symptoms per subject compared to placebo.[3]
Monk Fruit N/A (limited long-term human data)N/AShort-term studies show no severe adverse effects and a reduction in postprandial glucose levels.[4]Long-term clinical trials are needed to confirm safety and efficacy.[4]

Experimental Protocols for Key Long-Term Safety Studies

Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are the protocols for key long-term safety studies on this compound and a selection of its alternatives.

This compound (Allulose): 48-Week Safety Study in Subjects with High LDL Cholesterol
  • Study Design: A randomized, double-blind, placebo-controlled trial.[1]

  • Participants: 90 subjects with high LDL cholesterol levels.[1]

  • Intervention: Participants were randomly assigned to one of three groups:

    • High-dose D-Allulose: 15 g/day

    • Low-dose D-Allulose: 5 g/day

    • Placebo: 0 g/day The assigned beverage was consumed daily for 48 weeks.[1]

  • Data Collection: Clinical examinations were performed every eight weeks from the start of the intervention until week 52.[1]

  • Primary Outcome Measures:

    • Serum total cholesterol and LDL cholesterol levels.

  • Secondary Outcome Measures:

    • Other cardiovascular disease risk factors.

    • Hepatic enzyme activities.

    • Fatty liver score.

    • Glucose metabolism markers.

    • Incidence of adverse events.

Aspartame: 24-Week High-Dose Safety Study in Healthy Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Participants: 108 healthy male and female volunteers aged 18 to 62 years.[3]

  • Intervention: Subjects received either aspartame (75 mg/kg body weight per day) or a placebo in capsule form, administered three times daily for 24 weeks.[3]

  • Data Collection:

    • Vital signs and body weight were monitored throughout the study.

    • Standard laboratory tests were conducted.

    • Fasting blood levels of aspartic acid, phenylalanine, other amino acids, and methanol were measured.

    • Blood formate levels and 24-hour urinary excretion of formate were assessed.[3]

  • Primary Outcome Measures:

    • Changes in vital signs and body weight.

    • Alterations in standard clinical laboratory parameters.

    • Blood levels of aspartame's constituent amino acids and methanol.

  • Secondary Outcome Measures:

    • Incidence and number of reported symptoms.[3]

Visualizing the Research Process

To illustrate the typical workflow of a long-term safety assessment for a novel sweetener, the following diagram is provided.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials cluster_regulatory Regulatory Review A Acute Toxicity Studies B Subchronic Toxicity Studies (90-day) A->B C Genotoxicity Assays B->C D Metabolism and Pharmacokinetic Studies C->D E Phase 1: Human Tolerance and Pharmacokinetics D->E Promising Safety Profile F Phase 2/3: Randomized Controlled Trials (Long-Term) E->F Favorable Phase 1 Results H Submission of Safety Data to Regulatory Agencies (e.g., FDA, EFSA) F->H Completion of Long-Term Trials G Post-Market Surveillance I GRAS Notification or Food Additive Petition H->I J Approval for Market Use I->J Positive Safety Review

Figure 1: Generalized workflow for the long-term safety validation of a novel sweetener.

References

D-Psicose (Allulose) Demonstrates Superior and Selective GLP-1 Stimulation Compared to Other Sweeteners

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data reveals that D-psicose (also known as allulose), a rare sugar, exhibits a more potent and selective effect on the secretion of the critical incretin hormone glucagon-like peptide-1 (GLP-1) compared to traditional sugars and artificial sweeteners. Notably, this compound does not appear to stimulate the other primary incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), distinguishing its physiological effects from those of caloric sweeteners like sucrose and fructose.

This comparison guide provides an objective analysis for researchers, scientists, and drug development professionals on the differential effects of various sweeteners on incretin hormone release, supported by experimental data and detailed methodologies.

Quantitative Comparison of Incretin Hormone Secretion

The following table summarizes the quantitative effects of this compound and other sweeteners on GLP-1 and GIP secretion based on available clinical and preclinical data.

SweetenerSubjectDosePeak Plasma GLP-1 ResponsePeak Plasma GIP ResponseCitation(s)
This compound (Allulose) Healthy Humans25 gSignificant increase compared to waterNo significant change[1]
Rats0.5-2.0 g/kgHigher than dextrin, fructose, or glucose; dose-dependent increase for >2 hoursNo significant change[2][3]
Sucrose Healthy Humans50 g in 500 mlMarked increase, peaking at 15 minutesPrompt and sustained increase
Fructose Rats2.0 g/kgLower than this compoundNot specified[3]
Glucose Rats2.0 g/kgLower than this compoundNot specified[3]
Dextrin Rats2.0 g/kgLower than this compoundNot specified[3]
Sucralose Healthy Humans80 mg and 800 mg in 500 mlNo significant change compared to salineNo significant change compared to saline
Erythritol Healthy Humans50 gSignificant increase compared to waterNot specified[1]

Experimental Protocols

Study 1: this compound and Erythritol Effects in Healthy Humans[1]
  • Objective: To investigate the effect of D-allulose and erythritol on gastrointestinal satiation hormone release.

  • Methodology: A randomized, controlled, double-blind, crossover study was conducted in 18 healthy participants. Participants received an intragastric administration of 25 g of D-allulose, 50 g of erythritol, or tap water on separate occasions. Blood samples were collected at fixed time intervals to measure hormone concentrations.

  • Hormone Analysis: Plasma concentrations of GLP-1 were determined using a specific immunoassay.

Study 2: Sucrose vs. Sucralose Effects in Healthy Humans
  • Objective: To compare the effects of sucrose and sucralose on incretin hormone release.

  • Methodology: Seven healthy subjects were studied on four separate days, receiving intragastric infusions of: 1) 50 g sucrose in 500 ml water, 2) 80 mg sucralose in 500 ml saline, 3) 800 mg sucralose in 500 ml saline, and 4) 500 ml saline (placebo). Blood samples were drawn at regular intervals for 240 minutes.

  • Hormone Analysis: Plasma GLP-1 and GIP concentrations were measured by radioimmunoassay.

Study 3: this compound vs. Other Sugars in Rats[2][3]
  • Objective: To compare the effect of oral administration of this compound, dextrin, fructose, and glucose on plasma GLP-1 levels.

  • Methodology: Male rats were orally administered solutions of this compound (0.5, 1.0, or 2.0 g/kg body weight), dextrin (2.0 g/kg), fructose (2.0 g/kg), or glucose (2.0 g/kg). Blood was collected from the portal vein at various time points up to 120 minutes.

  • Hormone Analysis: Plasma levels of total and active GLP-1, as well as GIP, were measured using specific enzyme-linked immunosorbent assays (ELISAs).

Signaling Pathways and Mechanisms of Action

The mechanisms by which these sweeteners stimulate incretin hormone secretion differ significantly.

This compound (Allulose): The primary mechanism for this compound-induced GLP-1 secretion is not believed to be mediated by the sweet taste receptor T1R2/T1R3[1]. Instead, evidence points towards two potential pathways:

  • Intestinal Distension: Due to its low absorbability, this compound can lead to increased volume in the intestinal lumen, causing physical distension that stimulates L-cells to release GLP-1[4].

  • Transporter-Mediated Uptake: Allulose-induced GLP-1 secretion is abolished in the presence of a glucose/fructose transport inhibitor (xanthohumol), suggesting that its transport into the L-cell, possibly via transporters like GLUT5, is a necessary step[2][3][5].

Glucose: Glucose is a well-established stimulator of both GLP-1 and GIP. Its mechanism involves:

  • SGLT1-Mediated Transport: Glucose is transported into the L-cell via the sodium-glucose cotransporter 1 (SGLT1).

  • Intracellular Signaling: This transport leads to depolarization of the cell membrane, an increase in intracellular ATP, and a subsequent rise in intracellular calcium, which triggers the exocytosis of GLP-1 and GIP-containing granules.

Artificial Sweeteners (e.g., Sucralose): While some in vitro studies suggested that artificial sweeteners might stimulate GLP-1 secretion through sweet taste receptors on L-cells, the majority of human studies have not shown a significant effect on incretin hormone release[5].

Visualizing the Pathways and Workflows

experimental_workflow cluster_participants Participant Recruitment cluster_intervention Intervention cluster_sampling Data Collection cluster_analysis Analysis P Healthy Human Volunteers or Animal Models S Oral or Intragastric Administration of Sweetener P->S Inclusion Criteria Met B Serial Blood Sampling S->B Time Course H Hormone Immunoassay (ELISA/RIA) B->H Plasma Separation D Data Analysis and Comparison H->D Quantified Hormone Levels signaling_pathways cluster_allulose This compound (Allulose) Pathway cluster_glucose Glucose Pathway A1 This compound in Intestinal Lumen A2 Intestinal Distension A1->A2 A3 GLUT5 Transporter (?) A1->A3 L_cell_A Enteroendocrine L-Cell A2->L_cell_A Mechanical Stretch A3->L_cell_A A4 GLP-1 Secretion L_cell_A->A4 G1 Glucose in Intestinal Lumen G2 SGLT1 Transporter G1->G2 L_cell_G Enteroendocrine L-Cell G2->L_cell_G G3 Increased [ATP]i L_cell_G->G3 G4 Membrane Depolarization G3->G4 G5 Increased [Ca2+]i G4->G5 G6 GLP-1 & GIP Secretion G5->G6

References

D-Psicose and Metabolic Health: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical evidence suggests that D-Psicose (Allulose), a rare sugar, holds promise in improving metabolic health. Meta-analyses of clinical trials indicate a significant impact on glycemic control, with potential benefits for body weight management and lipid profiles. This comparison guide synthesizes findings from key studies, presenting quantitative data, experimental methodologies, and an exploration of the underlying physiological mechanisms.

Performance Comparison: this compound vs. Alternatives

Clinical trials have consistently demonstrated the potential of this compound as a beneficial sugar substitute for metabolic health, particularly when compared to caloric sweeteners and even some non-caloric alternatives. The primary benefits are observed in the regulation of blood glucose levels.

A meta-analysis of six studies involving 126 participants with type 2 diabetes revealed that allulose significantly reduces the glucose area under the curve (AUC), a measure of total glucose exposure over time.[1] Another systematic review and meta-analysis focusing on healthy individuals also found that both 5g and 10g doses of D-Allulose significantly lowered the area under the curve for postprandial blood glucose.[2]

In terms of body composition, a randomized controlled trial with 121 overweight Korean subjects showed that supplementation with D-allulose led to a significant decrease in body fat percentage and body fat mass compared to a placebo group. The high-dose group also showed a significant reduction in Body Mass Index (BMI) and abdominal fat.[3] While some long-term studies have not reported clinically significant weight changes, the potential for this compound to aid in weight management is a key area of ongoing research.[4]

The effects on lipid profiles have been more variable in human studies. While some animal studies have shown promising results in reducing plasma and hepatic triglycerides and free fatty acids, the evidence in humans is not yet as robust.[5][6] A 48-week trial in subjects with high LDL cholesterol did not find significant changes in total or LDL cholesterol with D-allulose consumption.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from meta-analyses and key clinical trials on the effects of this compound on various metabolic health parameters.

Table 1: Effects of this compound on Glycemic Control

ParameterPopulationDosageDurationOutcomeCitation
Glucose AUCType 2 Diabetes5-10 g/meal AcuteSignificant reduction[1]
Postprandial GlucoseHealthy Adults5-10 gAcuteSignificant reduction in AUC[2]
Postprandial GlucoseBorderline Diabetes5 g with mealAcuteSignificantly lower at 30 & 60 min[8][9]
Fasting Blood GlucoseType 2 DiabetesNot specifiedNot specifiedNo significant impact[1]
HbA1cType 2 DiabetesNot specifiedNot specifiedNo significant impact[4]

Table 2: Effects of this compound on Body Weight and Composition

ParameterPopulationDosageDurationOutcomeCitation
Body WeightOverweight Adults4g or 7g twice daily12 weeksSignificant decrease[3]
Body Fat MassOverweight Adults4g or 7g twice daily12 weeksSignificant decrease[3]
Body Mass Index (BMI)Overweight Adults7g twice daily12 weeksSignificant decrease[3]
Abdominal Fat AreaOverweight Adults7g twice daily12 weeksSignificant decrease[3]
Body WeightRats on High-Fat Diet5% of diet8 weeksLower weight gain[10]
Visceral Fat MassRats on High-Fat Diet5% of diet8 weeksLower fat accumulation[10]

Table 3: Effects of this compound on Lipid Profile

ParameterPopulationDosageDurationOutcomeCitation
Total CholesterolHigh LDL Cholesterol15 g/day 48 weeksNo significant change[7]
LDL CholesterolHigh LDL Cholesterol15 g/day 48 weeksNo significant change[7]
HDL CholesterolHigh LDL Cholesterol15 g/day 48 weeksSignificant decrease[11]
TriglyceridesAnimal modelsNot specifiedNot specifiedReduction in plasma and hepatic levels[5][6]
Plasma Lipid ProfileOverweight Adults4g or 7g twice daily12 weeksNo significant differences[3]

Experimental Protocols

The clinical trials included in these meta-analyses generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized experimental workflow for a typical acute crossover study investigating the postprandial glycemic effects of this compound.

G cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (Crossover Design) cluster_analysis Data Analysis s1 Recruitment of healthy or pre-diabetic subjects s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment (e.g., age, BMI, fasting glucose) s2->s3 i1 Randomization to treatment sequence s3->i1 i2 Visit 1: Administration of Test Meal + this compound i1->i2 i3 Blood sampling at baseline, 30, 60, 90, 120 min i2->i3 i4 Washout Period (e.g., 1 week) i3->i4 i5 Visit 2: Administration of Test Meal + Placebo i4->i5 i6 Blood sampling at baseline, 30, 60, 90, 120 min i5->i6 a1 Measurement of plasma glucose and insulin i6->a1 a2 Calculation of Area Under the Curve (AUC) a1->a2 a3 Statistical comparison between treatments a2->a3

Typical Experimental Workflow for a this compound Clinical Trial.

Key elements of the methodologies include:

  • Study Design: Most studies employ a randomized, double-blind, placebo-controlled crossover or parallel-group design to minimize bias.[12][13]

  • Participants: Studies have been conducted in healthy individuals, those with borderline diabetes (impaired glucose tolerance), and patients with type 2 diabetes.[1][2][8] Inclusion and exclusion criteria are clearly defined to ensure a homogenous study population.[12]

  • Intervention: this compound is typically administered in doses ranging from 5 to 15 grams, either dissolved in a beverage or incorporated into a test meal.[8][11] The placebo is often another non-caloric sweetener like sucralose or erythritol, or a non-sweetened control.[3][11]

  • Outcome Measures: The primary outcome for glycemic control studies is typically the change in postprandial blood glucose and insulin levels, often quantified as the area under the curve (AUC).[1][2] For longer-term studies, changes in HbA1c, body weight, body composition, and lipid profiles are assessed.[3][4]

  • Data Collection: Blood samples are collected at specific time points after the intervention to measure metabolic markers.[12] For body composition studies, methods like dual-energy X-ray absorptiometry (DXA) or computed tomography (CT) scans are used.[3]

Signaling Pathways

The metabolic benefits of this compound are believed to be mediated through several physiological mechanisms. One of the key proposed pathways involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas cluster_stomach Stomach cluster_brain Brain cluster_liver Liver cluster_muscle Muscle d_psicose This compound Ingestion l_cells Intestinal L-cells d_psicose->l_cells glp1 GLP-1 Secretion l_cells->glp1 beta_cells β-cells glp1->beta_cells gastric_emptying ↓ Gastric Emptying glp1->gastric_emptying hypothalamus Hypothalamus glp1->hypothalamus insulin ↑ Insulin Secretion (Glucose-dependent) beta_cells->insulin glucose_uptake ↑ Glucose Uptake insulin->glucose_uptake muscle_glucose_uptake ↑ Glucose Uptake insulin->muscle_glucose_uptake satiety ↑ Satiety hypothalamus->satiety

Proposed GLP-1 Signaling Pathway of this compound.

This compound, upon reaching the small intestine, stimulates the L-cells to release GLP-1.[2][5] This hormone then exerts its effects on various organs:

  • Pancreas: GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells, meaning it only stimulates insulin release when blood glucose levels are elevated.[2]

  • Stomach: It slows down gastric emptying, which leads to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[14]

  • Brain: GLP-1 acts on the hypothalamus to increase feelings of satiety, which may contribute to reduced food intake and weight management.[5][14]

  • Liver and Muscle: Increased insulin levels promote glucose uptake by the liver and skeletal muscles, helping to lower blood glucose levels.

Beyond GLP-1 stimulation, other proposed mechanisms for this compound's metabolic effects include the inhibition of intestinal α-glucosidase, an enzyme that breaks down carbohydrates, which would further delay glucose absorption.[2][15] Some animal studies also suggest that this compound may favorably alter lipid metabolism by suppressing lipogenic enzymes in the liver.[5][16]

References

Safety Operating Guide

Guiding Your Research: Proper Disposal Procedures for D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of D-Psicose (also known as D-Allulose), ensuring compliance and environmental stewardship.

Executive Summary: Is this compound a Hazardous Waste?

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or by OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] Furthermore, it is designated as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[2][3][4] This low-hazard profile is the primary factor governing its disposal. However, disposal methods must always comply with local and institutional regulations.

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous chemicals.

Protocol 1: Disposal of Pure, Uncontaminated this compound

The critical first step is to consult your institution's Environmental Health & Safety (EHS) guidelines and local wastewater regulations. Some institutions permit the drain disposal of non-hazardous, water-soluble materials like sugars, while others may prohibit it.[5][6]

If Sanitary Sewer Disposal is Permitted for Non-Hazardous Sugars:

  • For Small Laboratory Quantities (Solid): Dissolve the this compound in a moderate amount of water.

  • Pour into Drain: Pour the solution into the sanitary sewer.

  • Flush with Water: Flush the drain with a copious amount of cold water to ensure it is fully diluted and cleared from the laboratory's plumbing system.

If Sanitary Sewer Disposal is Prohibited or for Bulk Quantities:

  • Containment: Place the solid this compound waste into a sealed, durable, and clearly labeled container.

  • Labeling: Label the container as "this compound" or "D-Allulose" for disposal.

  • Arrange Pickup: Manage the container as non-hazardous solid waste and arrange for disposal through your institution's chemical or laboratory waste program.

Protocol 2: Disposal of this compound Contaminated with Hazardous Materials

If this compound is mixed with or contaminated by a hazardous substance (e.g., solvents, heavy metals, toxic compounds), the entire mixture is considered hazardous waste.

  • Do Not Dispose Down the Drain: This waste mixture must never be disposed of via the sanitary sewer.[7]

  • Containment: Collect the waste in a container compatible with all chemical constituents. The container must be in good condition and have a secure, threaded cap.[8]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical names and approximate percentages of all components, including this compound.[9]

  • Storage: Store the container in a designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[7]

  • Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.

Accidental Spill Response

In the event of a spill of this compound powder:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Respiratory protection is generally not required under normal use conditions but should be considered if large amounts of dust are generated.[1]

  • Containment: Prevent the powder from spreading.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid actions that create dust.

  • Final Cleaning: After the solid is removed, wipe the area with a damp cloth.

  • Disposal: Dispose of the collected material and cleaning supplies according to the appropriate protocol for uncontaminated or contaminated waste, as described above.

Chemical and Physical Properties Data

The following table summarizes key quantitative data for this compound, which informs its handling and disposal.

PropertyValueSource(s)
CAS Number 551-68-8
Synonyms D-Allulose
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
Appearance White crystalline powder or solid
Melting Point 109 °C / 228.2 °F
Solubility Water soluble[6]
GHS Hazard Class Not classified as a hazardous substance[1]
Transport Regulation Not regulated or classified as dangerous

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste in a laboratory setting.

D_Psicose_Disposal_Workflow cluster_legend Legend Decision Decision Key Decision Point Process Process Proc Process Step Approved Approved App Approved Path Prohibited Prohibited Pro Prohibited/Caution Path start Start: this compound Waste check_contamination Is the waste contaminated with hazardous chemicals? start->check_contamination treat_as_hazardous Treat as HAZARDOUS WASTE. Follow Protocol 2: 1. Contain in sealed, compatible container. 2. Affix 'Hazardous Waste' label with all constituents. 3. Store in Satellite Accumulation Area. 4. Arrange EHS pickup. check_contamination->treat_as_hazardous  Yes check_regulations Consult Institutional/Local Regulations: Is sewer disposal of non-hazardous sugars permitted? check_contamination->check_regulations No   end_hazardous End treat_as_hazardous->end_hazardous sewer_disposal Follow Protocol 1 (Sewer): 1. Dissolve small quantity in water. 2. Pour into sanitary sewer. 3. Flush with copious water. check_regulations->sewer_disposal Yes   solid_waste_disposal Follow Protocol 1 (Solid Waste): 1. Collect in a sealed, labeled container. 2. Manage as non-hazardous solid waste. 3. Arrange for institutional waste pickup. check_regulations->solid_waste_disposal No / For Bulk Quantities   end_sewer End sewer_disposal->end_sewer end_solid End solid_waste_disposal->end_solid

Caption: Decision workflow for the proper laboratory disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Psicose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Psicose (also known as D-Allulose), a rare sugar with growing interest in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

This compound is a C3 epimer of D-fructose and is generally recognized as safe (GRAS) for use in food products by the U.S. Food and Drug Administration.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper laboratory hygiene and safety practices are essential to prevent any potential risks.[3]

Personal Protective Equipment (PPE) for this compound Handling

While this compound has low toxicity, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound in a powdered form to prevent irritation and minimize exposure.

Protection Type Specific Recommendations Standards Rationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]To prevent eye contact with this compound dust.
Skin Protection Chemical impermeable gloves and appropriate protective clothing to prevent skin exposure.[4][5]To avoid direct contact with the skin.
Respiratory Protection Not required under normal use conditions with adequate ventilation.[5] If dust formation is significant or exposure limits are exceeded, a full-face respirator is recommended.[4]To prevent inhalation of airborne particles.
Hand Protection Wear suitable protective gloves.To prevent direct contact with hands.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling, storing, and disposing of this compound is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Keep the container away from incompatible materials such as strong oxidizing agents.[5]

  • It is recommended to keep this compound refrigerated.[5]

Handling:

  • Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[4]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Practice good industrial hygiene; wash hands thoroughly after handling.[5]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not let the chemical enter drains to avoid environmental discharge.[4]

  • Collect and arrange for disposal in suitable and closed containers.[4]

Experimental Protocol: this compound Spill Cleanup

In the event of a this compound spill, a swift and organized response is necessary to mitigate any potential hazards.

Materials:

  • Personal Protective Equipment (PPE) as outlined above.

  • Spill kit containing absorbent materials (e.g., inert absorbent material, sand, or earth).

  • Broom and dustpan or a vacuum cleaner with a HEPA filter.

  • Sealable plastic bags for waste disposal.

  • Warning signs.

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Cordon off the affected area to prevent unauthorized entry.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment, including safety goggles, gloves, and a lab coat. If the spill has generated a significant amount of dust, respiratory protection may be required.

  • Contain the Spill: For larger spills, use absorbent materials to create a dike around the spill to prevent it from spreading.

  • Clean Up the Spill:

    • For small spills, carefully sweep up the powdered this compound and place it into a sealable plastic bag.[5] Avoid creating dust.

    • For larger spills, cover the spill with an inert absorbent material. Once the this compound has been absorbed, sweep or scoop the material into a designated waste container.

  • Decontaminate the Area: Wipe down the spill area with a damp cloth.

  • Dispose of Waste: Seal the waste bags and dispose of them as non-hazardous waste, following your institution's specific guidelines.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

This compound Spill Response Workflow

The following diagram illustrates the step-by-step workflow for responding to a this compound spill in a laboratory setting.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate and Secure Area start->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose wash_hands Wash Hands dispose->wash_hands end Spill Response Complete wash_hands->end

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.